Product packaging for 5-Bromo-1-methyl-1H-imidazole(Cat. No.:CAS No. 1003-21-0)

5-Bromo-1-methyl-1H-imidazole

Katalognummer: B086341
CAS-Nummer: 1003-21-0
Molekulargewicht: 161 g/mol
InChI-Schlüssel: HATLLUIOEIXWGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

5-Bromo-1-methyl-1H-imidazole is a versatile and valuable halogenated heterocyclic building block in advanced chemical synthesis and drug discovery research. Its primary utility stems from the bromine atom at the 5-position, which serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, enabling the construction of more complex molecular architectures. The imidazole core is a privileged scaffold in medicinal chemistry, known for its ability to interact with a wide range of biological targets through hydrogen bonding and coordination with metalloenzymes . This compound is extensively employed as a critical precursor in the development of novel pharmaceutical candidates. Research indicates its application in creating tubulin polymerization inhibitors with nanomolar efficacy against cancer cell lines, which also demonstrate an ability to overcome P-glycoprotein-mediated multidrug resistance . Furthermore, its derivatives are explored for their antimicrobial and antifungal properties, with studies utilizing density functional theory (DFT) and molecular docking to investigate their binding interactions with target proteins like those in the ergosterol biosynthesis pathway . Beyond pharmaceuticals, this compound finds application in material science and industrial chemistry, where it acts as an intermediate for specialty chemicals and is investigated for its potential use in corrosion inhibition formulations . Its role is crucial in expanding chemical space for addressing contemporary challenges in healthcare and technology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5BrN2 B086341 5-Bromo-1-methyl-1H-imidazole CAS No. 1003-21-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-bromo-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2/c1-7-3-6-2-4(7)5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATLLUIOEIXWGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363926
Record name 5-Bromo-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003-21-0
Record name 5-Bromo-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1-methyl-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Bromo-1-methyl-1H-imidazole: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of a Versatile Heterocycle

In the landscape of modern medicinal chemistry and fine chemical manufacturing, the imidazole scaffold stands out as a "privileged structure." Its prevalence in a vast array of biologically active molecules and approved pharmaceuticals underscores its importance.[1][2] 5-Bromo-1-methyl-1H-imidazole (CAS No. 1003-21-0) is a premier example of a strategically functionalized imidazole that serves as a cornerstone intermediate for complex molecular architectures.[3] The presence of a methyl group at the N-1 position prevents tautomerization and provides a defined point of substitution, while the bromine atom at the C-5 position acts as a versatile synthetic handle, most notably for carbon-carbon and carbon-nitrogen bond-forming reactions.[3]

This guide provides an in-depth examination of the physical, chemical, and spectroscopic properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but a field-proven perspective on its synthesis, reactivity, and safe handling. The protocols and insights herein are structured to be self-validating, explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is the bedrock of successful synthetic planning and execution. This section consolidates the key physical, chemical, and spectroscopic data for this compound.

Physical and Chemical Properties

The compound typically presents as colorless to white crystals or a solid, with a melting point that makes it convenient to handle at room temperature.[4][5] Its solubility in polar solvents, including water, is a notable characteristic for a brominated organic molecule.[2][6]

PropertyValueReference(s)
CAS Number 1003-21-0[7]
Molecular Formula C₄H₅BrN₂[7]
Molecular Weight 161.00 g/mol [7]
Appearance Colourless/white crystals or solid[4][5]
Melting Point 40-44 °C
Boiling Point 271.7 ± 13.0 °C (at 760 mmHg); 120 °C (at 15 mmHg)
Density ~1.7 g/cm³
Flash Point 82.2 °C (180.0 °F) - closed cup[---]
IUPAC Name This compound[7]
SMILES CN1C=NC=C1Br[7]
InChIKey HATLLUIOEIXWGD-UHFFFAOYSA-N[7]
Spectroscopic Characterization

Spectroscopic analysis is critical for verifying the identity and purity of this compound before its use in subsequent reactions. The following data represent typical expected values.

TechniqueSolventExpected Chemical Shifts (δ) / Peaks
¹H NMR CDCl₃~7.5 ppm (s, 1H, H-2), ~7.0 ppm (s, 1H, H-4), ~3.6 ppm (s, 3H, N-CH₃)
¹³C NMR CDCl₃~139 ppm (C-2), ~125 ppm (C-4), ~115 ppm (C-5, C-Br), ~34 ppm (N-CH₃)
MS (EI) -m/z 161/159 (M+, corresponding to ⁸¹Br/⁷⁹Br isotopes), fragments corresponding to loss of Br, CH₃.
IR KBr~3100 cm⁻¹ (C-H stretch, aromatic), ~1500 cm⁻¹ (C=N stretch), ~1100 cm⁻¹ (C-N stretch), below 800 cm⁻¹ (C-Br stretch)

Note: Actual chemical shifts can vary depending on solvent and concentration. The values provided are estimations based on typical imidazole spectra and data from related structures.

Part 2: Synthesis and Purification Protocol

The synthesis of this compound is most commonly achieved via the N-methylation of a bromoimidazole precursor. The choice of starting material (4-bromoimidazole vs. 5-bromoimidazole) is often dictated by commercial availability, as they exist in tautomeric equilibrium. The following protocol details a robust method for laboratory-scale synthesis.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Methylation cluster_workup Workup & Purification SM 4(5)-Bromoimidazole Base Sodium Hydride (NaH) in dry THF SM->Base 1. Add portionwise at 0 °C Intermediate Sodium bromoimidazolide (in situ) Base->Intermediate 2. Stir 30 min at 0 °C MeI Methyl Iodide (MeI) Intermediate->MeI 3. Add dropwise at 0 °C Quench Quench with H₂O MeI->Quench 4. Warm to RT, stir 2h Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography (Silica Gel) Extract->Purify Product This compound Purify->Product

Caption: Workflow for the N-methylation of 4(5)-bromoimidazole.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound via N-methylation of 4(5)-bromoimidazole.

Materials:

  • 4(5)-Bromoimidazole (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Methyl iodide (MeI) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Suspend sodium hydride (1.1 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Cool the suspension to 0 °C using an ice bath.

    • Causality: Anhydrous conditions are critical as NaH reacts violently with water. The reaction is performed under inert atmosphere (N₂) to prevent quenching of the base and anion intermediate.

  • Deprotonation: Add 4(5)-bromoimidazole (1.0 eq) portionwise to the stirred NaH suspension at 0 °C.

    • Self-Validation: Effervescence (H₂ gas evolution) should be observed, indicating the deprotonation is proceeding. Maintain the temperature at 0 °C to control the exothermic reaction.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. The mixture should become a more homogeneous slurry.

  • Methylation: Add methyl iodide (1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 50% EtOAc in hexanes), checking for the consumption of the starting material.

  • Workup - Quenching: Cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

  • Workup - Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous MgSO₄.

    • Causality: The brine wash helps to remove residual water from the organic phase.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry under high vacuum to obtain this compound as a white or off-white solid. Confirm identity and purity using NMR and MS analysis.

Part 3: Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the C5-Br bond, which readily participates in a variety of powerful cross-coupling reactions. This allows for its use as a modular building block for introducing the 1-methylimidazol-5-yl moiety into target molecules.

Key Reaction Pathways

Reactivity cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Start This compound Suzuki_reagent R-B(OH)₂ Pd Catalyst, Base Start->Suzuki_reagent Sonogashira_reagent Terminal Alkyne Pd/Cu Catalyst, Base Start->Sonogashira_reagent Buchwald_reagent R₂NH Pd Catalyst, Base Start->Buchwald_reagent Suzuki_product 5-Aryl/Alkyl-1-methyl-1H-imidazole Suzuki_reagent->Suzuki_product Sonogashira_product 5-Alkynyl-1-methyl-1H-imidazole Sonogashira_reagent->Sonogashira_product Buchwald_product 5-Amino-1-methyl-1H-imidazole Buchwald_reagent->Buchwald_product

Caption: Major cross-coupling pathways for this compound.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most important application of this substrate, enabling the formation of C(sp²)-C(sp²) bonds to construct biaryl structures common in pharmaceuticals.[3][4]

Objective: To synthesize a 5-aryl-1-methyl-1H-imidazole derivative via Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • Inert Atmosphere: To a Schlenk flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₂CO₃ (2.5 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water).

    • Causality: The palladium catalyst is oxygen-sensitive, especially in its Pd(0) active form. Degassing the solvents by sparging with an inert gas or by freeze-pump-thaw cycles is crucial for preventing catalyst degradation and ensuring high yields. The base is required to activate the boronic acid for the transmetalation step.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction time can range from 2 to 24 hours.

    • Self-Validation: Progress can be monitored by TLC or LC-MS. A successful reaction will show the disappearance of the starting bromide and the appearance of a new, typically more non-polar, product spot.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 5-aryl-1-methyl-1H-imidazole product.

Part 4: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.

GHS Hazard Information
PictogramSignal WordHazard Statements
!Warning H315: Causes skin irritation.[7]H319: Causes serious eye irritation.[7]H335: May cause respiratory irritation.[7]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[6] Eyewash stations and safety showers should be readily accessible.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[6]

    • Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Avoid contact with skin.[6] If contact occurs, wash immediately with plenty of soap and water.

    • Respiratory Protection: For operations that may generate significant dust, a NIOSH/MSHA-approved N95 dust mask or respirator is recommended. [---]

  • General Hygiene: Avoid ingestion and inhalation. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6]

  • Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. Do not allow product to enter drains.

Conclusion

This compound is more than a simple heterocyclic halide; it is a high-value, versatile intermediate that enables the efficient construction of complex molecular targets. Its well-defined physicochemical properties, predictable reactivity in cornerstone reactions like Suzuki-Miyaura coupling, and straightforward synthesis make it an indispensable tool for medicinal chemists and process scientists. By adhering to the robust protocols and safety guidelines outlined in this guide, researchers can confidently and reproducibly leverage the full synthetic potential of this powerful building block.

References

A Senior Application Scientist's Guide to 5-Bromo-1-methyl-1H-imidazole (CAS: 1003-21-0): From Bench to Application

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Heterocycle

In the landscape of fine chemical manufacturing and pharmaceutical development, certain molecules stand out not as final products, but as critical enablers of innovation. 5-Bromo-1-methyl-1H-imidazole is a prime example of such a foundational building block. Its structure, featuring the biologically significant imidazole ring, is strategically functionalized with a methyl group and a bromine atom. The imidazole core is a ubiquitous scaffold in medicinal chemistry, present in numerous biomolecules and approved drugs, prized for its stability, hydrogen bonding capability, and diverse biological activities.[1][2] The N-methylation prevents tautomerization and provides a fixed substitution pattern, while the bromine atom at the 5-position serves as a highly versatile synthetic handle. This specific arrangement makes this compound a sought-after intermediate for creating complex molecular architectures, particularly in the synthesis of Active Pharmaceutical Ingredients (APIs). This guide provides an in-depth technical overview of its specifications, synthesis, characterization, and applications, grounded in practical, field-proven insights.

Core Physicochemical and Safety Specifications

A comprehensive understanding of a reagent's properties is the bedrock of successful and safe experimentation. The specifications for this compound are well-defined, ensuring consistency in research and manufacturing settings.

Physical and Chemical Properties

The compound is typically supplied as a white to light yellow or colorless crystalline solid.[3] Its key properties are summarized below, compiled from authoritative chemical supplier and database sources.

PropertyValueSource(s)
CAS Number 1003-21-0[4]
Molecular Formula C₄H₅BrN₂[4][5]
Molecular Weight 161.00 g/mol [4]
Melting Point 40-44 °C (lit.)[5][6]
Boiling Point 271.7 ± 13.0 °C at 760 mmHg[5]
Density 1.7 ± 0.1 g/cm³[5]
Appearance White to light yellow powder or crystals[3]
Purity Typically ≥95% to >98% (GC)[3][5]
SMILES Cn1cncc1Br
InChI Key HATLLUIOEIXWGD-UHFFFAOYSA-N
Safety, Handling, and Storage

Proper handling is crucial due to the compound's irritant properties. All operations should be conducted in a well-ventilated area or chemical fume hood, with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8]

  • GHS Hazard Classification: Irritant.[4]

    • Pictogram: GHS07 (Exclamation Mark)

    • Signal Word: Warning.[4]

    • Hazard Statements:

      • H315: Causes skin irritation.[4][8]

      • H319: Causes serious eye irritation.[4][8]

      • H335: May cause respiratory irritation.[4][8]

  • Precautionary Statements (Selected): P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes).[8]

  • Storage Conditions: To ensure long-term stability, the compound should be stored in a tightly sealed container in a dry, dark, and cool place.[6][9] Recommended storage temperatures range from room temperature to -20°C for maximum shelf life.[6][10]

Synthesis and Quality Control: A Validated Workflow

The synthesis of this compound can be approached from different precursors, but a common and logical laboratory method involves the direct bromination of 1-methylimidazole. The choice of brominating agent and reaction conditions is critical for achieving high regioselectivity and yield.

Recommended Lab-Scale Synthesis Protocol

This protocol describes a typical procedure for the regioselective bromination of 1-methylimidazole.

Principle: The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. Bromination occurs preferentially at the C5 position due to electronic and steric factors. Using a milder brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂) provides better control and minimizes the formation of di- or tri-brominated byproducts, enhancing the trustworthiness of the protocol.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1-methylimidazole (1.0 eq) in a suitable solvent (e.g., acetonitrile or chloroform) in a round-bottom flask, add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The use of an ice bath helps to control the exothermicity of the reaction.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining NBS or bromine. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or column chromatography on silica gel are effective methods to yield the pure, solid product.

Analytical Characterization & Quality Control Workflow

Confirming the identity and purity of the synthesized material is a non-negotiable step. A standard QC workflow ensures that the material meets the required specifications for subsequent applications.

Caption: A typical Quality Control (QC) workflow for this compound.

Expected Analytical Data:

  • ¹H NMR: Researchers can expect to see characteristic signals corresponding to the methyl protons (a singlet around 3.6-3.9 ppm) and the two imidazole ring protons (two singlets in the aromatic region, typically 7.0-7.8 ppm).

  • Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks at m/z 160 and 162 of nearly equal intensity, corresponding to the [M+H]⁺ ions with ⁷⁹Br and ⁸¹Br, respectively.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its synthetic versatility. The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions, allowing for the facile construction of carbon-carbon and carbon-heteroatom bonds.

A Cornerstone for Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed reactions that are fundamental to modern drug discovery.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the synthesis of 5-aryl or 5-vinyl imidazole derivatives.

  • Sonogashira Coupling: Reaction with terminal alkynes to create 5-alkynyl imidazoles, another important scaffold in medicinal chemistry.

  • Buchwald-Hartwig Amination: Reaction with amines to form 5-amino-imidazole derivatives, introducing key nitrogen-containing functional groups.

  • Heck Coupling: Reaction with alkenes to introduce vinyl groups at the 5-position.

The ability to easily participate in these reactions makes it an invaluable intermediate for building libraries of complex imidazole-containing compounds for high-throughput screening and lead optimization.[11]

Caption: Synthetic utility of this compound in cross-coupling reactions.

Role in Medicinal Chemistry

The imidazole motif is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[2] Imidazole-based compounds have demonstrated a vast range of therapeutic potential, including anticancer, antifungal, antibacterial, and anti-inflammatory activities.[2][12] By using this compound, drug discovery programs can rapidly access novel derivatives for biological evaluation, accelerating the path from hit identification to lead candidate.

Conclusion

This compound (CAS: 1003-21-0) is more than a simple halogenated heterocycle; it is a strategic tool for chemical innovation. Its well-defined physicochemical properties, coupled with its exceptional reactivity in robust and scalable cross-coupling reactions, establish it as a cornerstone intermediate. For researchers in organic synthesis and drug development, a thorough understanding of its specifications, handling, and synthetic potential is essential for leveraging its full capacity to construct the complex, bioactive molecules that drive scientific advancement.

References

Synthetic routes for 5-Bromo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthetic Routes for 5-Bromo-1-methyl-1H-imidazole

Abstract

This compound stands as a pivotal heterocyclic building block in contemporary organic synthesis, finding extensive application in the development of pharmaceuticals and advanced materials.[1][2] Its utility stems from the unique electronic properties of the imidazole ring, coupled with the synthetic versatility of the carbon-bromine bond, which serves as a handle for a myriad of cross-coupling and substitution reactions.[1][3] This guide provides a comprehensive exploration of the principal synthetic routes to this compound, grounded in mechanistic principles and field-proven insights. We will dissect the causal factors influencing experimental outcomes, present validated protocols, and offer a comparative analysis to aid researchers in selecting the optimal pathway for their specific needs.

Strategic Overview of Synthetic Challenges & Approaches

The synthesis of this compound is primarily a challenge of regioselectivity. The 1-methylimidazole ring possesses three carbon atoms (C2, C4, and C5) susceptible to electrophilic attack. The core objective is to selectively functionalize the C5 position while minimizing the formation of C2-bromo, C4-bromo, and polybrominated isomers.

Kinetic studies of the aqueous bromination of 1-methylimidazole have shown that the relative reactivity of the positions to electrophilic attack by molecular bromine is C5 > C4 > C2.[4][5] This inherent reactivity profile forms the basis of the most common synthetic strategies.

The two dominant strategic approaches are:

  • Route A: Direct Electrophilic Bromination of 1-Methylimidazole: This is the most atom-economical and direct approach, where an appropriate brominating agent is used to selectively substitute the hydrogen at the C5 position.

  • Route B: N-Methylation of 4(5)-Bromoimidazole: This route involves first establishing the bromine substituent on the parent imidazole ring, followed by N-alkylation. However, this approach is complicated by the tautomerism of the starting material, which invariably leads to a mixture of regioisomeric products.

This guide will focus primarily on the direct bromination route due to its superior regioselectivity and practicality.

The Primary Pathway: Direct Electrophilic Bromination

Direct bromination is the most prevalent and efficient method for synthesizing this compound. The success of this strategy hinges on the precise control of reaction conditions and the judicious choice of the brominating agent to exploit the innate electronic preference for substitution at the C5 position.

Mechanistic Rationale: The Basis for C5 Selectivity

The imidazole ring is an electron-rich heterocycle. The nitrogen at position 3 (N3) acts as an activating, ortho-, para- directing group, while the methyl-substituted nitrogen at position 1 (N1) is also activating. The C5 position is electronically analogous to the para-position relative to the N1-methyl group and ortho to the more activating N3 atom, making it the most nucleophilic carbon on the ring. Consequently, it is the most favorable site for electrophilic aromatic substitution.

G

Caption: Generalized mechanism of C5 bromination.

Key Reagents and Causality in Experimental Design

The choice of brominating agent is critical and directly influences yield, selectivity, and operational safety.

  • Molecular Bromine (Br₂): Often used in a solvent like acetic acid with a buffer such as sodium acetate.[6] Bromine is a powerful electrophile, but its high reactivity can lead to over-bromination, yielding 4,5-dibromo and 2,4,5-tribromo derivatives if not carefully controlled.[4] The acetic acid serves as a polar protic solvent, while sodium acetate buffers the HBr generated, preventing the protonation of the imidazole ring into its less reactive imidazolium form.

  • N-Bromosuccinimide (NBS): This is widely regarded as a superior reagent for controlled, regioselective monobromination of electron-rich heterocycles.[7][8] NBS is a solid, making it easier and safer to handle than liquid bromine. It provides a slow, low-concentration release of electrophilic bromine, which significantly suppresses the formation of polybrominated byproducts. Acetonitrile is a common solvent for NBS brominations, offering good solubility for the reactants and favoring the desired reaction pathway.[7][8]

  • 2,4,4,6-Tetrabromocyclohexa-2,5-dienone: This reagent has been reported to achieve high yields of monobrominated imidazoles and can be an effective alternative when NBS or Br₂ prove unsatisfactory.[9]

Comparative Summary of Synthetic Routes

The selection of a synthetic route is a balance of factors including yield, purity, cost, safety, and scalability. The following table provides a high-level comparison of the most viable methods.

Parameter Route A1: Direct Bromination (Br₂/AcOH) Route A2: Direct Bromination (NBS/MeCN) Route B: N-Methylation of 4(5)-Bromoimidazole
Starting Material 1-Methylimidazole1-Methylimidazole4(5)-Bromoimidazole, Methylating Agent (e.g., MeI)
Typical Yield Moderate to GoodGood to Excellent (often >70%)[7]Poor to Moderate (as a mixture)
Regioselectivity Good (Primarily C5)Excellent (Highly selective for C5)[7]Poor (Yields mixture of 4-bromo and 5-bromo isomers)[3]
Key Advantages Cost-effective reagents, straightforward procedure.High selectivity, safer reagent handling, cleaner reaction profile.[7][8]Utilizes a different starting material.
Key Disadvantages Risk of over-bromination, handling of corrosive Br₂, byproduct formation.[4]More expensive reagent than Br₂.Product is an isomeric mixture requiring difficult separation.[3]
Ideal Application Large-scale synthesis where cost is paramount and purification is robust.Laboratory and pilot-scale synthesis requiring high purity and predictability.Not recommended for obtaining pure 5-bromo isomer.

Validated Experimental Protocols

The following protocols are presented as self-validating systems, incorporating stoichiometric precision and procedural steps designed to ensure reproducibility and high purity.

Protocol 1: Regioselective Synthesis via N-Bromosuccinimide (NBS)

This protocol is favored for its high selectivity and operational simplicity, making it ideal for research and development settings.[7][8]

G A 1. Dissolve 1-Methylimidazole in Acetonitrile (MeCN) B 2. Add N-Bromosuccinimide (NBS) in one portion A->B C 3. Heat reaction mixture (e.g., 60°C) B->C D 4. Monitor reaction by TLC/LC-MS (approx. 2-4 hours) C->D E 5. Quench with Water D->E F 6. Extract with Dichloromethane (DCM) E->F G 7. Wash, Dry, and Concentrate F->G H 8. Purify by Column Chromatography G->H I Final Product: This compound H->I

Caption: Workflow for synthesis using NBS.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1-methylimidazole (1.0 eq) in acetonitrile (approx. 10 mL per 1.0 g of substrate) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-bromosuccinimide (1.0 eq) in one portion at room temperature.

  • Heating: Heat the resulting mixture to 60 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by adding water (20 mL).

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the pure this compound.

Protocol 2: Classical Synthesis via Molecular Bromine (Br₂)

This method uses more traditional and cost-effective reagents but requires greater care to control selectivity.[6]

Step-by-Step Methodology:

  • Reaction Setup: Prepare a solution of 1-methylimidazole (1.0 eq) and sodium acetate (3.0 eq) in glacial acetic acid (15 mL per 1.0 g of substrate) in a three-neck flask equipped with a magnetic stirrer, dropping funnel, and thermometer. Cool the flask in an ice bath.

  • Reagent Addition: Add a solution of molecular bromine (1.0 eq) in glacial acetic acid (5 mL) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Carefully pour the reaction mixture into a beaker of ice water. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extraction: Extract the product from the neutralized aqueous solution with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic extracts, wash with saturated sodium thiosulfate solution to remove any residual bromine, followed by brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo.

  • Purification: The resulting crude product can be further purified by silica gel chromatography if necessary.

Conclusion and Future Perspectives

The direct C5 bromination of 1-methylimidazole, particularly using N-bromosuccinimide, remains the most reliable and efficient strategy for the synthesis of this compound. It offers high regioselectivity, operational simplicity, and good to excellent yields. While the classical approach using molecular bromine is viable, it necessitates more stringent control to prevent side reactions. For researchers and drug development professionals, the NBS-based method provides a robust and scalable pathway to access this critical synthetic intermediate, paving the way for further molecular exploration and the development of novel chemical entities.

References

An In-depth Technical Guide to 5-Bromo-1-methyl-1H-imidazole: A Keystone Building Block in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-methyl-1H-imidazole is a versatile heterocyclic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique structural features, comprising a reactive bromine atom and a methylated imidazole core, render it an invaluable building block for the construction of complex molecular architectures. The imidazole moiety itself is a privileged scaffold, frequently found in a vast array of biologically active molecules and pharmaceuticals. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a particular focus on its role in drug development.

Chemical Structure and Nomenclature

The chemical structure of this compound consists of a five-membered aromatic ring containing two nitrogen atoms, one of which is methylated at the N-1 position. A bromine atom is substituted at the C-5 position of the imidazole ring.

IUPAC Name: this compound[1]

Synonyms: 5-Bromo-1-methylimidazole, 1-methyl-5-bromoimidazole[1]

Chemical Formula: C₄H₅BrN₂[2]

Molecular Weight: 161.00 g/mol [2]

CAS Number: 1003-21-0[2]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure and basic information for this compound.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided in the table below. This data is essential for its safe handling, storage, and application in experimental settings.

PropertyValueReference(s)
Physical State Solid, typically appearing as white or colorless crystals.[2]
Melting Point 40-44 °C (lit.)
Boiling Point 118.1±19.8 °C
Solubility Soluble in various organic solvents.
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338
Personal Protective Equipment (PPE) Dust mask type N95 (US), Eyeshields, Gloves.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and direct approach involves the bromination of 1-methyl-1H-imidazole. The regioselectivity of the bromination is a critical aspect of this synthesis, as different positions on the imidazole ring can be susceptible to electrophilic attack. The following protocol is a representative method for the laboratory-scale synthesis.

Experimental Protocol: Bromination of 1-methyl-1H-imidazole

Materials:

  • 1-methyl-1H-imidazole

  • Bromine (Br₂)

  • Acetic acid

  • Sodium acetate

  • Sodium sulfite

  • Diethyl ether

  • Magnesium sulfate

  • Water

Procedure:

  • To a solution of 1-methyl-1H-imidazole and sodium acetate in acetic acid at room temperature, add a solution of bromine in acetic acid dropwise.[3]

  • Stir the resulting mixture at room temperature for approximately 2.5 hours.[3]

  • Remove the acetic acid in vacuo.[3]

  • Suspend the residue in water and stir at room temperature for 10 minutes.[3]

  • Filter the resulting precipitate, wash with water, and dry under high vacuum. This may yield a mixture of bromoimidazoles.[3]

  • To achieve the desired 5-bromo isomer, further purification and potential reduction of poly-brominated species may be necessary. A common method involves treating the crude product with sodium sulfite in a water/acetic acid mixture and heating in a sealed vessel.[3]

  • After cooling, adjust the pH of the reaction mixture to 9-10 with a base (e.g., 2N sodium hydroxide).[3]

  • Extract the product with an organic solvent such as diethyl ether.[3]

  • Dry the combined organic layers over magnesium sulfate, filter, and concentrate to yield the crude product.[3]

  • The final product can be purified by column chromatography on silica gel.

G reagent1 1-methyl-1H-imidazole reaction Bromination reagent1->reaction reagent2 Bromine (Br₂) reagent2->reaction solvent Acetic Acid / Sodium Acetate solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: A simplified workflow for the synthesis of this compound.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The expected signals would include a singlet for the methyl protons and distinct signals for the protons on the imidazole ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The FT-IR spectrum shows the characteristic vibrational frequencies of the functional groups present in the molecule, such as C-H, C=N, and C-Br bonds. An FT-IR spectrum for this compound is available in chemical databases.[4]

  • Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments. A key feature in the mass spectrum of this compound is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M⁺ and M⁺+2) of almost equal intensity.[5][6] The fragmentation pattern would likely involve the loss of the bromine atom and cleavage of the imidazole ring.[5][6]

Applications in Drug Discovery and Organic Synthesis

This compound is a highly valued intermediate in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). Its utility stems from the presence of the bromine atom, which serves as a handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular scaffolds.

Role as a Building Block in Kinase Inhibitor Synthesis

Protein kinases are a crucial class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in many diseases, including cancer. Consequently, kinase inhibitors are a major focus of modern drug discovery.[7] The imidazole scaffold is a common feature in many kinase inhibitors. This compound can serve as a key starting material for the synthesis of such inhibitors. The bromine atom allows for the introduction of various aryl or heteroaryl groups through cross-coupling reactions, which can be designed to interact with specific residues in the kinase active site.

The following diagram illustrates a hypothetical synthetic pathway where this compound is utilized as a building block in the synthesis of a generic kinase inhibitor.

G start This compound suzuki Suzuki Coupling (Pd catalyst, base) start->suzuki boronic_acid Aryl Boronic Acid (R-B(OH)₂) boronic_acid->suzuki intermediate 5-Aryl-1-methyl-1H-imidazole suzuki->intermediate reagent Further Functionalization intermediate->reagent Multi-step synthesis final_product Kinase Inhibitor reagent->final_product

Caption: A conceptual workflow for the use of this compound in kinase inhibitor synthesis.

Conclusion

This compound is a fundamentally important building block in contemporary organic chemistry and drug discovery. Its well-defined structure, predictable reactivity, and commercial availability make it an attractive starting material for the synthesis of a wide range of complex and biologically active molecules. The ability to functionalize the imidazole core through reactions at the bromine position provides chemists with a powerful tool for molecular design and optimization in the pursuit of new therapeutics and functional materials.

References

Introduction: The Strategic Importance of the Imidazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromo-1-methyl-1H-imidazole: Synthesis, Characterization, and Application

Executive Summary: This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. We delve into its fundamental physicochemical properties, present a detailed and validated synthetic protocol, and offer an in-depth analysis of its spectroscopic characteristics for unambiguous structural confirmation. Furthermore, this document explores the compound's reactivity, with a special focus on its utility in palladium-catalyzed cross-coupling reactions, and discusses its applications in the field of drug discovery. Safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

The imidazole ring, an electron-rich five-membered aromatic heterocycle, is a privileged structure in medicinal chemistry and biology.[1] It is a core component of essential biomolecules like the amino acid histidine and is found in a vast array of FDA-approved drugs, where it often plays a crucial role in molecular recognition and binding to biological targets.[2][3] The unique electronic and steric properties of the imidazole nucleus allow it to act as a versatile scaffold, participating in hydrogen bonding, coordination with metal ions, and various noncovalent interactions.[1]

This compound (CAS No. 1003-21-0) emerges as a particularly valuable derivative. The introduction of a bromine atom at the C5 position provides a highly functional "handle" for synthetic transformations, while the N1-methyl group prevents tautomerization and directs reactivity. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions and is an ideal partner in modern transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This reactivity profile makes it an indispensable intermediate for constructing complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs).

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and safety profile is paramount for its successful application in the laboratory. The key data for this compound are summarized below.

Table 1: Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₄H₅BrN₂[4][5][6]
Molecular Weight 161.00 g/mol [4][5][6]
CAS Number 1003-21-0[4][5][7]
Appearance Colorless to white crystalline solid[5][8]
Melting Point 40-44 °C[5][9][10]
Boiling Point 271.7 ± 13.0 °C (at 760 mmHg)[9]
Density 1.7 ± 0.1 g/cm³[9]
Flash Point 82.2 °C (180.0 °F) - closed cup[5]
LogP 0.58[9]
pKa Data not readily available
Table 2: GHS Hazard and Safety Information
CategoryInformationSource(s)
GHS Pictogram Warning[4][11]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4][5]
Precautionary Codes P261, P264, P280, P302+P352, P305+P351+P338[5]
Personal Protective Dust mask (type N95), safety glasses, chemical-resistant gloves[5]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from incompatible materials.[12][13]

Synthesis and Purification Workflow

The most common laboratory synthesis of this compound involves the direct bromination of 1-methylimidazole. The causality behind this choice lies in the availability of the starting material and the relative ease of the reaction. The imidazole ring is electron-rich and susceptible to electrophilic aromatic substitution. Acetic acid is often used as a solvent, with sodium acetate acting as a base to buffer the HBr generated during the reaction, preventing the formation of the unreactive imidazolium salt.

Recommended Synthesis Protocol: Bromination of 1-Methylimidazole

This protocol is adapted from established methodologies for the bromination of imidazole derivatives.[14]

Step 1: Reaction Setup

  • To a solution of 1-methylimidazole (1.0 eq) and sodium acetate (15 eq) in glacial acetic acid, add a solution of bromine (3.0 eq) in acetic acid dropwise at room temperature.

  • Rationale: The use of excess bromine ensures complete conversion, while sodium acetate neutralizes the generated acid. Acetic acid is an ideal solvent due to its polarity and ability to dissolve the reactants.

Step 2: Reaction Execution

  • Stir the resulting mixture vigorously for 2.5-3 hours at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Rationale: Room temperature provides sufficient energy for the reaction to proceed without promoting side reactions or over-bromination.

Step 3: Work-up and Isolation

  • Remove the acetic acid in vacuo.

  • Suspend the resulting residue in water and stir for 10-15 minutes.

  • Adjust the pH of the aqueous solution to 9-10 by the slow addition of 2N sodium hydroxide solution.

  • Rationale: The pH adjustment is critical to deprotonate any imidazolium salt formed, ensuring the product is in its free base form, which is soluble in organic solvents.

Step 4: Extraction and Purification

  • Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a white solid.

  • Rationale: Extraction isolates the product from inorganic salts. Drying the organic layer removes residual water, which can interfere with subsequent steps or product stability.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Reactants 1-Methylimidazole Sodium Acetate Acetic Acid ReactionVessel Stir at Room Temp (2.5-3h) Reactants->ReactionVessel Bromine Bromine in Acetic Acid Bromine->ReactionVessel SolventRemoval Remove Acetic Acid (in vacuo) ReactionVessel->SolventRemoval pH_Adjust Suspend in Water Adjust pH to 9-10 (NaOH) SolventRemoval->pH_Adjust Extraction Extract with Ether/EtOAc Dry Organic Layer pH_Adjust->Extraction Concentration Concentrate Organic Layer Extraction->Concentration Purify Column Chromatography or Recrystallization Concentration->Purify FinalProduct Pure this compound Purify->FinalProduct Molecular_Structure node_C4 C4 node_C5 C5 node_C4->node_C5 node_N1 N1 node_C5->node_N1 node_Br Br node_C5->node_Br node_C2 C2 node_N1->node_C2 node_CH3 CH₃ node_N1->node_CH3 node_N3 N3 node_C2->node_N3 node_N3->node_C4 node_H_C2 H node_H_C4 H Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-Pd(II)L₂-Br) Pd0->OxAdd R¹-Br Transmetal Transmetalation (R¹-Pd(II)L₂-R²) OxAdd->Transmetal R²-B(OH)₃⁻ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Product (R¹-R²) RedElim->Product R1Br 5-Bromo-1-methyl- 1H-imidazole (R¹-Br) R1Br->OxAdd Boronic Ar-B(OH)₂ (R²-B(OH)₂) + Base Boronic->Transmetal

References

The Multifaceted Therapeutic Potential of Bromoimidazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Emerging Prominence of Bromoimidazoles in Medicinal Chemistry

The imidazole nucleus, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a bromine atom to this versatile ring system gives rise to bromoimidazole derivatives, a class of compounds that has garnered significant attention for its broad spectrum of pharmacological activities.[2] Sourced from both marine organisms, particularly sponges, and synthetic chemistry endeavors, these halogenated compounds exhibit potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4]

This technical guide provides an in-depth exploration of the diverse biological activities of bromoimidazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering insights into the mechanisms of action, key experimental findings, and detailed protocols for evaluating their therapeutic potential. The narrative is structured to provide not just a list of activities, but a causal understanding of why these molecules are compelling candidates for further drug development.

Anticancer Activity: Targeting Key Oncogenic Pathways

Bromoimidazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of malignancies by targeting fundamental cellular processes such as cell division and signal transduction.

Mechanism of Action: A Dual Assault on Cancer Cells

The anticancer effects of bromoimidazole derivatives are often attributed to two primary mechanisms: inhibition of tubulin polymerization and modulation of protein kinase activity.

  • Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a validated target for anticancer drugs.[5] Several bromoimidazole derivatives have been shown to interfere with microtubule dynamics by binding to tubulin, often at the colchicine binding site, which leads to the inhibition of microtubule formation.[6] This disruption of the microtubule network arrests the cell cycle in the G2/M phase, ultimately inducing apoptosis.[7][8]

  • Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling pathways that are frequently dysregulated in cancer. Bromo-substituted benzimidazole derivatives have shown potent inhibitory activity against a variety of protein kinases implicated in cancer cell proliferation and survival, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), and BRAF.[2][9][10] By blocking the activity of these kinases, bromoimidazole derivatives can interrupt the signaling cascades that drive tumor growth and survival.

Diagram 1: Anticancer Mechanisms of Bromoimidazole Derivatives

anticancer_mechanisms cluster_0 Bromoimidazole Derivative cluster_1 Cellular Targets cluster_2 Cellular Effects cluster_3 Outcome Bromoimidazole Bromoimidazole Derivative Tubulin Tubulin Bromoimidazole->Tubulin Kinases Oncogenic Kinases (e.g., BRAF, EGFR) Bromoimidazole->Kinases Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits polymerization Signaling_Inhibition Inhibition of Signaling Pathways Kinases->Signaling_Inhibition Blocks activity Apoptosis Apoptosis Microtubule_Disruption->Apoptosis Leads to Signaling_Inhibition->Apoptosis Leads to

Caption: Mechanisms of anticancer action for bromoimidazole derivatives.

Quantitative Data: Cytotoxicity of Bromoimidazole Derivatives

The following table summarizes the cytotoxic activity of selected bromoimidazole derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound ClassCancer Cell LineIC50 (µM)Reference
Marine Bromopyrrole Alkaloid HybridsPA1 (Ovarian), KB403 (Oral)0.41 - 1.28[11]
2-Phenyl Benzimidazole DerivativesMCF-7 (Breast)3.37 - 6.30[10]
Thiazole-Benzimidazole DerivativesMCF-7 (Breast)5.96 - 6.30[10]
Nortopsentin AnalogsP388 (Murine Leukemia)1.7 - 7.8 (µg/mL)[12]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[13][14]

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • Bromoimidazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[15]

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[13]

  • Compound Treatment: Prepare serial dilutions of the bromoimidazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of the medium containing the test compounds.[13]

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[14]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15-30 minutes.[13]

  • Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Diagram 2: MTT Assay Workflow

mtt_assay_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 add_compounds Add bromoimidazole derivatives incubate_24h_1->add_compounds incubate_exposure Incubate for exposure period add_compounds->incubate_exposure add_mtt Add MTT solution incubate_exposure->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt remove_medium Remove medium incubate_mtt->remove_medium add_dmso Add DMSO to dissolve formazan remove_medium->add_dmso shake_plate Shake plate for 15-30 min add_dmso->shake_plate read_absorbance Read absorbance at 590 nm shake_plate->read_absorbance analyze_data Calculate cell viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Antimicrobial Activity: A New Frontier Against Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Bromoimidazole derivatives have demonstrated significant potential in this area, exhibiting activity against a range of pathogenic bacteria and fungi.

Mechanism of Action: Disrupting the Microbial Fortress

The primary antimicrobial mechanism of action for many imidazole derivatives involves the disruption of the microbial cell envelope.[16] This can include interference with cell wall synthesis or damage to the cell membrane, leading to a loss of cellular integrity and subsequent cell death.[16][17] Some nitroimidazole derivatives, a related class, are known to act as prodrugs that, upon reduction within the microbial cell, form reactive intermediates that damage DNA.[18]

Spectrum of Activity: Efficacy Against Gram-Positive and Gram-Negative Bacteria

Bromoimidazole derivatives have shown particular promise against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[19][20] Activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa has also been reported, although often to a lesser extent, which may be due to the protective outer membrane of these bacteria.[17][21]

Quantitative Data: Antimicrobial Potency of Bromoimidazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected bromoimidazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Imidazothiazole-benzoxazepine hybridsMRSA3.125 - 6.25[19][20]
Nitroimidazole derivative (8g)S. aureus1[18]
Nitroimidazole derivative (8g)K. pneumoniae8[18]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Bromoimidazole derivative stock solution

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Microplate reader or visual inspection

Procedure:

  • Prepare Serial Dilutions: Prepare two-fold serial dilutions of the bromoimidazole derivative in the broth medium directly in the wells of the 96-well plate.

  • Inoculate: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Antiviral Activity: Inhibiting Viral Replication

Bromoimidazole derivatives have also been investigated for their antiviral properties, with notable activity against influenza viruses.

Mechanism of Action: Targeting Viral Processes

The antiviral activity of these compounds can be attributed to the inhibition of various stages of the viral life cycle. For influenza virus, this can include blocking viral entry into host cells, inhibiting viral genome replication and gene transcription, or interfering with the release of new virus particles from infected cells.[22][23][24]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the infectivity of a virus and evaluating the efficacy of antiviral compounds.[25][26]

Materials:

  • Confluent monolayer of susceptible host cells (e.g., MDCK cells for influenza virus)

  • Virus stock

  • Bromoimidazole derivative

  • Culture medium

  • Semi-solid overlay (e.g., containing agarose or methylcellulose)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Virus-Compound Incubation: Prepare serial dilutions of the bromoimidazole derivative and mix with a known amount of virus. Incubate this mixture to allow the compound to interact with the virus.

  • Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixture.

  • Adsorption: Allow the virus to adsorb to the cells for a specific period (e.g., 1 hour).

  • Overlay: Remove the inoculum and add a semi-solid overlay to restrict the spread of the virus to adjacent cells, resulting in the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

  • Plaque Visualization: Fix and stain the cells with a solution like crystal violet. Plaques will appear as clear zones where the cells have been lysed by the virus.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 (50% effective concentration) of the compound.[27]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases. Bromoimidazole derivatives have demonstrated potent anti-inflammatory effects in various experimental models.

Mechanism of Action: Quelling the Inflammatory Cascade

The anti-inflammatory properties of bromoimidazole derivatives are linked to their ability to inhibit key mediators of the inflammatory response. This includes the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[28][29] Additionally, these compounds can suppress the production of nitric oxide (NO), a pro-inflammatory molecule, in macrophages stimulated with lipopolysaccharide (LPS).[30]

Diagram 3: Anti-inflammatory Mechanism of Bromoimidazole Derivatives

anti_inflammatory_mechanism cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Bromoimidazole Derivative Action cluster_3 Outcome LPS LPS Macrophage Macrophage LPS->Macrophage Activates iNOS_COX2 iNOS & COX-2 Expression Macrophage->iNOS_COX2 Induces Reduced_Inflammation Reduced NO & Prostaglandins (Anti-inflammatory Effect) iNOS_COX2->Reduced_Inflammation Leads to Bromoimidazole Bromoimidazole Derivative Bromoimidazole->iNOS_COX2 Inhibits

Caption: Inhibition of inflammatory pathways by bromoimidazole derivatives.

Experimental Protocol: In Vitro Inhibition of Nitric Oxide Production

This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • 96-well plates

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Bromoimidazole derivative

  • Griess reagent

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the bromoimidazole derivative for a specific time (e.g., 1 hour).[30]

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.[30]

  • Incubation: Incubate the plate for 24 hours.[30]

  • Nitrite Measurement: Collect the cell supernatants and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.[28]

Materials:

  • Rodents (e.g., rats or mice)

  • Carrageenan solution (1%)

  • Bromoimidazole derivative

  • Pletismometer (for measuring paw volume)

Procedure:

  • Animal Grouping: Divide the animals into control, standard (e.g., diclofenac sodium), and test groups.[28]

  • Compound Administration: Administer the bromoimidazole derivative to the test groups, typically orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 30 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[28]

  • Paw Volume Measurement: Measure the paw volume of each animal at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema in the test groups compared to the control group.

Conclusion and Future Directions

Bromoimidazole derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their ability to target multiple key pathways in cancer, infectious diseases, and inflammation underscores their potential for the development of novel therapeutics. The synthetic accessibility of the imidazole core allows for extensive structural modifications, providing a rich platform for structure-activity relationship (SAR) studies to optimize potency and selectivity.

Future research should focus on elucidating the precise molecular interactions of these compounds with their biological targets, which can be achieved through techniques such as X-ray crystallography and computational modeling. Furthermore, in-depth preclinical studies are warranted to evaluate the pharmacokinetic and toxicological profiles of the most promising candidates. The continued exploration of bromoimidazole derivatives, from both natural and synthetic sources, holds great promise for addressing unmet medical needs in oncology and infectious and inflammatory diseases.

References

An In-Depth Technical Guide to the Chemical Reactivity and Stability of 5-Bromo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Bromo-1-methyl-1H-imidazole is a versatile heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. Its unique electronic properties and strategically positioned reactive bromine atom make it a valuable intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the chemical reactivity and stability of this compound, offering insights into its synthetic utility and handling considerations. We will delve into key reaction classes, including nucleophilic substitution, palladium-catalyzed cross-coupling reactions, and metal-halogen exchange, providing both mechanistic understanding and practical experimental guidance. Furthermore, this document will address the known stability profile of the compound and offer recommendations for its storage and handling to ensure its integrity in research and development settings.

Introduction: The Strategic Importance of this compound

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The introduction of a bromine atom at the 5-position of the 1-methylimidazole core, as in this compound, provides a crucial handle for synthetic diversification. This halogen atom serves as a versatile reactive site, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to the construction of novel molecular architectures for drug discovery and materials science.

The strategic importance of this compound lies in its ability to participate in a broad spectrum of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. These reactions are cornerstones of modern organic synthesis, allowing for the efficient and selective construction of complex molecules. Consequently, a thorough understanding of the reactivity and stability of this key intermediate is paramount for its effective utilization in the laboratory and in larger-scale manufacturing processes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1003-21-0[2][3][4]
Molecular Formula C₄H₅BrN₂[2][3][4]
Molecular Weight 161.00 g/mol [2][3][4]
Appearance Colorless to white crystals/solid[5]
Melting Point 40-44 °C[4][5]
Boiling Point 120 °C at 15 mmHg[5]
Storage Temperature Room temperature or -20°C, keep in a dark, dry place[2][5]

Chemical Reactivity: A Gateway to Molecular Diversity

The reactivity of this compound is dominated by the chemistry of the carbon-bromine bond and the electronic nature of the imidazole ring. The bromine atom at the 5-position is susceptible to a variety of transformations, making it an excellent linchpin for synthetic strategies.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, and this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an organoboron compound, typically a boronic acid or ester. This reaction is widely used to introduce aryl or heteroaryl substituents at the 5-position of the imidazole ring.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions substrate This compound product 5-R-1-methyl-1H-imidazole substrate->product Suzuki-Miyaura Coupling boronic_acid R-B(OH)₂ boronic_acid->product catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) base Base (e.g., K₂CO₃, Cs₂CO₃)

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene (10 mL) and water (2 mL).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The Heck reaction facilitates the coupling of this compound with an alkene to form a new carbon-carbon bond, leading to the synthesis of 5-vinyl-1-methyl-1H-imidazole derivatives.

Heck_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions substrate This compound product 5-(R-CH=CH)-1-methyl-1H-imidazole substrate->product Heck Reaction alkene Alkene (R-CH=CH₂) alkene->product catalyst Pd Catalyst (e.g., Pd(OAc)₂) base Base (e.g., Et₃N)

Caption: General scheme of the Heck reaction.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the imidazole ring, enhanced by the presence of the bromine atom, allows for nucleophilic aromatic substitution (SNAr) reactions, although this is less common than cross-coupling reactions. Strong nucleophiles can displace the bromide ion.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

  • Reaction Setup: Dissolve this compound (1.0 mmol) in a suitable polar aprotic solvent such as DMF or DMSO in a round-bottom flask.

  • Nucleophile Addition: Add the desired nucleophile (e.g., an amine or thiol, 1.2-1.5 mmol) and a non-nucleophilic base (e.g., potassium carbonate or sodium hydride, if necessary to deprotonate the nucleophile).

  • Reaction: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, quench with water, and extract the product with an appropriate organic solvent. The crude product is then purified by chromatography or recrystallization.

Halogen-Metal Exchange

Halogen-metal exchange reactions are a powerful method for converting the C-Br bond into a C-metal bond, typically a C-Li or C-Mg bond. This in situ generated organometallic intermediate can then be reacted with a variety of electrophiles to introduce a wide range of functional groups at the 5-position.

Halogen_Metal_Exchange start This compound intermediate 5-Lithio-1-methyl-1H-imidazole (Organometallic Intermediate) start->intermediate Halogen-Metal Exchange reagent Organolithium Reagent (e.g., n-BuLi) product 5-E-1-methyl-1H-imidazole intermediate->product Reaction with Electrophile electrophile Electrophile (E⁺) (e.g., CO₂, Aldehyde, Ketone)

Caption: Halogen-metal exchange followed by electrophilic quench.

Experimental Protocol: Halogen-Metal Exchange and Quench with an Electrophile

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous THF (10 mL).

  • Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Addition of Organolithium Reagent: Slowly add a solution of n-butyllithium (1.1 mmol) in hexanes dropwise to the stirred solution. Maintain the temperature at -78 °C.

  • Stirring: Stir the reaction mixture at -78 °C for a specified time (e.g., 30-60 minutes) to allow for complete halogen-metal exchange.

  • Electrophilic Quench: Add the desired electrophile (e.g., dry ice for carboxylation, an aldehyde, or a ketone) to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by appropriate methods.

Stability Profile of this compound

A comprehensive understanding of the stability of this compound is crucial for its proper storage, handling, and use in chemical reactions, particularly in the context of drug development where stability is a critical parameter.

General Storage and Handling

Based on supplier recommendations and general chemical principles for halogenated heterocyclic compounds, this compound should be stored in a cool, dry, and dark place to minimize degradation.[2][5] It is typically supplied as a solid and should be kept in a tightly sealed container under an inert atmosphere if possible, especially for long-term storage.

Thermal Stability

While specific quantitative data on the thermal decomposition of this compound is not extensively available in the public domain, related imidazolium compounds have been studied. The imidazole ring itself is thermally robust. However, prolonged exposure to high temperatures, especially in the presence of oxygen or other reactive species, can lead to degradation. For reactions requiring elevated temperatures, it is advisable to use an inert atmosphere and to keep reaction times to a minimum to avoid potential side reactions and decomposition.

pH Stability and Hydrolysis

Detailed pH-rate profiles for the hydrolysis of this compound are not readily found in the literature. However, general principles suggest that the compound is likely to be most stable under neutral to slightly acidic conditions.

  • Acidic Conditions: In strongly acidic media, protonation of the imidazole ring could potentially make it more susceptible to certain degradation pathways, although the C-Br bond is generally stable to acid.

  • Basic Conditions: Under strongly basic conditions, there is a potential for hydrolysis of the C-Br bond via nucleophilic attack by hydroxide ions, although this would likely require harsh conditions. Forced degradation studies on similar imidazole-containing pharmaceuticals have shown susceptibility to base-mediated autoxidation.

Given the lack of specific data, it is strongly recommended that researchers and drug development professionals conduct their own forced degradation studies under acidic, basic, and neutral conditions to establish a comprehensive stability profile relevant to their specific application and formulation.

Photostability

Halogenated aromatic and heterocyclic compounds can be susceptible to photodegradation. The imidazole moiety, in particular, can be sensitive to photodegradation in solution.[5] Exposure to high-intensity light, especially UV light, may lead to the formation of degradation products. Therefore, it is recommended to store this compound in amber vials or otherwise protected from light.

Table 2: Summary of Stability and Recommended Handling

ConditionStability Considerations and Recommendations
Storage Store at room temperature or -20°C in a tightly sealed container in a dry, dark place.
Thermal Generally stable at moderate temperatures. Avoid prolonged heating at high temperatures. Use an inert atmosphere for reactions at elevated temperatures.
pH Likely most stable in neutral to slightly acidic conditions. Susceptibility to hydrolysis or degradation under strongly acidic or basic conditions should be empirically determined.
Light Potentially sensitive to photodegradation. Store protected from light.

Conclusion: A Versatile and Reliable Synthetic Tool

This compound stands out as a highly valuable and versatile intermediate in modern organic and medicinal chemistry. Its ability to readily participate in a wide range of powerful synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, provides a reliable and efficient pathway for the synthesis of complex molecular targets. While detailed quantitative stability data is not extensively documented, adherence to standard laboratory practices for the storage and handling of halogenated heterocyclic compounds ensures its integrity for most applications. For drug development professionals, where a thorough understanding of stability is paramount, it is recommended that specific forced degradation studies be conducted to fully characterize its behavior under various stress conditions. By understanding and leveraging the chemical reactivity and observing the necessary stability precautions outlined in this guide, researchers can effectively unlock the full synthetic potential of this important building block.

References

An In-Depth Technical Guide to the NMR Spectral Interpretation of 5-Bromo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Bromo-1-methyl-1H-imidazole in Medicinal Chemistry

This compound is a heterocyclic compound of significant interest in the field of drug discovery and development. Its substituted imidazole core is a common motif in numerous pharmacologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of such compounds.[1][2] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into the chemical environment of each nucleus and the rationale behind the observed spectral patterns. A thorough understanding of its NMR spectrum is crucial for confirming its identity, assessing its purity, and studying its interactions with biological targets.[1][3]

Molecular Structure and Numbering

To facilitate the interpretation of the NMR spectra, it is essential to first understand the molecular structure and the conventional numbering of the atoms in this compound.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals, corresponding to the three unique proton environments in the molecule: the methyl protons (N-CH₃), the proton at the C2 position, and the proton at the C4 position.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
N-CH₃~3.6 - 3.8Singlet (s)3H
H4~6.9 - 7.1Singlet (s)1H
H2~7.4 - 7.6Singlet (s)1H

Rationale for Chemical Shifts and Multiplicities:

  • N-CH₃ Protons: These protons are attached to a nitrogen atom within the aromatic imidazole ring. The electron-withdrawing nature of the nitrogen and the aromatic ring system deshields these protons, causing them to resonate at a relatively downfield region for a methyl group. Due to the absence of adjacent protons, this signal appears as a singlet.

  • H4 Proton: This proton is attached to a carbon atom (C4) in the imidazole ring. Its chemical shift is influenced by the adjacent nitrogen atom (N3) and the bromine atom at the C5 position. Aromatic protons typically resonate in the 6.5-8.0 ppm range.[4] The specific position is determined by the combined electronic effects of the substituents. It is expected to appear as a singlet as there are no vicinal protons to couple with.

  • H2 Proton: The proton at the C2 position is situated between two nitrogen atoms, which are strongly electron-withdrawing. This leads to significant deshielding, causing this proton to resonate at the most downfield position among the ring protons. Similar to the H4 proton, it will appear as a singlet due to the lack of adjacent coupling partners.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of this compound will show four distinct signals, one for each unique carbon atom in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
N-CH₃~30 - 35
C5~105 - 115
C4~120 - 130
C2~135 - 145

Rationale for Chemical Shifts:

  • N-CH₃ Carbon: This methyl carbon is attached to a nitrogen atom and is expected to appear in the typical range for such carbons.

  • C5 Carbon: This carbon is directly bonded to the electronegative bromine atom. The "heavy atom effect" of bromine, along with its electron-withdrawing nature, significantly influences the chemical shift, causing it to resonate at a relatively upfield position for an aromatic carbon.

  • C4 Carbon: The chemical shift of this carbon is influenced by the adjacent nitrogen (N3) and the bromine-substituted carbon (C5). Aromatic carbons generally appear in the 120-150 ppm range.[4]

  • C2 Carbon: This carbon is positioned between two nitrogen atoms, resulting in substantial electron withdrawal and causing it to be the most deshielded of the ring carbons, thus appearing at the lowest field.

Experimental Protocol for NMR Sample Preparation and Data Acquisition

A standardized and meticulous approach to sample preparation is critical for obtaining high-quality NMR spectra.[5]

Workflow for NMR Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-25 mg of This compound B Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Filter the solution through a Pasteur pipette with glass wool B->C D Transfer the filtered solution to a clean, dry NMR tube C->D E Insert the sample into the NMR spectrometer D->E F Lock and shim the spectrometer E->F G Acquire ¹H NMR spectrum F->G H Acquire ¹³C NMR spectrum G->H I Fourier transform the raw data H->I J Phase and baseline correct the spectra I->J K Calibrate chemical shifts (e.g., using TMS or residual solvent peak) J->K L Integrate ¹H NMR signals K->L

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Detailed Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh approximately 5-25 mg of this compound for ¹H NMR, and a higher concentration (e.g., 50-100 mg) for ¹³C NMR, into a clean, dry vial.[6]

  • Solvent Selection and Dissolution: Choose an appropriate deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add approximately 0.6-0.7 mL of the chosen solvent to the vial and gently agitate to dissolve the sample completely.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, high-quality NMR tube.

  • Sample Transfer and Capping: Ensure the liquid level in the NMR tube meets the minimum height requirement for the spectrometer. Cap the NMR tube securely to prevent solvent evaporation and contamination.

  • Spectrometer Setup: Insert the prepared sample into the NMR spectrometer. The instrument's software is then used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Following this, set up and run the ¹³C NMR experiment. Due to the lower natural abundance of ¹³C, a longer acquisition time is typically required.[5]

  • Data Processing: After data acquisition, the raw data (Free Induction Decay - FID) is subjected to Fourier transformation to generate the frequency-domain spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm, or to the residual solvent peak. For the ¹H spectrum, the signals are integrated to determine the relative number of protons.

Conclusion

The NMR spectroscopic analysis of this compound provides a detailed fingerprint of its molecular structure. The predicted chemical shifts, multiplicities, and integration values for the ¹H spectrum, along with the expected chemical shifts for the ¹³C spectrum, serve as a reliable reference for the structural verification and purity assessment of this important heterocyclic compound. Adherence to rigorous experimental protocols for sample preparation and data acquisition is paramount for obtaining high-resolution, interpretable spectra, which are fundamental in the context of drug development and quality control.

References

Crystal Structure Analysis of Substituted Bromoimidazole Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth exploration of the crystallographic analysis of substituted bromoimidazole compounds, offering a crucial perspective for researchers, scientists, and professionals engaged in drug development. By delving into the core principles and advanced applications of crystal structure determination, this document aims to illuminate the path from molecular synthesis to therapeutic innovation.

The Strategic Importance of Crystal Structure in Drug Efficacy

The three-dimensional arrangement of atoms within a crystal lattice is a fundamental determinant of a drug's physicochemical properties.[1] For active pharmaceutical ingredients (APIs), understanding the crystal structure is not merely an academic exercise; it is a critical component of drug development that directly impacts solubility, stability, bioavailability, and manufacturability.[2][3]

Substituted bromoimidazoles represent a promising class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The strategic incorporation of a bromine atom provides a versatile handle for synthetic modifications, allowing for the fine-tuning of their therapeutic profiles.[6] However, the ultimate success of these compounds as viable drug candidates hinges on a thorough understanding of their solid-state characteristics.

A pivotal concept in this domain is polymorphism , the ability of a compound to exist in multiple crystalline forms.[7] Different polymorphs of the same API can exhibit vastly different properties.[2][8] For instance, a metastable form might possess higher solubility and bioavailability but could convert to a more stable, less soluble form over time, compromising the drug's efficacy and shelf-life.[8] The infamous case of the HIV protease inhibitor Ritonavir, which experienced a late-appearing, less soluble polymorph, serves as a stark reminder of the profound impact of solid-state chemistry on patient access to critical medicines.[7] Therefore, comprehensive crystallographic analysis is indispensable for identifying the most stable and efficacious polymorphic form of a substituted bromoimidazole candidate.[2]

The Workflow of Single-Crystal X-ray Diffraction: A Step-by-Step Protocol

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguously determining the three-dimensional structure of a molecule.[9][10] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is invaluable for understanding structure-activity relationships (SAR).[9][11]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Substituted Bromoimidazole Purification Purification (e.g., Chromatography) Synthesis->Purification Purity_Check Purity Assessment (NMR, MS) Purification->Purity_Check Solvent_Screen Solvent Screening Purity_Check->Solvent_Screen Crystal_Growth Crystal Growth Techniques Solvent_Screen->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection Data Collection (Diffractometer) Crystal_Selection->Data_Collection Data_Processing Data Processing & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystallographic Information File (CIF)

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Step 1: Synthesis and Purification

The journey begins with the chemical synthesis of the target substituted bromoimidazole derivative.[12] Following synthesis, rigorous purification is paramount. Techniques such as column chromatography or recrystallization are employed to remove impurities that can hinder crystal growth.[13][14]

Step 2: Growing High-Quality Single Crystals

This is often the most challenging and critical step in the process.[10] The goal is to obtain single crystals of sufficient size and quality for diffraction experiments.[15][16]

Protocol for Crystal Growth by Slow Evaporation:

  • Purity Confirmation: Before attempting crystallization, confirm the purity of the compound using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[17]

  • Solvent Selection: The choice of solvent is crucial.[18] A suitable solvent should dissolve the compound when heated but have limited solubility at room temperature.[19] A systematic solvent screening process is often necessary.

  • Dissolution: Dissolve the purified bromoimidazole compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.[14]

  • Filtration: If any insoluble impurities are present, perform a hot gravity filtration to remove them.[14] For colored impurities, treatment with activated charcoal may be necessary.[13]

  • Slow Evaporation: Transfer the hot, clear solution to a clean vial. Cover the vial with a cap that has a small pinhole to allow for slow evaporation of the solvent.[15]

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.[18] As the solvent evaporates, the solution becomes supersaturated, and crystals begin to form.[19]

Other common crystallization techniques include vapor diffusion and liquid-liquid diffusion.[15]

Step 3: X-ray Data Collection

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.[17]

Protocol for Data Collection:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head.[17]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern that is recorded on a detector.[17]

Step 4: Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

Protocol for Structure Solution and Refinement:

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays.[20]

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using computational methods such as direct methods or Patterson methods.[21]

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve the fit between the calculated and observed structure factors. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters until the best possible model is achieved.[22]

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This involves checking bond lengths, angles, and looking for any inconsistencies.[23]

The final output of this process is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.

Interpreting the Crystal Structure: Beyond the Atomic Coordinates

The solved crystal structure provides a wealth of information that is crucial for drug development.

Molecular Conformation and Stereochemistry

The precise three-dimensional arrangement of the substituted bromoimidazole molecule is revealed, including the conformation of flexible side chains. For chiral molecules, X-ray crystallography is the only method to determine the absolute configuration, which is vital as different enantiomers can have vastly different biological activities.[9]

Intermolecular Interactions and Crystal Packing

The way molecules pack in the crystal lattice is governed by a variety of non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking interactions.[24][25][26][27] In the case of bromoimidazoles, halogen bonding (Br···N, Br···O) can play a significant role in directing the crystal packing.[28][29] A detailed analysis of these interactions provides insights into the stability of the crystal lattice and can help in the design of co-crystals with improved physicochemical properties.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[28] It maps the close contacts between neighboring molecules, providing a fingerprint of the crystal packing. The analysis can reveal the relative contributions of different types of interactions, such as H···Br, H···H, and C···H contacts, to the overall stability of the crystal structure.[28]

From Structure to Function: The Role in Drug Design

The detailed structural information obtained from crystallographic analysis is a cornerstone of modern structure-based drug design.[11][30][31]

Structure-Activity Relationship (SAR) Studies

By comparing the crystal structures of a series of substituted bromoimidazole analogs with their corresponding biological activities, researchers can establish a structure-activity relationship (SAR).[4][6][32][33] This allows for the identification of key structural features that are essential for therapeutic efficacy and provides a rational basis for the design of more potent and selective drug candidates.[5]

sar_cycle cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_structure Structural Analysis Compound_Design Compound Design Synthesis Chemical Synthesis Compound_Design->Synthesis Biological_Assay Biological Assay Synthesis->Biological_Assay Crystallography X-ray Crystallography Synthesis->Crystallography SAR_Analysis SAR Analysis Biological_Assay->SAR_Analysis SAR_Analysis->Compound_Design Design New Analogs Structure_Analysis Structure Analysis Crystallography->Structure_Analysis Structure_Analysis->Compound_Design Rational Design

Caption: The iterative cycle of structure-based drug design.

Target-Ligand Interactions

When the crystal structure of a bromoimidazole compound bound to its biological target (e.g., an enzyme or receptor) is determined, it provides invaluable information about the binding mode and the key interactions that are responsible for its activity.[11][31] This allows for the rational design of new derivatives with improved binding affinity and specificity.

Data Management and Resources

The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[34][35][36][37][38] It is an essential resource for researchers in drug development, providing access to a vast collection of crystallographic data that can be used for comparative analysis and to inform the design of new compounds.

Table 1: Key Crystallographic Parameters for a Hypothetical Substituted Bromoimidazole

ParameterValueSignificance
Chemical FormulaC₁₂H₉Br₂N₃O₃Defines the elemental composition of the molecule.[39]
Formula Weight419.04Molar mass of the compound.
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.[39]
Space GroupP2₁/cDefines the symmetry operations within the unit cell.[39]
a, b, c (Å)8.78, 14.91, 10.94Dimensions of the unit cell.[39]
α, β, γ (°)90, 109.22, 90Angles of the unit cell.[39]
Volume (ų)1390.7Volume of the unit cell.[39]
Z4Number of molecules in the unit cell.[39]
R-factor0.0482A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[39]

Conclusion

The crystal structure analysis of substituted bromoimidazole compounds is a multifaceted and indispensable component of modern drug development. From ensuring the selection of the optimal polymorphic form to guiding the rational design of more potent and selective therapeutic agents, crystallography provides the foundational knowledge required to translate promising molecules into effective medicines. By integrating the principles and protocols outlined in this guide, researchers and drug development professionals can harness the power of solid-state chemistry to accelerate the discovery and development of novel bromoimidazole-based therapeutics.

References

Solubility of 5-Bromo-1-methyl-1H-imidazole in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 5-Bromo-1-methyl-1H-imidazole

Introduction: The Strategic Importance of a Versatile Heterocycle

In the landscape of fine chemical manufacturing and pharmaceutical development, this compound (CAS No. 1003-21-0) emerges as a cornerstone intermediate. Its utility is anchored in its unique chemical architecture: an imidazole ring, which is a prevalent scaffold in medicinal chemistry, functionalized with a bromine atom at the 5-position. This bromine provides a reactive handle for a multitude of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular frameworks for Active Pharmaceutical Ingredients (APIs).[1]

A thorough understanding of the solubility of this compound is not merely academic; it is a critical parameter that dictates its practical application. From selecting an appropriate solvent for a chemical reaction to designing efficient purification protocols like recrystallization and developing final drug formulations, solubility data informs every step.[2] This guide provides a comprehensive analysis of the physicochemical properties governing the solubility of this compound, a predictive qualitative solubility profile in common organic solvents, and a robust experimental protocol for its quantitative determination.

Physicochemical Properties: The Foundation of Solubility Behavior

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key characteristics of this compound are summarized below, providing a theoretical framework for predicting its behavior in various solvents.

PropertyValueSource
Molecular Formula C₄H₅BrN₂[3][4][5][6]
Molecular Weight 161.00 g/mol [3][4][5]
Appearance Solid[5]
Melting Point 40-44 °C (lit.)[3][5]
LogP (Octanol-Water) 0.58[3]
Chemical Structure

The structure reveals a molecule of moderate polarity. The imidazole ring itself is polar and contains two nitrogen atoms that can act as hydrogen bond acceptors. However, the presence of the methyl group and the bromine atom introduces lipophilic (nonpolar) character. The LogP value of 0.58 quantifies this balance, indicating that the compound has a slight preference for an organic phase (octanol) over water but is not highly lipophilic. This suggests it will not be freely soluble in nonpolar alkanes nor in water, but will likely find favorable solubility in solvents of intermediate polarity, especially those capable of hydrogen bonding.

Guiding Principles of Solubility

The venerable principle of "like dissolves like" is the primary lens through which we analyze solubility.[7][8] This concept is governed by the interplay of several factors at the molecular level.

  • Polarity: Polar solvents, which have significant dipole moments, are effective at solvating polar solutes by stabilizing them through dipole-dipole interactions. Nonpolar solvents dissolve nonpolar solutes via weaker van der Waals forces.

  • Hydrogen Bonding: The nitrogen atoms on the imidazole ring of this compound can accept hydrogen bonds. Solvents that are strong hydrogen bond donors, such as alcohols (e.g., methanol, ethanol), are therefore predicted to be effective solvents.

  • Temperature: For most solid solutes dissolving in liquid solvents, solubility increases as temperature increases.[8] This is because the additional thermal energy helps overcome the lattice energy of the solid crystal and the intermolecular forces between solvent molecules.[7][8]

The logical relationship between these factors is illustrated in the diagram below.

cluster_solute cluster_solvent cluster_conditions Solute Solute Properties (this compound) Polarity_S Polarity (Imidazole Ring) Solute->Polarity_S HBond_S H-Bond Acceptor (N atoms) Solute->HBond_S Lipophilicity_S Lipophilicity (Br, CH₃) Solute->Lipophilicity_S Solvent Solvent Properties Polarity_V Polarity Solvent->Polarity_V HBond_V H-Bond Donor/Acceptor Solvent->HBond_V Conditions System Conditions Temp Temperature Conditions->Temp Solubility Resulting Solubility Polarity_S->Solubility HBond_S->Solubility Lipophilicity_S->Solubility Polarity_V->Solubility HBond_V->Solubility Temp->Solubility

Caption: Factors influencing the solubility of the target compound.

Predicted Solubility Profile in Common Organic Solvents

While extensive quantitative data for this specific compound is not publicly available, a reliable qualitative profile can be predicted based on its physicochemical properties and data for analogous imidazole structures.[9][10][11]

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh These solvents are polar and are excellent hydrogen bond donors, which can interact favorably with the nitrogen atoms of the imidazole ring.
WaterSparingly Soluble While the parent imidazole is soluble in water, the bromo- and methyl- groups increase lipophilicity, reducing aqueous solubility.[9]
Polar Aprotic DMSO, DMF, AcetonitrileHigh to Moderate These solvents have strong dipole moments capable of solvating the polar imidazole ring. Solubility is expected to be high in highly polar solvents like DMSO and DMF.
Chlorinated Dichloromethane (DCM), ChloroformModerate to Sparingly Studies on similar imidazoles show low to moderate solubility in chloroalkanes.[11] These solvents are weakly polar and cannot donate hydrogen bonds.
Ethers Diethyl Ether, THFSparingly Soluble These solvents have low polarity and are only weak hydrogen bond acceptors.
Aromatic Hydrocarbons TolueneSparingly Soluble Toluene is nonpolar, making it a poor solvent for the polar imidazole core.
Aliphatic Hydrocarbons Hexane, HeptaneInsoluble These are highly nonpolar solvents and are incompatible with the polar nature of the solute.

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction and obtain precise, actionable data, a robust experimental protocol is required. The following describes the isothermal equilibrium method, a gold standard for determining the solubility of a solid in a liquid. This protocol is designed to be self-validating by ensuring the system reaches a true thermodynamic equilibrium.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials & Equipment:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Glass vials with screw caps

  • Centrifuge

  • Calibrated volumetric pipettes

  • HPLC or UV-Vis spectrophotometer (for quantification)

Workflow Diagram:

start Start step1 1. Preparation Add excess solid solute to a known volume of solvent. start->step1 step2 2. Equilibration Agitate at constant temp. (e.g., 25°C) for 24h. step1->step2 step3 3. Phase Separation Centrifuge to pellet undissolved solid. step2->step3 step4 4. Sampling Carefully withdraw a known volume of the supernatant. step3->step4 step5 5. Quantification Analyze sample concentration (e.g., via HPLC). step4->step5 step6 6. Calculation Convert concentration to final solubility units (mg/mL). step5->step6 end_node End step6->end_node

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology:

  • Preparation: To a series of glass vials, add an excess amount of this compound. The key is to add enough solid such that some remains undissolved at the end of the experiment, ensuring saturation.

    • Causality: Using an excess of solid guarantees that the solution reaches its maximum saturation point at the given temperature.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to the target temperature (e.g., 25°C). Agitate the vials for at least 24 hours.

    • Causality: A 24-hour period is typically sufficient for the dissolution process to reach thermodynamic equilibrium.[7] Constant temperature is critical as solubility is temperature-dependent.

  • Phase Separation: After equilibration, remove the vials and allow them to stand at the same constant temperature to let the excess solid settle. For a more complete separation, centrifuge the vials for 10-15 minutes.

    • Trustworthiness: This step is crucial to ensure that no solid microparticles are present in the liquid sample, which would artificially inflate the measured solubility.

  • Sampling: Carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant. Immediately dilute the sample in a known volume of a suitable solvent for analysis to prevent precipitation.

  • Quantification: Determine the concentration of the diluted sample using a pre-validated analytical method, such as HPLC with a calibration curve.

  • Calculation: Use the measured concentration and the dilution factor to calculate the original solubility in the solvent. Express the final result in standard units such as mg/mL or g/100mL.

Conclusion and Practical Implications

This compound is a compound of moderate polarity, with its solubility profile dictated by a balance between its polar imidazole core and its more lipophilic bromo- and methyl- substituents. It exhibits high solubility in polar protic solvents like methanol and ethanol and moderate to high solubility in polar aprotic solvents. Conversely, its solubility is limited in nonpolar media such as hydrocarbons.

For researchers and drug development professionals, this profile provides immediate, practical guidance. Alcohols like ethanol or methanol are excellent choices for reaction media. For purification, a mixed-solvent recrystallization system, perhaps using a combination of a good solvent (like methanol) and a poor solvent (like water or hexane), could be highly effective. The detailed experimental protocol provided herein offers a reliable pathway to generate the precise quantitative data needed to optimize these critical processes, ensuring both efficiency and reproducibility in the lab and in manufacturing.

References

Whitepaper: Unlocking Synthetic Frontiers with 5-Bromo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Advanced Chemical Synthesis

Abstract

5-Bromo-1-methyl-1H-imidazole is a versatile heterocyclic building block whose true synthetic potential is only beginning to be unlocked. While its utility in classical cross-coupling reactions is well-established, its unique electronic and structural features open the door to a host of novel, high-value transformations. This guide moves beyond the conventional, providing researchers, chemists, and drug development professionals with an in-depth exploration of both foundational and next-generation reactions. We will dissect the causality behind experimental design for established protocols like Suzuki-Miyaura and Sonogashira couplings and then venture into the innovative territories of C-H activation, copper-catalyzed reactions, and cycloadditions. This document is structured to serve as a practical and theoretical resource, complete with detailed experimental protocols, mechanistic insights, and data-driven recommendations to accelerate discovery.

Introduction: The Strategic Value of this compound

The imidazole ring is a privileged scaffold in medicinal chemistry and materials science, prized for its aromaticity, hydrogen bonding capabilities, and coordinative properties. The strategic placement of a bromine atom at the C5 position and a methyl group at the N1 position on this core imparts a unique combination of stability and reactivity.

  • The N1-Methyl Group: This modification prevents N-H related side reactions, such as undesired deprotonation or competing N-arylation, thereby simplifying reaction outcomes and enhancing regioselectivity. It also improves solubility in common organic solvents.

  • The C5-Bromo Group: The carbon-bromine bond is a linchpin for synthetic diversification. It is an excellent handle for a wide array of metal-catalyzed cross-coupling reactions, allowing for the facile construction of carbon-carbon and carbon-heteroatom bonds. Its reactivity is tuned by the electron-rich nature of the imidazole ring, making it a reliable and predictable reaction partner.

This guide will treat this compound not merely as an intermediate, but as a cornerstone for building molecular complexity.

Physicochemical & Safety Profile

A thorough understanding of the substrate's properties is paramount for safe and effective experimentation.

PropertyValueReference
Molecular Formula C₄H₅BrN₂[1][2]
Molecular Weight 161.00 g/mol [2]
Appearance Solid[1]
Melting Point 40-44 °C[1]
Key Hazards Causes skin and serious eye irritation. May cause respiratory irritation.[2]

Handling Recommendation: Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

Foundational Chemistry: Palladium-Catalyzed Cross-Coupling Reactions

The most robust and widely utilized reactions involving this compound are palladium-catalyzed cross-couplings. These methods form the bedrock of its synthetic utility, enabling the creation of complex molecular architectures from simple precursors.[3]

The Suzuki-Miyaura Coupling: Building C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for coupling aryl or vinyl halides with organoboron compounds. The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids.[3]

Mechanistic Rationale: The reaction proceeds through a well-understood catalytic cycle involving a Pd(0)/Pd(II) couple.[3] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the key steps of oxidative addition and reductive elimination, particularly with less reactive halides. The base (e.g., K₂CO₃, Cs₂CO₃) is not merely a spectator; it is essential for the transmetalation step, forming the reactive boronate species.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation (R-B(OR)₂ + Base) PdII->Transmetalation PdII_R Ar-Pd(II)L₂-R Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.5 eq.).

  • Catalyst & Ligand Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, typically dioxane/water (4:1).

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O90>90
4-Methoxyphenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄1,4-Dioxane10095
Thiophene-2-boronic acidPd(OAc)₂ (2) / XPhos (4)Cs₂CO₃t-AmylOH11088
Note: This table is a representative summary based on typical conditions for related substrates. Yields are illustrative.
The Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira coupling provides a powerful and direct route to synthesize aryl alkynes by reacting an aryl halide with a terminal alkyne. This reaction is co-catalyzed by palladium and copper salts.

Causality in Reagent Choice:

  • Palladium Catalyst: As in the Suzuki coupling, it facilitates the main catalytic cycle.

  • Copper(I) Co-catalyst (e.g., CuI): Its crucial role is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species readily undergoes transmetalation with the Pd(II)-aryl complex, a step that is much faster than the direct reaction of the alkyne with the palladium complex.

  • Base (e.g., Et₃N, DIPEA): The amine base serves two purposes: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and acts as a scavenger for the HBr generated during the reaction.

Protocol 2: General Procedure for Sonogashira Coupling

  • Reagent Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) iodide (1.5 mol%) in a suitable solvent like anhydrous THF or DMF.

  • Base and Alkyne Addition: Add an amine base (e.g., triethylamine, 3.0 eq.) followed by the dropwise addition of the terminal alkyne (1.1 eq.).

  • Reaction: Stir the reaction at a temperature ranging from room temperature to 60 °C. The reaction is often rapid. Monitor by TLC for the consumption of the starting material.

  • Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with aqueous NH₄Cl solution, water, and brine.

  • Purification: Dry the organic phase, concentrate, and purify by flash column chromatography.

Discovering Novel Reactions: Beyond Conventional Cross-Coupling

The true potential of this compound lies in exploring reactions that leverage its unique electronic structure beyond the C-Br bond. Here, we propose several promising avenues for novel transformations, grounded in recent advances in synthetic methodology.

Directed C-H Activation: Functionalizing the Imidazole Core

Direct C-H activation is a paradigm-shifting strategy in synthesis, offering an atom-economical way to forge new bonds without pre-functionalized starting materials. The imidazole ring itself can act as a directing group, coordinating to a transition metal and guiding functionalization to a specific C-H bond, typically the C2 position.[4][5] While the C5-bromo position is a classical reactive handle, the C2-H bond represents an orthogonal site for functionalization.

Proposed Transformation: Nickel or Rhodium-catalyzed C2-arylation or alkenylation.[4][5] The N-methylimidazole moiety can coordinate to the metal center, facilitating an oxidative addition into the C2-H bond. Subsequent reductive elimination with a coupling partner (e.g., an aryl halide or triflate) would yield the C2-functionalized product, leaving the C5-bromo group intact for subsequent, classical cross-coupling.

CH_Activation_Workflow start This compound + Aryl Halide (Ar-X) catalyst Add Ni(II) or Rh(III) catalyst + Ligand (e.g., dcype) + Base (e.g., K₃PO₄) start->catalyst reaction Heat in Solvent (e.g., t-Amyl Alcohol) C-H Activation at C2 catalyst->reaction monitoring Monitor Reaction (LC-MS / GC-MS) reaction->monitoring product1 Intermediate: 2-Aryl-5-bromo-1-methyl-1H-imidazole monitoring->product1 next_step Orthogonal Suzuki Coupling (at C5-Br position) product1->next_step reagents2 Add Pd catalyst + Boronic Acid (R-B(OH)₂) + Base next_step->reagents2 product2 Final Product: 2-Aryl-5-R-1-methyl-1H-imidazole reagents2->product2

Caption: Proposed workflow for sequential C-H activation and Suzuki coupling.

This sequential functionalization strategy—C-H activation followed by cross-coupling—offers a powerful approach to rapidly build highly substituted and structurally diverse imidazole derivatives that are inaccessible through traditional methods.

Copper-Catalyzed N-Arylation and Amidation

While palladium is the workhorse for C-C bond formation, copper catalysis offers unique advantages for C-N bond formation. Copper-catalyzed amidation of aryl halides (an Ullmann-type reaction) can be an efficient method for introducing nitrogen-containing substituents.[6]

Scientific Rationale: The C5-bromo position on the electron-rich imidazole ring is susceptible to nucleophilic attack, a process that can be effectively mediated by copper catalysts. This reaction is often milder and more cost-effective than palladium-catalyzed Buchwald-Hartwig amination and can be compatible with a different range of functional groups. This opens a pathway to novel imidazole-based amides, which are common motifs in bioactive molecules.

[3+2] Cycloaddition Reactions

The imidazole ring contains a C=C double bond that can, under specific conditions, participate in cycloaddition reactions.[7] While less common than electrophilic substitution, photochemical or metal-catalyzed cycloadditions represent a frontier for creating novel, fused heterocyclic systems.[8][9]

Proposed Avenue for Discovery: A potential, albeit challenging, reaction would be a [3+2] cycloaddition between the C4-C5 bond of this compound and a suitable 1,3-dipole. The success of such a reaction would be highly dependent on overcoming the aromatic stabilization of the imidazole ring. Lewis acid catalysis or photochemical activation could provide the necessary energy to drive the reaction forward, leading to complex polycyclic structures that would be difficult to synthesize by other means.

Conclusion and Future Outlook

This compound is far more than a simple halogenated heterocycle. It is a synthetically versatile platform that provides reliable access to established chemical space through robust cross-coupling reactions while simultaneously offering tantalizing opportunities for novel transformations. The exploration of orthogonal reactivity, such as C-H activation at the C2-position, presents a clear path toward the rapid generation of molecular diversity. Furthermore, investigating less conventional copper-catalyzed and cycloaddition reactions could unlock entirely new classes of imidazole-containing compounds. For the medicinal chemist and the materials scientist, a deep understanding of the reactivity of this building block is not just advantageous—it is essential for innovation.

References

A Technical Guide to the Initial Biological Screening of 5-Bromo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] This guide provides a comprehensive framework for the initial biological evaluation of a specific derivative, 5-Bromo-1-methyl-1H-imidazole (CAS No. 1003-21-0). We delineate a tiered screening cascade, beginning with fundamental physicochemical characterization and proceeding through primary assays for cytotoxicity and antimicrobial activity, and culminating in targeted enzyme inhibition assays. Each stage is presented with detailed, field-tested protocols and the underlying scientific rationale to empower researchers in drug discovery to make informed, data-driven decisions. This document serves as a practical whitepaper for efficiently assessing the therapeutic potential of this, and similar, novel chemical entities.

Introduction: The Rationale for Screening this compound

The imidazole ring is a five-membered aromatic heterocycle that is prevalent in biologically active molecules, including the amino acid histidine and purines.[2] Its derivatives have demonstrated a vast spectrum of pharmacological properties, including anticancer, antifungal, antiviral, and anti-inflammatory activities.[3][4][5] The specific compound, this compound, presents as a compelling candidate for initial screening for several reasons:

  • Structural Precedent: The imidazole core is a well-established pharmacophore.[3]

  • Synthetic Tractability: The bromine atom at the 5-position serves as a reactive handle for further chemical modification via cross-coupling reactions, allowing for the rapid generation of diverse analogues should initial screening yield promising results.[6][7]

  • Unexplored Potential: While used as a synthetic intermediate, its intrinsic biological profile is not extensively documented in publicly accessible literature, presenting an opportunity for novel discovery.

This guide outlines a logical, resource-conscious workflow to generate a preliminary biological activity profile for this compound.

Physicochemical Properties

Before initiating any biological assay, it is critical to understand the fundamental physicochemical properties of the test compound. These parameters influence its handling, solubility in assay buffers, and potential for non-specific activity.

PropertyValueSource(s)
CAS Number 1003-21-0[8][9]
Molecular Formula C₄H₅BrN₂[8][10]
Molecular Weight 161.00 g/mol [8][10]
Appearance Solid
Melting Point 40-44 °C[10][11]
LogP (Predicted) 0.58[10]
Storage Temperature -20°C[9]

Expert Insight: The low melting point indicates care should be taken during storage and handling. The predicted LogP suggests moderate lipophilicity, which may correlate with cell permeability. The first and most critical experimental step is to determine its practical solubility in dimethyl sulfoxide (DMSO) and the aqueous buffers to be used in subsequent assays.

A Tiered Approach to Biological Screening

A hierarchical screening strategy is essential for efficiently managing resources. This workflow prioritizes broad, cost-effective assays to first identify any general biological activity before committing to more complex, target-specific investigations.

G cluster_0 Phase 1: Foundation cluster_3 Phase 4: Decision Point Compound Compound Acquisition This compound Solubility Solubility & Stability Assessment (DMSO, Media) Compound->Solubility Cytotoxicity General Cytotoxicity Assay (e.g., MTT on Cancer & Normal Cell Lines) Solubility->Cytotoxicity Define Test Concentrations Antimicrobial Antimicrobial Screen (e.g., Kirby-Bauer Disk Diffusion) Solubility->Antimicrobial Define Test Concentrations Enzyme Enzyme Inhibition Assay (e.g., Kinase, CYP) Decision Analyze Data: Hit Identification & Prioritization Cytotoxicity->Decision MIC Quantitative Antimicrobial (MIC Assay) Antimicrobial->MIC If Zone of Inhibition > 0 MIC->Decision Next Advance to Lead Optimization or ADME/Tox Profiling Decision->Next If Potent & Selective MTT_Workflow A 1. Seed Cells in 96-well plate (24h incubation) B 2. Treat with Compound (Serial dilutions) + Vehicle Control A->B C 3. Incubate (e.g., 48-72h) B->C D 4. Add MTT Reagent (3-4h incubation) C->D E 5. Solubilize Formazan (Add DMSO or SDS solution) D->E F 6. Read Absorbance (570 nm) E->F G 7. Analyze Data Calculate % Viability Determine IC50 F->G Enzyme_Inhibition cluster_0 No Inhibitor cluster_1 With Inhibitor E1 Enzyme P1 Product E1->P1 + S1 Substrate S1->P1 P1->P1 High Signal E2 Enzyme P2 No/Reduced Product E2->P2 + S2 Substrate S2->P2 I2 Inhibitor (this compound) I2->E2 Binds & Blocks P2->P2 Low Signal

References

Methodological & Application

Application Notes and Protocols for 5-Bromo-1-methyl-1H-imidazole in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of a Versatile Scaffold

In the landscape of medicinal chemistry, the imidazole ring is a "privileged structure," a core component found in numerous bioactive compounds and pharmaceuticals due to its unique electronic properties and ability to engage in various biological interactions.[1][2] 5-Bromo-1-methyl-1H-imidazole emerges as a particularly valuable derivative for drug discovery. Its structure is deceptively simple yet strategically designed for versatility. The imidazole core provides a desirable scaffold, the N1-methyl group blocks potential metabolic N-dealkylation and eliminates tautomerism, and most importantly, the bromine atom at the C5 position serves as a highly effective "synthetic handle." This bromine atom is not merely a substituent; it is a reactive site primed for a host of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, making it an indispensable building block for constructing complex molecular architectures.

This guide provides an in-depth exploration of the applications of this compound, detailing not just the "how" through experimental protocols, but the "why" behind its strategic use in modern drug discovery campaigns, from kinase inhibitor synthesis to fragment-based approaches.

Section 1: Physicochemical Properties & Synthetic Reactivity

The utility of this compound begins with its fundamental properties. Understanding these characteristics is crucial for its effective integration into synthetic workflows.

PropertyValueReference
CAS Number 1003-21-0
Molecular Formula C₄H₅BrN₂[3]
Molecular Weight 161.00 g/mol [3]
Appearance Off-white to light yellow crystalline powderN/A
Melting Point 53-57 °CN/A

The key to its synthetic value lies in the C-Br bond at the 5-position. This bond is sufficiently reactive to participate in oxidative addition to a low-valent palladium(0) complex, initiating the catalytic cycles of powerful C-C and C-N bond-forming reactions. This reactivity allows chemists to readily introduce a vast array of aryl, heteroaryl, or amino groups at this position, rapidly building molecular complexity and exploring the chemical space around the imidazole core.

Section 2: Core Applications in Medicinal Chemistry

A Cornerstone Intermediate for Cross-Coupling Reactions

The primary application of this compound is as an electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern drug synthesis, enabling the modular construction of complex molecules that would be difficult to assemble otherwise.

Causality Behind Experimental Choices:

  • Why Palladium Catalysis? Palladium catalysts, particularly Pd(0) complexes, are uniquely effective at mediating the coupling of sp²-hybridized carbons (like the C5 of the imidazole and an aryl boronic acid or amine). The cycle of oxidative addition, transmetalation/amine coordination, and reductive elimination is highly efficient and tolerant of a wide range of functional groups, which is critical when building drug-like molecules.[4][5]

  • Why Specific Ligands? Simple palladium sources like Pd(OAc)₂ are often insufficient. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are required. These ligands stabilize the palladium center, promote the crucial oxidative addition and reductive elimination steps, and prevent catalyst decomposition, leading to higher yields and broader substrate scope.[6]

  • Why a Base? In Suzuki coupling, a base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[5][7] In Buchwald-Hartwig amination, a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is needed to deprotonate the amine, making it a more effective nucleophile to displace the halide from the palladium complex.[6][8]

G cluster_0 General Cross-Coupling Workflow Reactants This compound + Coupling Partner (Boronic Acid or Amine) Setup Combine & Degas (Inert Atmosphere, e.g., N₂ or Ar) Reactants->Setup Catalyst Palladium Pre-catalyst + Ligand Catalyst->Setup Base Inorganic or Organic Base Base->Setup Solvent Anhydrous Solvent (e.g., Dioxane, Toluene, DME) Solvent->Setup Reaction Heat to Reaction Temp. (e.g., 80-110 °C) Monitor by TLC/LC-MS Setup->Reaction Workup Quench Reaction (e.g., with H₂O) Reaction->Workup Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Workup->Extraction Purification Purify by Column Chromatography Extraction->Purification Product Final Coupled Product Purification->Product

Caption: Generalized workflow for cross-coupling reactions.

A Valuable Fragment in Fragment-Based Drug Design (FBDD)

Fragment-Based Drug Discovery (FBDD) is a powerful approach that starts by identifying small, low-complexity molecules ("fragments") that bind with low affinity to a biological target.[9] These initial hits are then optimized and grown into more potent, drug-like leads.[10] this compound is an excellent candidate for inclusion in a fragment library.

Why is it a good fragment?

  • Low Molecular Weight: With a molecular weight of 161.00 g/mol , it adheres to the "Rule of Three" often used in FBDD (MW < 300).[9]

  • High Atom Efficiency: It presents key pharmacophoric features (hydrogen bond acceptors, aromatic system) in a compact form, making its binding interactions highly efficient.[10]

  • Growth Vector: The bromine atom provides a clear, synthetically tractable "vector" for elaboration. Once a binding mode is confirmed (e.g., by X-ray crystallography), the bromine can be replaced using the cross-coupling reactions described above to "grow" the fragment into an unoccupied pocket of the target protein, systematically improving potency.[11]

G cluster_1 Fragment-Based Drug Design (FBDD) Cycle Lib Fragment Library (incl. This compound) Screen Biophysical Screening (NMR, SPR, X-ray) Lib->Screen Hit Identify Fragment Hit Screen->Hit Struct Determine Binding Mode (e.g., Crystallography) Hit->Struct Grow Fragment Growth/ Elaboration via C-Br bond Struct->Grow Lead Potent Lead Compound Grow->Lead Lead->Screen Iterative Optimization

Caption: The iterative cycle of Fragment-Based Drug Design.

Section 3: Case Studies in Drug Discovery

The imidazole scaffold is prevalent in drugs targeting a wide array of diseases, including cancer, fungal infections, and neurological disorders.[1][12] this compound serves as a key starting material for synthesizing analogs in these therapeutic areas.

Synthesis of Kinase Inhibitors

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[13] The benzimidazole scaffold is a known "hinge-binder," capable of forming key hydrogen bonds with the kinase hinge region.[14] By using this compound, medicinal chemists can synthesize libraries of substituted imidazoles to probe the ATP-binding site.

Example Application: While specific public data on kinase inhibitors derived directly from this compound is limited, the synthetic strategy is well-established for analogous bromo-heterocycles.[14] A typical approach would involve a Suzuki coupling to append an aryl or heteroaryl moiety that can interact with other regions of the kinase active site, potentially conferring selectivity.

EntryArylboronic Acid PartnerCoupling ProductPotential Kinase Target Class
14-methoxyphenylboronic acid5-(4-methoxyphenyl)-1-methyl-1H-imidazoleTyrosine Kinases (e.g., EGFR, HER2)
2Pyridine-3-boronic acid5-(pyridin-3-yl)-1-methyl-1H-imidazoleSerine/Threonine Kinases (e.g., CDK, Aurora)
3Indole-5-boronic acid5-(1H-indol-5-yl)-1-methyl-1H-imidazoleMultiple classes, hinge-binding motifs

This table is illustrative of the synthetic possibilities and potential applications.

Agents for Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's involve complex pathological pathways, including protein aggregation and neuroinflammation.[15][16] Compounds containing imidazole scaffolds have been investigated for their potential to modulate these pathways, for example, by inhibiting enzymes like phosphodiesterase 5 (PDE5), which is involved in neuronal signaling.[17] The synthesis of novel compounds for screening against such targets is a key strategy, where this compound can serve as a versatile starting point for creating diverse chemical matter.[18][19]

Section 4: Detailed Experimental Protocols

These protocols are generalized procedures. For a specific substrate, optimization of catalyst, ligand, base, solvent, and temperature may be necessary. All reactions should be carried out under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling

Objective: To synthesize a 5-aryl-1-methyl-1H-imidazole derivative.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv.)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

Procedure:

  • Reaction Setup: To the reaction vessel, add this compound, the arylboronic acid, and the base.

  • Catalyst Addition: Add the palladium catalyst (Pd(OAc)₂) and the phosphine ligand (SPhos).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water).

  • Degassing: Seal the vessel and purge with nitrogen or argon for 10-15 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 4.2: General Procedure for Buchwald-Hartwig Amination

Objective: To synthesize a 5-amino-1-methyl-1H-imidazole derivative.

Materials:

  • This compound (1.0 equiv.)

  • Primary or secondary amine (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • XPhos or RuPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv.)

  • Anhydrous Toluene or Dioxane

  • Reaction vessel (e.g., Schlenk tube)

Procedure:

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium catalyst, the ligand, and the base to the reaction vessel.

  • Reagent Addition: Add this compound, the amine, and the anhydrous solvent.

  • Degassing: Seal the vessel and ensure the inert atmosphere is maintained.

  • Reaction: Heat the mixture to the desired temperature (typically 90-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Dilute with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic tool in the arsenal of the medicinal chemist. Its value is rooted in the synthetic flexibility afforded by the C-Br bond, which acts as a gateway to immense molecular diversity through robust and reliable cross-coupling chemistry. Whether used to build complex target molecules from scratch or to systematically elaborate a fragment hit, this compound provides an efficient and powerful platform for accelerating the drug discovery and development process. The protocols and principles outlined in this guide serve as a foundational resource for researchers aiming to leverage the full potential of this versatile building block.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 5-Bromo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of the 5-Bromo-1-methyl-1H-imidazole Scaffold

The 1-methyl-1H-imidazole moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in a vast array of biologically active molecules and functional materials.[1] Its unique electronic properties and ability to engage in hydrogen bonding and metal coordination make it a highly sought-after structural motif. The strategic introduction of a bromine atom at the 5-position of this imidazole ring transforms it into a versatile building block, amenable to a wide range of palladium-catalyzed cross-coupling reactions.[1] This allows for the facile and precise installation of diverse carbon and heteroatom substituents, enabling the rapid generation of molecular complexity and the exploration of novel chemical space.

This comprehensive guide provides detailed application notes and step-by-step protocols for the most common and impactful palladium-catalyzed cross-coupling reactions utilizing this compound. Designed for researchers, scientists, and drug development professionals, this document aims to be a practical resource, blending established methodologies with expert insights to ensure reproducible and high-yielding synthetic outcomes.

Core Principles of Palladium-Catalyzed Cross-Coupling

At the heart of these transformations lies a catalytic cycle involving a palladium(0) species. While the specifics can vary, the fundamental steps generally include:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a palladium(II) intermediate.

  • Transmetalation (for Suzuki, Stille, etc.) or Alkene/Alkyne Coordination/Insertion (for Heck, Sonogashira): The coupling partner is introduced to the palladium center.

  • Reductive Elimination: The newly formed carbon-carbon or carbon-heteroatom bond is forged as the product is released, regenerating the active palladium(0) catalyst.

The choice of palladium source, ligand, base, and solvent is critical for the success of these reactions, influencing reaction rates, yields, and substrate scope.

Palladium Catalytic Cycle Figure 1: Generalized Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation/ Coordination PdII->Transmetal PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product Start R-X (5-Bromo-1-methyl- 1H-imidazole) Partner R'-M (Coupling Partner)

Caption: A simplified representation of the palladium cross-coupling cycle.

I. The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the arylation and heteroarylation of this compound, owing to the operational simplicity, the commercial availability of a vast array of boronic acids, and the generally mild reaction conditions.[2][3]

Application Notes & Mechanistic Insights

The reaction between this compound and an arylboronic acid requires a base to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation. The choice of palladium catalyst and ligand is crucial. For electron-rich heteroaryl bromides like our substrate, ligands such as SPhos or XPhos, or preformed catalysts like Pd(dppf)Cl₂, often provide excellent results by promoting both the oxidative addition and reductive elimination steps.[4]

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from established procedures for the Suzuki coupling of similar bromo-heterocycles.[5][6]

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle/oil bath or microwave reactor

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, e.g., 4 mL dioxane and 1 mL water per 1 mmol of the bromide).

  • Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-methyl-5-phenyl-1H-imidazole.

ParameterRecommended ConditionRationale/Notes
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd(dppf)Cl₂ is often highly effective for heteroaryl couplings.
Ligand (If using Pd(OAc)₂ or Pd₂(dba)₃) SPhos, XPhosBulky, electron-rich phosphine ligands are generally preferred.
Base K₂CO₃, Cs₂CO₃Carbonate bases are typically sufficient and well-tolerated.[5]
Solvent Dioxane/H₂O, DME, TolueneA polar aprotic solvent, often with water, is standard.
Temperature 80-110 °CSufficient to drive the reaction without significant decomposition.

II. The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful and direct route to 5-alkynyl-1-methyl-1H-imidazoles, which are valuable precursors for further transformations and are of interest in materials science due to their electronic properties.[1][7] The reaction couples this compound with a terminal alkyne.

Application Notes & Mechanistic Insights

The classical Sonogashira reaction employs a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst (typically CuI).[8] The copper(I) salt reacts with the alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the alkyne and act as a solvent. Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling).[7]

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is based on general procedures for Sonogashira couplings of aryl bromides.[9][10][11]

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating source

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or sealed tube under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF or DMF, followed by the amine base.

  • Degas the mixture with a stream of inert gas for 10-15 minutes.

  • Add phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues, washing the pad with ethyl acetate.

  • Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford 1-methyl-5-(phenylethynyl)-1H-imidazole.

Sonogashira Workflow Figure 2: Sonogashira Coupling Experimental Workflow cluster_prep Reaction Setup cluster_react Reaction cluster_workup Work-up & Purification A Combine 5-Bromo-1-methyl- 1H-imidazole, Pd catalyst, and CuI in a dry flask B Add anhydrous solvent and amine base A->B C Degas the mixture B->C D Add terminal alkyne C->D E Stir at RT or heat (e.g., 50-80 °C) D->E F Monitor by TLC/LC-MS E->F G Cool and filter through Celite® F->G H Aqueous work-up (NH4Cl, brine) G->H I Dry, concentrate, and purify by chromatography H->I

Caption: A step-by-step workflow for the Sonogashira coupling.

III. The Heck-Mizoroki Reaction: Synthesis of Vinylic Imidazoles

The Heck reaction is a powerful method for the alkenylation of aryl halides, providing access to 5-vinyl-1-methyl-1H-imidazoles.[12][13] These products are useful for further synthetic elaborations, such as Diels-Alder reactions or as monomers for polymerization.

Application Notes & Mechanistic Insights

The Heck reaction couples this compound with an alkene, such as styrene or an acrylate, in the presence of a palladium catalyst and a base.[1][13] The base, typically an inorganic carbonate or an organic amine, is required to regenerate the Pd(0) catalyst in the final step of the catalytic cycle. For electron-rich heteroaryl bromides, phosphine-free catalyst systems or those with bulky, electron-rich phosphine ligands are often employed to achieve good yields.

Protocol 3: Heck Reaction of this compound with Styrene

This protocol is adapted from general procedures for Heck reactions of heteroaryl bromides.

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous DMF or Acetonitrile (MeCN)

  • Sealed tube or microwave vial

  • Magnetic stirrer and heating source

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a sealed tube or microwave vial, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the vessel with an inert atmosphere three times.

  • Add the anhydrous solvent (DMF or MeCN), triethylamine, and styrene via syringe.

  • Seal the vessel and heat the reaction mixture to 100-120 °C.

  • Stir vigorously and monitor the reaction by TLC or LC-MS. Completion is typically observed within 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain 1-methyl-5-styryl-1H-imidazole.

ParameterRecommended ConditionRationale/Notes
Catalyst Pd(OAc)₂, Na₂PdCl₄Common and effective palladium sources.
Ligand P(o-tol)₃, PPh₃, SPhosBulky phosphines can improve reaction efficiency.
Base Et₃N, K₂CO₃, NaOAcAn organic or inorganic base is required.
Solvent DMF, MeCN, DioxaneA polar aprotic solvent is typically used.
Temperature 100-140 °CHigher temperatures are often necessary for Heck reactions.

IV. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of 5-amino-1-methyl-1H-imidazole derivatives. These compounds are of significant interest in medicinal chemistry due to the prevalence of the arylamine motif in bioactive molecules.

Application Notes

This reaction couples this compound with a primary or secondary amine. The success of this transformation is highly dependent on the catalyst system. Modern Buchwald-Hartwig protocols often employ bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos) or N-heterocyclic carbene (NHC) ligands in combination with a palladium source.[12] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required to deprotonate the amine.

Due to the electron-rich nature of the imidazole ring and the potential for the amine substrate to coordinate to the palladium center, careful optimization of the reaction conditions is often necessary. A general starting point for the amination of this compound with a generic secondary amine like piperidine is provided below, based on established protocols for heteroaryl halides.

General Protocol Guidelines: Buchwald-Hartwig Amination

  • Reactants: this compound (1.0 equiv), Amine (e.g., piperidine, 1.2 equiv).

  • Catalyst System: Pd₂(dba)₃ (0.01-0.02 equiv) with a suitable ligand (e.g., Xantphos, 0.02-0.04 equiv), or a pre-formed catalyst like Xantphos Pd G3 (0.02-0.04 equiv).

  • Base: NaOtBu or Cs₂CO₃ (1.4-2.0 equiv).

  • Solvent: Anhydrous toluene or dioxane.

  • Temperature: 80-110 °C.

  • Procedure: Combine the bromide, amine, base, and catalyst system in a glovebox or under an inert atmosphere. Add the degassed solvent and heat until the starting material is consumed. Work-up typically involves filtration through Celite® to remove palladium residues, followed by extraction and chromatographic purification.

V. Stille Coupling: An Alternative for C-C Bond Formation

While less common than the Suzuki coupling due to the toxicity of organotin reagents, the Stille reaction remains a valuable tool, particularly when the corresponding boronic acid is unstable or difficult to access.[1] It offers a broad substrate scope and tolerance for many functional groups.

Application Notes

The Stille coupling of this compound would involve an organostannane reagent, such as tributyl(vinyl)stannane or tributyl(phenyl)stannane. The reaction is typically catalyzed by a Pd(0) species, often generated in situ from Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand. Additives like copper(I) iodide or lithium chloride can sometimes accelerate the reaction. A key challenge in Stille couplings is the removal of the toxic tin byproducts, which often requires a specific work-up procedure, such as an aqueous potassium fluoride (KF) wash to precipitate tributyltin fluoride.

General Protocol Guidelines: Stille Coupling

  • Reactants: this compound (1.0 equiv), Organostannane (e.g., tributyl(vinyl)stannane, 1.1-1.2 equiv).

  • Catalyst: Pd(PPh₃)₄ (0.02-0.05 equiv).

  • Solvent: Anhydrous THF, toluene, or DMF.

  • Temperature: 60-100 °C.

  • Procedure: Combine the bromide and catalyst in a dry flask under an inert atmosphere. Add the solvent followed by the organostannane. Heat the mixture until the reaction is complete. The work-up should include a quench with aqueous KF, followed by filtration through Celite®, extraction, and purification.

Conclusion and Future Outlook

This compound is a cornerstone building block for the synthesis of functionalized imidazole derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki, Sonogashira, Heck, Buchwald-Hartwig, and Stille—provide a robust and versatile toolkit for chemists in academic and industrial settings. By understanding the principles behind these reactions and carefully selecting the appropriate conditions, researchers can efficiently generate diverse libraries of novel compounds for applications ranging from drug discovery to materials science. The continued development of more active and selective catalyst systems will undoubtedly further expand the synthetic utility of this valuable scaffold.

References

Application Notes and Protocols for the Functionalization of the Imidazole Core via Bromination

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and material properties.[1][2] Functionalization of the imidazole core is a critical step in the development of novel compounds, and bromination serves as a versatile gateway for further molecular elaborations through cross-coupling reactions. This guide provides a comprehensive overview of methodologies for the regioselective bromination of the imidazole ring at the C2, C4(5), and for exhaustive perbromination. We delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and present troubleshooting insights to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of Brominated Imidazoles

The imidazole ring is a privileged scaffold in drug discovery, present in numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and hydrogen bonding capabilities contribute to its role in biological recognition processes. Bromination of the imidazole core introduces a synthetically versatile handle, enabling the construction of complex molecular architectures through reactions like Suzuki, Stille, and Buchwald-Hartwig couplings. The strategic placement of a bromine atom on the imidazole ring is therefore a key consideration in the design of new therapeutic agents and functional materials.[3]

This document will guide researchers through the nuanced landscape of imidazole bromination, focusing on achieving desired regioselectivity. We will explore the interplay of brominating agents, reaction conditions, and substrate electronics in directing the site of bromination.

Diagram: Decision Workflow for Imidazole Bromination

The following diagram outlines a general decision-making process for selecting an appropriate bromination strategy based on the desired substitution pattern.

Bromination_Workflow cluster_perbromo Perbromination Strategy cluster_c45 C4(5) Bromination Strategy cluster_c2 C2 Bromination Strategy start Define Target Bromoimidazole q1 Desired Substitution Pattern? start->q1 perbromo Perbromination (e.g., 2,4,5-Tribromo) q1->perbromo All Positions c45_bromo C4(5)-Monobromination or 4,5-Dibromination q1->c45_bromo C4 and/or C5 c2_bromo C2-Bromination q1->c2_bromo C2 Position perbromo_reagent Use excess Br2 in Acetic Acid with NaOAc buffer perbromo->perbromo_reagent c45_reagent Use NBS in DMF (control stoichiometry) or Debrominate Tribromoimidazole c45_bromo->c45_reagent c2_reagent Requires blocking of C4/C5 positions or specific N-substituents influencing regioselectivity c2_bromo->c2_reagent

Caption: Decision workflow for selecting a bromination method.

I. Exhaustive Bromination: Synthesis of 2,4,5-Tribromoimidazole

The imidazole ring is highly activated towards electrophilic substitution, and in the presence of a strong brominating agent like molecular bromine (Br₂), it readily undergoes perbromination to yield 2,4,5-tribromoimidazole.[4][5] This compound is a valuable intermediate, as it can be selectively debrominated to afford other bromo-substituted imidazoles.[6][7]

Mechanism Insight

The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The lone pair of electrons on the nitrogen atom enhances the electron density of the ring, making it highly susceptible to attack by electrophiles. The reaction is typically carried out in a polar solvent like acetic acid, and a buffer such as sodium acetate is often employed to neutralize the hydrobromic acid (HBr) byproduct, which could otherwise protonate the imidazole and deactivate it towards further bromination.

Protocol 1: Synthesis of 2,4,5-Tribromoimidazole

This protocol is adapted from established literature procedures.[6][8][9]

Materials:

  • Imidazole

  • Sodium Acetate (anhydrous)

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Distilled Water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve imidazole (1.0 eq) and sodium acetate (9.0 eq) in glacial acetic acid.

  • Cool the mixture in an ice bath to maintain the temperature below 40°C.

  • Slowly add a solution of bromine (3.0 eq) in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature does not exceed 40°C.

  • After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 3 hours.

  • Pour the reaction mixture into a large beaker containing 1.5 L of cold water to precipitate the product.

  • Collect the white precipitate by vacuum filtration and wash it thoroughly with water to remove any remaining acetic acid and salts.

  • Dry the solid product under vacuum to afford 2,4,5-tribromoimidazole.

Expected Yield: 92%[6][8]

Characterization: The product can be characterized by its melting point (221-222 °C) and NMR spectroscopy.[9]

II. Regioselective Bromination at C4(5): Synthesis of 4(5)-Bromoimidazole and 4,5-Dibromoimidazole

Achieving selective bromination at the C4 and C5 positions often requires more nuanced control over the reaction conditions compared to perbromination. The use of a less reactive brominating agent like N-Bromosuccinimide (NBS) is a common strategy.[10][11]

Causality Behind Experimental Choices

NBS is a solid, making it safer and easier to handle than liquid bromine.[10] It serves as a source of electrophilic bromine, and its reactivity can be modulated by the choice of solvent and temperature. In a polar aprotic solvent like DMF, NBS can provide a mixture of mono-, di-, and tribromoimidazoles, with the product distribution being dependent on the stoichiometry of NBS used.[11]

Protocol 2: Synthesis of 4(5)-Bromoimidazole via Controlled Bromination with NBS

This protocol is based on the principle of using a controlled amount of NBS to favor the formation of the monobrominated product.[11]

Materials:

  • Imidazole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine

Procedure:

  • Dissolve imidazole (1.0 eq) in DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add a solution of NBS (1.0-1.1 eq) in DMF dropwise to the stirred imidazole solution at room temperature over 1.5 hours.

  • Monitor the reaction progress by TLC. Upon consumption of the starting material, pour the reaction mixture into brine and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, a mixture of bromoimidazoles, can be purified by column chromatography or crystallization to isolate 4(5)-bromoimidazole.[11]

Note: This reaction often yields a mixture of products, and purification is crucial to obtain the desired isomer.[10]

Alternative Strategy: Debromination for 4-Bromo-1H-imidazole

An alternative and often cleaner route to 4(5)-bromoimidazole involves the selective debromination of 2,4,5-tribromoimidazole.

Protocol 3: Synthesis of 4-Bromo-1H-imidazole via Debromination

This protocol is adapted from a known procedure.[7]

Materials:

  • 2,4,5-Tribromo-1H-imidazole

  • 20% Aqueous Sodium Sulfite Solution

Procedure:

  • Combine 2,4,5-tribromo-1H-imidazole (1.0 eq) and a 20% aqueous solution of sodium sulfite (5.0 eq) in a round-bottom flask.

  • Reflux the mixture for 8 hours.

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to yield 4-bromo-1H-imidazole.

III. Selective Bromination at the C2 Position

Direct bromination at the C2 position of an unsubstituted imidazole is challenging due to the higher reactivity of the C4 and C5 positions.[12][13] Achieving C2 selectivity often requires a multi-step approach, such as blocking the C4 and C5 positions or utilizing specific N-substituted imidazoles.

Strategic Approaches for C2 Bromination
  • Blocking Groups: One strategy involves the use of protecting groups on the C4 and C5 positions, followed by bromination at C2 and subsequent deprotection.

  • N-Substitution: The nature of the substituent on the nitrogen atom can influence the regioselectivity of bromination. For instance, certain N-alkyl groups can direct bromination to the C2 position.[13]

  • Dibromination followed by Selective Debromination: In some cases, a dibrominated intermediate can be selectively debrominated to yield the 2-bromo derivative. This has been demonstrated in the synthesis of 2-bromo-4-nitroimidazole from 2,5-dibromo-4-nitroimidazole.[14][15]

Protocol 4: Synthesis of 2-Bromo-4-nitroimidazole (Illustrative Example of C2 Functionalization)

This two-step process highlights a strategy for obtaining a C2-brominated imidazole.[14]

Step 1: Dibromination of 4-nitroimidazole

  • This step involves the bromination of 4-nitroimidazole to yield 2,5-dibromo-4-nitroimidazole.

Step 2: Selective Debromination

  • The 2,5-dibromo-4-nitroimidazole is then subjected to selective debromination at the C5 position. This can be achieved using a reductive deiodination strategy in situ, where the C5 bromine is first substituted by iodine, followed by reduction.[14]

Materials for Debromination:

  • 2,5-Dibromo-4-nitroimidazole

  • Sodium Iodide

  • Sodium Sulfite

  • Acetic Acid

Procedure (Debromination):

  • In a reaction vessel, combine 2,5-dibromo-4-nitroimidazole (1.0 eq), sodium iodide (1.5 eq), and sodium sulfite (1.5 eq) in acetic acid.

  • Heat the reaction mixture at 120-125°C for approximately 16 hours.

  • After cooling, the reaction mixture is worked up to isolate the desired 2-bromo-4-nitroimidazole.[14]

IV. Data Summary and Comparison

Target Compound Method Brominating Agent Solvent Key Conditions Typical Yield Reference
2,4,5-Tribromoimidazole PerbrominationBr₂Acetic AcidNaOAc buffer, <40°C92%[6][8]
4(5)-Bromoimidazole Controlled BrominationNBSDMF1.0-1.1 eq NBSMixture, requires purification[11]
4-Bromo-1H-imidazole Debromination-WaterReflux with Na₂SO₃Good[7]
2-Bromo-4-nitroimidazole Debromination-Acetic AcidNaI, Na₂SO₃, 120-125°C42%[14]
4,5-Dibromo-2-phenyl-1H-imidazole DibrominationNBSDMF2.15 eq NBS, 0°C to RTGood[10]

V. Purification and Characterization

Purification:

  • Recrystallization: Effective for purifying solid bromoimidazoles. Common solvents include ethanol, ethyl acetate/hexane, and water.[16]

  • Column Chromatography: Silica gel is commonly used. For basic imidazole derivatives that may tail on silica, adding a small amount of triethylamine to the eluent or using alumina can improve separation.[16]

  • Acid-Base Extraction: This technique can be useful for separating N-alkylated imidazoles from unreacted starting material.[16]

Characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and regiochemistry of the brominated products.[17][18] The chemical shifts and coupling patterns provide definitive evidence of the bromine atom's position.

  • Mass Spectrometry: Confirms the molecular weight and isotopic pattern characteristic of bromine-containing compounds.

  • Melting Point: A sharp melting point is a good indicator of purity.

Conclusion

The bromination of the imidazole core is a fundamental transformation that opens the door to a vast chemical space for drug discovery and materials science. By carefully selecting the brominating agent, solvent, and reaction temperature, and by understanding the inherent reactivity of the imidazole ring, researchers can achieve a high degree of regiocontrol. The protocols and insights provided in this guide are intended to serve as a practical resource for the synthesis of a wide range of bromoimidazole derivatives, enabling the advancement of innovative research and development.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Strategic C-N Bond Formation on the Imidazole Scaffold

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, a motif prevalent in pharmaceuticals, agrochemicals, and functional materials, by offering a broad substrate scope and high functional group tolerance under relatively mild conditions.[1]

This guide provides a detailed technical overview and actionable protocols for the Buchwald-Hartwig amination of 5-Bromo-1-methyl-1H-imidazole. This substrate is a valuable building block in medicinal chemistry, and the ability to selectively introduce a variety of amino groups at the C5 position opens a gateway to a diverse range of molecular architectures. However, the electron-rich nature of the imidazole ring and its potential to coordinate with the palladium catalyst present unique challenges that necessitate a carefully optimized reaction protocol. Five-membered heterocyclic halides can be difficult coupling partners, potentially inhibiting or deactivating the palladium catalyst.[2][3]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of the reaction, provide a rationale for the selection of catalysts, ligands, bases, and solvents, and offer step-by-step experimental procedures to facilitate successful implementation in the laboratory.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0)/palladium(II) redox couple. Understanding these fundamental steps is crucial for troubleshooting and optimizing the reaction for a specific substrate like this compound.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L)n (Ar = 1-methyl-1H-imidazol-5-yl) Oxidative_Addition->Ar-Pd(II)-Br(L2) Amine_Coordination Amine Coordination (R2NH) Ar-Pd(II)-Br(L2)->Amine_Coordination Amine_Complex [Ar-Pd(II)(NHR2)(L)n]+ Br- Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)-NR2(L)n Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-NR2 Reductive_Elimination->Product

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A strong, non-nucleophilic base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed as the desired N-substituted 1-methyl-1H-imidazol-5-amine is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

Key Reaction Parameters: A Rational Approach to Protocol Design

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of several key parameters. The electron-rich nature of the imidazole substrate and its potential to act as a ligand for the palladium center necessitates the use of highly active and specialized catalyst systems.

Palladium Precursor and Ligand Selection: The Heart of the Catalysis

The choice of the phosphine ligand is arguably the most critical factor for a successful transformation, especially with challenging heteroaryl halides. For electron-rich and potentially coordinating substrates like imidazoles, bulky, electron-rich biarylphosphine ligands are often required to promote the desired reductive elimination and prevent catalyst deactivation.

Based on extensive studies by the Buchwald group on the amination of unprotected bromoimidazoles, the use of tBuBrettPhos is highly recommended.[3][4] This ligand has demonstrated superior performance compared to other biarylphosphine ligands in this specific context, leading to higher yields and cleaner reactions.[3] The bulky di-tert-butylphosphino group and the specific architecture of the biaryl backbone are crucial for facilitating the catalytic cycle with imidazole-based substrates.

For optimal results and reproducibility, a pre-formed palladium precatalyst incorporating the tBuBrettPhos ligand is the preferred choice. The tBuBrettPhos Pd G3 precatalyst is a commercially available, air- and moisture-stable complex that ensures the reliable formation of the active catalytic species.

Parameter Recommendation Rationale
Palladium Precursor tBuBrettPhos Pd G3 PrecatalystAir-stable, provides a reliable 1:1 Pd:Ligand ratio, and ensures efficient generation of the active Pd(0) species.
Ligand tBuBrettPhosA bulky, electron-rich biarylphosphine ligand shown to be highly effective for the amination of bromoimidazoles.[3][4]
Base Selection: The Role of Deprotonation

A strong, non-nucleophilic base is essential to deprotonate the amine nucleophile after its coordination to the palladium center. For the amination of bromoimidazoles, strong amide bases have proven to be particularly effective.

Lithium bis(trimethylsilyl)amide (LiHMDS) is the base of choice for this transformation.[3][4] Its high basicity and steric bulk facilitate the deprotonation of a wide range of amines without competing nucleophilic side reactions. It is important to note that since the substrate, this compound, does not possess an acidic N-H proton on the imidazole ring, only a slight excess of the base relative to the amine is required. This is in contrast to the amination of unprotected imidazoles, which require an additional equivalent of base to deprotonate the imidazole N-H.[3]

Base Recommendation Rationale
Recommended Lithium bis(trimethylsilyl)amide (LiHMDS)Strong, non-nucleophilic base effective for deprotonating a wide range of amines in this context.[3][4]
Alternatives Sodium tert-butoxide (NaOtBu), Potassium tert-butoxide (KOtBu)Can be effective, but may require higher temperatures or longer reaction times. Compatibility with the specific amine should be evaluated.
Solvent: The Reaction Medium

Anhydrous, aprotic solvents are standard for the Buchwald-Hartwig amination to prevent quenching of the base and interference with the catalytic cycle. For the amination of bromoimidazoles with LiHMDS as the base, tetrahydrofuran (THF) has been shown to be an effective solvent.[3][4] Other common solvents such as toluene or 1,4-dioxane may also be suitable, but THF is the recommended starting point based on literature precedence for similar substrates.

Solvent Recommendation Rationale
Recommended Tetrahydrofuran (THF), anhydrousProven solvent for the amination of bromoimidazoles with LiHMDS.[3][4]
Alternatives Toluene, 1,4-Dioxane, anhydrousCommon solvents for Buchwald-Hartwig reactions; may require optimization.

Experimental Protocols

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

  • Anhydrous solvents and reagents are crucial for optimal results and reproducibility.

  • The quality of the reagents, particularly the base and the palladium precatalyst, is critical.

Protocol 1: General Procedure for the Amination of this compound with Primary and Secondary Amines

This protocol is adapted from the optimized conditions reported by the Buchwald group for the amination of unprotected bromoimidazoles and is expected to be a robust starting point for this compound.[3][4]

Experimental_Workflow cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up and Purification Add_Reagents Add this compound, tBuBrettPhos Pd G3 precatalyst, and a stir bar to a Schlenk flask. Add_Amine Add the amine coupling partner. Add_Reagents->Add_Amine Add_Solvent Add anhydrous THF. Add_Amine->Add_Solvent Add_Base Add LiHMDS solution. Add_Solvent->Add_Base Heat_Stir Heat the reaction mixture with vigorous stirring (e.g., 50-80 °C). Add_Base->Heat_Stir Monitor Monitor progress by TLC or LC-MS. Heat_Stir->Monitor Quench Cool to room temperature and quench with saturated aqueous NH4Cl. Monitor->Quench Extract Extract with an organic solvent (e.g., ethyl acetate). Quench->Extract Dry_Concentrate Dry the organic layer and concentrate under reduced pressure. Extract->Dry_Concentrate Purify Purify by flash column chromatography. Dry_Concentrate->Purify

Figure 2: General experimental workflow.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • tBuBrettPhos Pd G3 Precatalyst (1-2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M solution in THF, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 1.0 mmol, 175 mg) and the tBuBrettPhos Pd G3 precatalyst (e.g., 0.02 mmol, 16.2 mg, 2 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (repeat this cycle three times).

  • Reagent Addition: Under a positive pressure of the inert gas, add the amine coupling partner (1.2 mmol) via syringe.

  • Solvent Addition: Add anhydrous THF (e.g., 5 mL to achieve a 0.2 M concentration).

  • Base Addition: Add the LiHMDS solution (1.5 mmol, 1.5 mL of a 1.0 M solution in THF) dropwise at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature may vary depending on the reactivity of the amine. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 1-methyl-1H-imidazol-5-amine.

Data Presentation: Expected Outcomes and Optimization
Amine Type Typical Temperature Expected Reactivity Notes for Optimization
Primary Anilines (electron-rich) 50-70 °CHighReactions are typically fast and high-yielding.
Primary Anilines (electron-poor) 60-80 °CModerate to HighMay require slightly higher temperatures or longer reaction times.
Primary Alkylamines 50-70 °CHighGenerally good substrates.
Secondary Cyclic Amines (e.g., Morpholine, Piperidine) 60-80 °CModerate to HighCan be more challenging due to steric hindrance; may require higher catalyst loading (2 mol%).
Secondary Acyclic Amines 70-90 °CModerateOften require more forcing conditions due to increased steric bulk.

Troubleshooting and Scientific Insights

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure an inert atmosphere; use a fresh bottle of precatalyst. Consider using a glovebox for setup.
Insufficiently strong baseUse a fresh, properly titrated solution of LiHMDS. Ensure anhydrous conditions.
Low reaction temperatureIncrementally increase the reaction temperature (e.g., in 10 °C intervals).
Formation of Side Products (e.g., Hydrodehalogenation) Competing β-hydride eliminationThis is less common with the recommended catalyst system but can occur. Ensure the amine is of high purity.
Catalyst decompositionThe imidazole substrate can coordinate to the palladium center, leading to catalyst deactivation. The use of a bulky ligand like tBuBrettPhos is designed to mitigate this.[3]
Difficulty in Product Isolation Product instabilitySome amino-imidazole derivatives can be unstable to silica gel chromatography.[3] Consider alternative purification methods like crystallization or reverse-phase chromatography.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly valuable transformation for the synthesis of diverse substituted imidazoles. Success hinges on the careful selection of a specialized catalyst system capable of overcoming the challenges associated with heteroaryl halides. The use of a tBuBrettPhos-based palladium precatalyst in combination with a strong amide base like LiHMDS provides a robust and reliable method for achieving this transformation. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to successfully implement and adapt this powerful C-N bond-forming reaction in their own synthetic endeavors.

References

Application Note: Robust Halogen-Metal Exchange Protocols for the Functionalization of Substituted Bromoheterocycles

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The halogen-metal exchange is a cornerstone transformation in modern synthetic chemistry, providing a powerful and regioselective method for converting carbon-halogen bonds into versatile carbon-metal bonds.[1][2][3] This application note delivers an in-depth guide to the theory and practice of halogen-metal exchange reactions, with a specific focus on substituted bromoheterocycles—a class of substrates of paramount importance in pharmaceutical and materials science. We move beyond simple procedural lists to explain the causality behind reagent choice, reaction conditions, and troubleshooting strategies. Detailed, field-proven protocols for lithium- and magnesium-based exchanges are provided, including specialized methods for handling substrates with sensitive and acidic functional groups.

Core Principles: The "Why" Behind the Exchange

The halogen-metal exchange is an equilibrium-driven process where a metal from an organometallic reagent (R'-M) swaps with a halogen atom on an organic substrate (R-X).[1] For the reaction to be synthetically useful, the equilibrium must favor the formation of the desired organometallic product (R-M).

RLi + R′X ⇌ R′Li + RX [4]

The primary thermodynamic driving force is the formation of the more stable organometallic species.[4][5] In the context of bromoheterocycles, the exchange of a bromine atom on an sp²-hybridized carbon with a metal from an alkyl-metal reagent (e.g., n-butyllithium) is highly favorable because it generates a more stable sp²-hybridized organometallic intermediate from a less stable sp³-hybridized reagent.[1][6]

Mechanism: The reaction is exceptionally fast, often outcompeting other potential pathways like proton transfer or nucleophilic addition, especially at low temperatures.[3][7] While the exact mechanism can be complex and substrate-dependent, it is widely proposed to proceed through a four-centered transition state or, more commonly, an intermediate "ate-complex".[1][4][8] In this pathway, the carbanionic portion of the organometallic reagent performs a nucleophilic attack on the halogen atom of the substrate.[3][4]

G cluster_main Halogen-Metal Exchange via 'Ate-Complex' Intermediate reagents Bromoheterocycle (Ar-Br) + Alkyllithium (R-Li) ate_complex "Ate-Complex" Intermediate [Ar-Br-R]- Li+ reagents->ate_complex Coordination products Aryllithium (Ar-Li) + Alkyl Bromide (R-Br) ate_complex->products Exchange

Figure 1: Proposed 'ate-complex' pathway for Li-Br exchange.

The reactivity of halogens in this exchange follows a predictable trend, governed by the C-X bond strength and the polarizability of the halogen: I > Br > Cl >> F .[1][9] This makes bromoheterocycles ideal substrates, offering a perfect balance of reactivity and stability.

Reagent Selection: Choosing the Right Tool for the Job

The success of a halogen-metal exchange hinges on selecting the appropriate reagent and conditions to maximize yield while preserving sensitive functional groups within the substrate.

ReagentKey Characteristics & Use CasesTypical Conditions
n-Butyllithium (n-BuLi) Workhorse Reagent: Highly reactive, reliable for simple bromoheterocycles. Caveat: Low functional group tolerance; requires cryogenic temperatures to prevent side reactions (e.g., nucleophilic attack on the heterocycle).[10]THF or Et₂O, -78 °C to -100 °C[11][12]
tert-Butyllithium (t-BuLi) High Reactivity: More reactive than n-BuLi, useful for less reactive bromides. Using two equivalents is common to irreversibly drive the reaction by eliminating the t-BuBr byproduct.[7] Caveat: Even greater care is needed due to its higher reactivity and basicity.THF/pentane/ether mixtures, ≤ -100 °C[7]
Isopropylmagnesium Chloride (i-PrMgCl) Milder Alternative: A Grignard reagent that offers better functional group tolerance than alkyllithiums. Caveat: The exchange reaction is often slower and may require higher temperatures or longer reaction times.[13]THF, -20 °C to 25 °C
i-PrMgCl·LiCl (Turbo-Grignard) The Modern Standard: A highly active and soluble mixed-metal reagent. The addition of LiCl breaks down oligomeric Grignard aggregates, leading to a dramatic increase in the exchange rate.[14][15][16] Benefit: Enables rapid Br-Mg exchange at convenient temperatures (-10 °C to 0 °C) with outstanding tolerance for esters, nitriles, and other sensitive groups.[14][17][18]THF, -10 °C to 25 °C

Detailed Experimental Protocols

Safety Precaution: Organolithium reagents such as n-BuLi and t-BuLi are pyrophoric and must be handled under a strict inert atmosphere (Nitrogen or Argon) using syringe techniques. All glassware must be rigorously flame- or oven-dried before use.

Protocol 1: Classic Lithium-Halogen Exchange on a Simple Bromoheterocycle

This protocol is suitable for substrates like 2-bromothiophene or 3-bromopyridine that lack sensitive functional groups.

Materials:

  • Substituted Bromoheterocycle (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.1 equiv, solution in hexanes)

  • Electrophile (e.g., benzaldehyde, 1.2 equiv)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the bromoheterocycle (1.0 equiv) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 30-60 minutes. The formation of the lithiated species is typically very rapid.[3]

  • Slowly add the electrophile (1.2 equiv), either neat or as a solution in THF, maintaining the temperature at -78 °C.

  • After the addition is complete, stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Proceed with standard aqueous workup and purification (e.g., extraction followed by column chromatography).

Protocol 2: "Turbo-Grignard" Exchange on a Functionalized Bromoheterocycle

This protocol is ideal for substrates containing sensitive functional groups like esters or nitriles, where alkyllithiums would fail.

Materials:

  • Functionalized Bromoheterocycle (e.g., methyl 5-bromonicotinate, 1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • i-PrMgCl·LiCl (1.1-1.3 equiv, commercial solution in THF)

  • Electrophile (e.g., allyl bromide, 1.2 equiv)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • To a flame-dried, inert-atmosphere flask, add the functionalized bromoheterocycle (1.0 equiv) and dissolve in anhydrous THF.

  • Cool the solution to 0 °C using an ice/water bath.

  • Add the i-PrMgCl·LiCl solution (1.1-1.3 equiv) dropwise over 15 minutes.

  • Stir the mixture at 0-10 °C for 1-2 hours. Monitor the reaction progress by GC-MS or TLC analysis of a quenched aliquot.

  • Once the exchange is complete, cool the mixture to 0 °C (if not already) and add the electrophile (1.2 equiv) dropwise.

  • Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 1-3 hours.

  • Quench the reaction carefully with saturated aqueous NH₄Cl and proceed with workup and purification.

Protocol 3: Exchange on Bromoheterocycles with Acidic Protons (N-H, O-H)

Substrates with acidic protons (e.g., 5-bromo-1H-indole, 2-bromophenol) require a modified approach to prevent the instant quenching of the organometallic reagent. The strategy involves in-situ protection of the acidic proton as a magnesium salt prior to the exchange.[10]

G start Bromoheterocycle with Acidic Proton (Ar(XH)-Br) step1 Step 1: Deprotonation Add i-PrMgCl (1.0 equiv) @ 0 °C start->step1 intermediate1 Magnesium Salt Intermediate Ar(XMgCl)-Br step1->intermediate1 step2 Step 2: Halogen-Metal Exchange Add n-BuLi (2.0 equiv) @ -20 °C intermediate1->step2 intermediate2 Organometallic Intermediate Ar(XMgCl)-Li step2->intermediate2 step3 Step 3: Electrophilic Quench Add Electrophile (E+) @ -20 °C to RT intermediate2->step3 product Functionalized Product Ar(XH)-E step3->product

Figure 2: Workflow for substrates with acidic protons.

Procedure:

  • Dissolve the bromoheterocycle with an acidic proton (1.0 equiv) in anhydrous THF in a flame-dried, inert-atmosphere flask.

  • Cool the solution to 0 °C and add i-PrMgCl (1.0 equiv) dropwise. A gas evolution (propane) may be observed. Stir for 30 minutes at 0 °C to ensure complete deprotonation.

  • Cool the resulting suspension to -20 °C.

  • Slowly add n-BuLi (2.0 equiv) dropwise. The reaction mixture may become more homogeneous. The exchange is proposed to proceed via a magnesium "ate" complex.[10][19]

  • Stir at -20 °C for 1-2 hours.

  • Add the desired electrophile (1.2 equiv) while maintaining the temperature at -20 °C.

  • Allow the reaction to warm slowly to room temperature and stir until completion.

  • Quench with saturated aqueous NH₄Cl and proceed with standard workup and purification.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive organometallic reagent. 2. Insufficiently low temperature (for R-Li). 3. Presence of moisture or oxygen.1. Titrate the organolithium reagent before use. Use fresh, high-quality Grignard reagents. 2. Ensure the internal reaction temperature is maintained at or below -70 °C.[20] 3. Rigorously dry all glassware, solvents, and reagents. Maintain a positive pressure of inert gas.
Recovery of Starting Material after Quench 1. Incomplete exchange. 2. The generated organometallic is unstable and decomposes before trapping.1. Increase the reaction time for the exchange step or use a more reactive reagent (e.g., t-BuLi instead of n-BuLi). 2. Trap the organometallic at low temperature immediately after it is formed.
Formation of Butylated/ Isopropylated Heterocycle The organometallic reagent acts as a nucleophile instead of an exchange reagent.This is rare for bromoheterocycles but can occur if the ring is highly electron-deficient. Ensure very low temperatures are maintained. Consider switching to a less nucleophilic exchange reagent.
Dimerization (Wurtz-type Coupling) Radical pathways can sometimes compete, leading to Ar-Ar homocoupling.This is substrate-dependent. Ensure low temperatures and slow addition of reagents. Using t-BuLi can sometimes mitigate this by scavenging the alkyl halide byproduct.[4]
Attack on Functional Groups (e.g., Esters, Nitriles) The chosen reagent is not compatible with the functional group.Use a highly chemoselective reagent like i-PrMgCl·LiCl, which is known to tolerate a wide range of functionalities.

Conclusion

The halogen-metal exchange is an indispensable tool for the regioselective functionalization of bromoheterocycles. By understanding the underlying mechanistic principles, chemists can make informed decisions about reagent selection and reaction conditions. While classic alkyllithium protocols remain effective for robust substrates, the development of advanced reagents like i-PrMgCl·LiCl has dramatically expanded the scope of this reaction, enabling the synthesis of highly complex and functionalized molecules under mild, practical conditions.[15][18] The specialized protocols for substrates bearing acidic protons further underscore the versatility of this methodology, making it a critical strategy in modern drug discovery and development programs.[10]

References

Introduction: The Imidazole Scaffold and the Versatility of a Brominated Precursor

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for the Synthesis of Substituted Imidazoles from 5-Bromo-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmacologically active molecules.[1][2] This five-membered aromatic heterocycle is a privileged structure due to its unique electronic properties and its ability to engage in various biological interactions, making it a frequent component in drugs targeting a wide range of diseases, including fungal infections, cancer, and hypertension.[3][4][5] The development of efficient synthetic methodologies to create diverse libraries of substituted imidazoles is therefore a critical pursuit in modern drug discovery.[6][7]

This compound has emerged as a highly valuable and versatile starting material in this endeavor.[8][9] The bromine atom at the 5-position serves as a reactive handle for a variety of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[8][10] This allows for the precise and efficient introduction of aryl, vinyl, and alkynyl substituents, providing a gateway to vast chemical diversity from a single, readily accessible precursor.

This guide provides detailed application notes and validated protocols for the synthesis of substituted imidazoles using this compound. We will delve into the mechanistic underpinnings of key reactions, offer step-by-step experimental procedures, and provide expert insights to navigate common synthetic challenges.

PART 1: Safety and Handling of this compound

Before commencing any experimental work, a thorough understanding of the hazards associated with the starting material is imperative.

Hazard Profile: this compound is classified as an irritant. According to GHS classifications, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[11]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12] Work should be conducted in a well-ventilated chemical fume hood.[12]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[12] Use non-sparking tools and keep the compound away from heat, sparks, and open flames.[12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[12] The material is hygroscopic and should be protected from moisture.[12]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Property Value Reference
CAS Number 1003-21-0[13]
Molecular Formula C₄H₅BrN₂
Molecular Weight 161.00 g/mol [14]
Appearance White to off-white solid/powder[10]
Melting Point 40-44 °C[13]
Hazard Codes H315, H319, H335

PART 2: Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for functionalizing this compound.[8][10] These reactions enable the formation of new carbon-carbon bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-1-methyl-1H-imidazoles

The Suzuki-Miyaura reaction is arguably the most versatile method for forming C(sp²)–C(sp²) bonds, coupling the brominated imidazole with an organoboron reagent, typically an arylboronic acid or ester.[10][15]

Mechanistic Insight: The reaction is initiated by the oxidative addition of the C-Br bond of the imidazole to a Pd(0) catalyst. The resulting Pd(II) complex then undergoes transmetalation with a boronate species (formed by the activation of the boronic acid with a base). The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[15] The choice of base, ligand, and solvent is critical for efficient catalysis and high yields.[15][16]

Experimental Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents 1. Add this compound 2. Add Arylboronic Acid (1.2-1.5 eq) 3. Add Pd Catalyst (e.g., PdCl₂(dppf)) 4. Add Base (e.g., K₂CO₃) solvent Add Degassed Solvent (e.g., Dioxane/Water) reagents->solvent heat Heat Mixture (80-110 °C) Monitor by TLC/LC-MS solvent->heat cool Cool to RT Dilute with EtOAc heat->cool wash Wash with Water & Brine cool->wash purify Dry (Na₂SO₄) Concentrate Purify (Chromatography) wash->purify product 5-Aryl-1-methyl-1H-imidazole purify->product

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk tube or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 equiv.), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Conditions: Place the reaction mixture in a preheated oil bath (typically 80-110 °C) and stir vigorously for 2-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final 5-aryl-1-methyl-1H-imidazole product.[17]

Parameter Typical Reagents/Conditions Purpose/Insight
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃Pd(dppf)Cl₂ is often robust and effective for heteroaromatic couplings.[18]
Ligand dppf, PPh₃, SPhos, XPhosOften included with the catalyst precursor (e.g., dppf in Pd(dppf)Cl₂).
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid to form the boronate species for transmetalation.[15]
Solvent Dioxane/H₂O, Toluene, DMFAprotic polar solvents are common; water can often accelerate the reaction.[16]
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle.
Sonogashira Coupling: Synthesis of 5-Alkynyl-1-methyl-1H-imidazoles

The Sonogashira coupling is the premier method for installing alkyne functionalities, reacting this compound with a terminal alkyne.[10][19] This reaction is exceptionally valuable for creating π-conjugated systems and precursors for more complex heterocycles.[10]

Mechanistic Insight: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[20][21] The palladium cycle is similar to the Suzuki coupling. Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-imidazole complex, which is the rate-determining step. Reductive elimination yields the 5-alkynyl imidazole product and regenerates the Pd(0) catalyst.[20]

Sonogashira_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents 1. Add this compound 2. Add Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) 3. Add Cu(I) Cocatalyst (e.g., CuI) 4. Add Base (e.g., Et₃N or DIPA) alkyne Add Degassed Solvent (e.g., THF) Add Terminal Alkyne (1.1-1.5 eq) reagents->alkyne stir Stir at RT to 60 °C Monitor by TLC/LC-MS alkyne->stir filter Dilute with Et₂O Filter through Celite stir->filter wash Wash with NH₄Cl & Brine filter->wash purify Dry (Na₂SO₄) Concentrate Purify (Chromatography) wash->purify product 5-Alkynyl-1-methyl-1H-imidazole purify->product

Caption: General workflow for Heck coupling.

Detailed Protocol: General Procedure for Heck Coupling

  • Reaction Setup: In a pressure-rated vessel, combine this compound (1.0 equiv.), a palladium source such as Palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 equiv.), a phosphine ligand like Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.02-0.10 equiv.), and a base, typically triethylamine (Et₃N) (1.5-2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen).

  • Solvent and Reagent Addition: Add a degassed polar aprotic solvent (e.g., DMF or acetonitrile), followed by the alkene (1.5-2.0 equiv.).

  • Reaction Conditions: Heat the sealed reaction mixture to 80-120 °C for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the precipitated ammonium salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

PART 3: Advanced & Alternative Synthetic Routes

While palladium catalysis is the dominant strategy, other methods can provide access to different substitution patterns.

  • C-H Activation/Arylation: For unfunctionalized imidazoles, direct C-H activation is a powerful, atom-economical strategy for forming C-C bonds, often at the C2 position. [22]Nickel-catalyzed protocols have been developed for the C-H arylation and alkenylation of imidazoles with phenol or enol derivatives, showcasing an alternative to traditional cross-coupling. [22][23]This approach avoids the pre-functionalization step (bromination) but offers different regioselectivity.

  • Copper-Catalyzed Amination: The C-Br bond can also be used to form C-N bonds. Copper-catalyzed amidation reactions provide an efficient route to introduce nitrogen-containing substituents at the 5-position, which is useful for synthesizing compounds with different physicochemical properties. [10]

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide array of substituted imidazoles. Mastery of palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Sonogashira, and Heck couplings—provides researchers with a robust toolkit to rapidly generate molecular diversity. The protocols and insights provided in this guide serve as a foundation for the development of novel imidazole-based compounds for applications in drug discovery, materials science, and beyond. By understanding the principles behind these transformations, scientists can rationally design and execute syntheses to achieve their molecular targets with efficiency and precision.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions of 5-Bromo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura coupling of 5-Bromo-1-methyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this specific transformation. As a cornerstone reaction in modern synthetic chemistry, the Suzuki coupling of this versatile building block is pivotal for the synthesis of complex molecules and active pharmaceutical ingredients (APIs)[1]. However, as with many heteroaromatic couplings, challenges can arise. This guide will equip you with the knowledge to navigate these challenges and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of debromination of my this compound starting material. What is causing this and how can I minimize it?

A1: Debromination, or hydrodehalogenation, is a prevalent side reaction in Suzuki-Miyaura couplings where the bromine atom is replaced by a hydrogen atom[2]. This leads to the formation of 1-methyl-1H-imidazole, reducing your yield and complicating purification. The primary causes include:

  • Hydride Formation: Stronger bases, particularly alkoxides, can react with protic solvents (like residual water or alcohols) to generate hydride species. These hydrides can then participate in the catalytic cycle, leading to reductive elimination of the undesired debrominated product[2].

  • Catalyst and Ligand Choice: The nature of the palladium catalyst and its coordinating ligand significantly influences the relative rates of the desired cross-coupling versus the undesired debromination pathway[2].

Troubleshooting Steps:

  • Optimize the Base: Switch to a milder, non-hydroxide base. Weaker inorganic bases are often less prone to promoting debromination[2]. Consider screening bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF)[2][3][4].

  • Select Appropriate Ligands: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos can stabilize the palladium center and accelerate the reductive elimination of the desired product, outcompeting the debromination pathway[2][5]. N-heterocyclic carbene (NHC) based catalysts are also known to be effective for challenging couplings[2][6][7].

  • Control Reaction Temperature: High temperatures can sometimes favor side reactions. If debromination is significant, try lowering the reaction temperature, though this may require longer reaction times.

Q2: My reaction is stalling, resulting in low conversion and a mixture of starting material and product. What are the likely causes?

A2: Low conversion can be attributed to several factors:

  • Catalyst Deactivation: The imidazole nitrogen of your substrate or product can coordinate to the palladium center, leading to catalyst inhibition or deactivation[8]. While the N-methyl group on your substrate mitigates some issues associated with acidic N-H protons, coordination is still possible. Oxygen in the reaction mixture can also lead to catalyst deactivation and promote side reactions like homocoupling[9][10].

  • Poor Solubility: The insolubility of reactants, particularly the base or the heteroaryl bromide, can hinder the reaction[4].

  • Protodeboronation of the Boronic Acid: Boronic acids, especially heteroaryl boronic acids, can be unstable under reaction conditions and undergo protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond[9][10]. This depletes the nucleophilic partner and halts the reaction.

Troubleshooting Steps:

  • Ensure Inert Atmosphere: Thoroughly degas your solvent and reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst to prevent oxygen-induced degradation[10][11].

  • Solvent and Base Selection: Choose a solvent system that ensures the solubility of all components. A mixture of an organic solvent (e.g., dioxane, THF, DMF) with a small amount of water is often used to dissolve the inorganic base[9]. However, be mindful that water can also promote protodeboronation[2]. Anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can be an alternative strategy[12].

  • Use a More Stable Boronic Acid Derivative: If protodeboronation is suspected, consider using more stable boronic esters, such as pinacol or MIDA esters, or trifluoroborate salts[5].

  • Increase Catalyst Loading: While not ideal, a modest increase in the catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome partial catalyst deactivation.

Q3: I'm having difficulty purifying my product. The product and a major impurity have very similar polarities.

A3: This is a common issue, often arising from the formation of homocoupled byproducts from the boronic acid, or the presence of the debrominated starting material[9][13].

Troubleshooting Steps:

  • Minimize Side Reactions: The best purification strategy is to optimize the reaction to minimize the formation of impurities in the first place by following the advice in Q1 and Q2.

  • Stoichiometry Control: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid. A large excess can lead to significant homocoupling and make purification challenging.

  • Work-up Procedure: An acidic or basic wash during the work-up can sometimes help remove unreacted boronic acid or basic impurities. For instance, an acid-base treatment can be effective if the impurity is the boronic acid itself[13].

  • Chromatography Optimization: If column chromatography is necessary, experiment with different solvent systems and gradients. Sometimes switching to a different stationary phase (e.g., alumina instead of silica gel) can improve separation.

Troubleshooting Workflow

Below is a logical workflow to systematically address common issues encountered during the Suzuki coupling of this compound.

Caption: A logical workflow for troubleshooting Suzuki coupling.

Experimental Protocols

Protocol 1: Standard Conditions

This protocol serves as a good starting point for the Suzuki coupling of this compound.

Reaction Setup:

Caption: General workflow for a Suzuki coupling experiment.

Step-by-Step Procedure:

  • To a dry reaction flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and K₂CO₃ (2.0 mmol, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Bubble the inert gas through the stirred mixture for 15-20 minutes.

  • Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), to the flask under a positive pressure of inert gas.

  • Heat the reaction mixture to 90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water (10 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Conditions for Challenging Couplings

This protocol incorporates modifications to address common issues like debromination and low conversion.

Step-by-Step Procedure:

  • To a dry reaction flask, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid pinacol ester (1.1 mmol, 1.1 eq.), and finely ground K₃PO₄ (2.0 mmol, 2.0 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add a pre-mixed and degassed solution of your palladium precatalyst (e.g., SPhos-G3, 0.02 mmol, 2 mol%) in anhydrous, degassed solvent (e.g., 2-MeTHF, 5 mL).

  • Heat the reaction mixture to 100 °C and stir for the required time, monitoring by LC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of celite, rinsing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Parameter Optimization Summary

The choice of reaction components is critical for a successful Suzuki coupling. The following table summarizes key parameters and provides recommendations based on common challenges.

ParameterStandard ConditionOptimized RecommendationRationale
Catalyst/Ligand Pd(PPh₃)₄, Pd(dppf)Cl₂Buchwald ligands (SPhos, XPhos), NHC-Pd complexes (PEPPSI-iPr)Bulky, electron-rich ligands accelerate reductive elimination, minimizing debromination and improving turnover for challenging substrates[2].
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃, KFMilder bases reduce the risk of base-sensitive functional group degradation and can suppress debromination pathways[2][4][14].
Solvent Dioxane/H₂O, DMF/H₂OToluene, 2-MeTHF, CPME (often with minimal or no water)Anhydrous or less protic conditions can mitigate protodeboronation of the boronic acid partner[2][9].
Boron Source Boronic AcidBoronic Acid Pinacol Ester, MIDA Ester, Trifluoroborate SaltThese derivatives offer greater stability towards protodeboronation, ensuring the nucleophile is present throughout the reaction[5].
Temperature 80-110 °C60-100 °CLowering the temperature can sometimes reduce side reactions, though it may require a more active catalyst system to maintain a reasonable reaction rate.

By understanding the underlying principles of the Suzuki-Miyaura reaction and systematically applying these troubleshooting strategies, you can significantly improve the outcome of your coupling reactions with this compound, paving the way for successful downstream applications in your research and development endeavors.

References

Technical Support Center: Functionalization of Bromoimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Complexities of Bromoimidazole Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous pharmaceuticals and functional organic materials.[1] Bromoimidazoles serve as versatile synthetic precursors, enabling the introduction of diverse functional groups through a variety of chemical transformations. However, the unique electronic properties of the imidazole ring—being both π-excessive yet containing an acidic N-H proton and electron-withdrawing nitrogen atoms—present a distinct set of challenges that can frustrate even experienced chemists.

This guide provides field-proven insights and troubleshooting strategies to navigate the common pitfalls encountered during the functionalization of bromoimidazoles. Structured in a question-and-answer format, it addresses specific experimental issues with a focus on the underlying chemical principles to empower you to optimize your reactions effectively.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling is the cornerstone of modern synthetic chemistry for C-C and C-N bond formation. However, the nitrogen atoms in the imidazole ring can act as coordinating ligands, often leading to catalyst inhibition or deactivation.[2] This section tackles the most common issues in Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with a bromoimidazole substrate is giving low to no yield. What are the likely causes?

A1: Low conversion in Suzuki couplings of bromoimidazoles often stems from three primary factors: catalyst inactivity, challenging oxidative addition, or side reactions.

  • Catalyst Deactivation: The imidazole moiety, particularly the pyridine-type nitrogen (N3), can coordinate strongly to the palladium center, inhibiting its catalytic activity. This is especially problematic with unprotected N-H imidazoles.

  • Challenging Oxidative Addition: The C-Br bond on an electron-rich imidazole ring can be less reactive towards oxidative addition, which is the rate-limiting step in many catalytic cycles.[3] Conversely, if the imidazole is part of a larger, electron-deficient system, this step is usually more facile.

  • Improper Ligand/Base Combination: Standard catalysts like Pd(PPh₃)₄ may not be robust enough. Modern systems using bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are often required to promote both oxidative addition and the subsequent reductive elimination.[4][5] The choice of base is also critical; an inappropriate base can fail to activate the boronic acid or degrade the substrate.[6]

Q2: I am observing a significant amount of debrominated imidazole as a byproduct. How can I minimize this hydrodehalogenation?

A2: Debromination, or hydrodehalogenation, is a common side reaction where the bromine atom is replaced by hydrogen.[7] This occurs when the palladium-hydride species, formed via β-hydride elimination from alkylboronic acids or from side reactions with the solvent or base, reductively eliminates with the bromoimidazole faster than the desired cross-coupling.

To mitigate debromination:

  • Choice of Boronic Acid: Use boronic esters (e.g., BPin derivatives) instead of boronic acids. They are often more stable and can reduce the rate of protodeboronation, a common source of protons that can lead to the undesired side reaction.

  • Solvent and Base: Ensure strictly anhydrous and deoxygenated conditions. Water and oxygen can facilitate pathways leading to debromination. Using a non-protic solvent and a carefully chosen base like K₃PO₄ or Cs₂CO₃ is often beneficial.[4][6]

  • Catalyst System: Employ highly active catalyst systems that favor rapid cross-coupling over the competing debromination pathway. Buchwald's biarylphosphine ligands and precatalysts are highly effective.[8]

Troubleshooting Suzuki-Miyaura Reactions
Problem Probable Cause(s) Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (poisoning by imidazole N). 2. Oxidative addition is too slow. 3. Insufficiently active boronic acid.1. Use a modern palladium precatalyst with a bulky, electron-rich ligand (e.g., G3-SPhos, XPhos-Pd-G3).[8] 2. Increase reaction temperature. 3. Switch base to K₃PO₄ or Cs₂CO₃; consider adding a small amount of water if using K₃PO₄ in an anhydrous system.[4]
Significant Debromination 1. Competing hydrodehalogenation pathway. 2. Protodeboronation of the boronic acid. 3. Presence of adventitious water or hydrogen sources.1. Use a more active catalyst to accelerate the desired coupling. 2. Switch to the corresponding boronic ester (BPin). 3. Use rigorously dried solvents and reagents. Ensure thorough degassing.[7]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction. 2. Palladium-catalyzed side reaction.1. Thoroughly degas the reaction mixture (e.g., 3x freeze-pump-thaw cycles or sparging with argon). 2. Lower the catalyst loading or use a different palladium precursor.
General Protocol for Suzuki-Miyaura Coupling of Bromoimidazole
  • To a dry Schlenk flask under an inert atmosphere (Argon), add the bromoimidazole (1.0 equiv), arylboronic acid or ester (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium precatalyst (e.g., XPhos-Pd-G3, 1-3 mol%) and any additional ligand if required.

  • Add anhydrous, degassed solvent (e.g., dioxane/water 10:1, or toluene, 0.1 M concentration).

  • Seal the flask and heat the mixture with vigorous stirring at 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Troubleshooting start Reaction Outcome? low_yield Low / No Conversion start->low_yield debromination Debromination start->debromination homocoupling Boronic Acid Homocoupling start->homocoupling problem problem cause cause solution solution cause1 Catalyst Inactive? Slow Oxidative Add'n? low_yield->cause1 Check TLC for SM cause2 Hydrodehalogenation Pathway Dominates? debromination->cause2 Check MS for [M-Br+H] cause3 Oxygen Present? homocoupling->cause3 Check MS for [Ar-Ar] sol1 Use Buchwald Precatalyst (e.g., XPhos-Pd-G3). Increase Temperature. cause1->sol1 Solution sol2 Use Boronic Ester (BPin). Ensure Anhydrous/Degassed. cause2->sol2 Solution sol3 Degas Thoroughly (Freeze-Pump-Thaw). cause3->sol3 Solution

Caption: Decision tree for troubleshooting Suzuki couplings.

Buchwald-Hartwig Amination: C-N Bond Formation

Frequently Asked Questions (FAQs)

Q3: I'm trying to couple an amine with an unprotected N-H bromoimidazole, but the reaction is failing. Why is this particularly difficult?

A3: Unprotected N-H bromoimidazoles are notoriously challenging substrates for Buchwald-Hartwig amination. The primary issue is that the acidic N-H proton (pKa ≈ 14.5) can be deprotonated by the strong bases (e.g., NaOtBu, LiHMDS) used in the reaction.[9] This forms an imidazolate anion which can act as a ligand for the palladium catalyst, leading to the formation of inactive or poorly active catalyst species. Furthermore, the amine coupling partner itself can coordinate to the palladium, creating a complex competitive environment at the metal center.

Q4: How do I select the optimal catalyst system (precatalyst, ligand, base) for a Buchwald-Hartwig reaction on a bromoimidazole?

A4: Success hinges on using a catalyst system that is highly active and can overcome substrate inhibition.

  • Ligand Choice: Bulky, electron-rich biarylphosphine ligands are essential. Ligands like RuPhos, BrettPhos, and especially tBuBrettPhos have been specifically designed for coupling challenging N-heterocycles.[9][10] These ligands create a sterically hindered environment around the palladium, promoting the desired C-N reductive elimination and discouraging the formation of inhibitory complexes.[11]

  • Palladium Source: Use well-defined palladium precatalysts (e.g., BrettPhos Pd G3).[9] They provide more reproducible results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, as they ensure a reliable 1:1 Pd:Ligand ratio and rapid formation of the active catalyst.[8]

  • Base Selection: For unprotected N-H imidazoles, a strong, non-nucleophilic, sterically hindered base is often preferred. Lithium bis(trimethylsilyl)amide (LiHMDS) has proven particularly effective as it can deprotonate the N-H without interfering excessively with the catalyst.[9] For N-protected imidazoles, bases like NaOtBu or K₃PO₄ are more common.

General Protocol for Buchwald-Hartwig Amination of Unprotected Bromoimidazole
  • In an inert atmosphere glovebox, add the bromoimidazole (1.0 equiv), amine (1.2 equiv), and the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 2 mol%) to a reaction vial.

  • Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 0.2 M).

  • Add the base (e.g., LiHMDS, 1.0 M in THF, 1.5-2.0 equiv) dropwise while stirring.

  • Seal the vial tightly and heat to 80-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature and carefully quench with saturated aqueous NH₄Cl.

  • Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Section 2: Lithiation and Halogen-Metal Exchange

Halogen-metal exchange using organolithium reagents is a powerful method for generating a nucleophilic imidazole, but it is fraught with challenges related to stability and selectivity.

Frequently Asked Questions (FAQs)

Q5: My lithium-halogen exchange on bromoimidazole is giving poor conversion or a complex mixture of products. What is going wrong?

A5: This is a common issue and usually points to one of three problems:

  • Reagent Quality: n-Butyllithium (n-BuLi) degrades over time. An old or improperly stored bottle will have a lower molarity, leading to incomplete exchange. It is crucial to titrate your n-BuLi solution periodically.

  • Temperature Control: These reactions are extremely fast and exothermic. The exchange must be performed at very low temperatures (typically -78 °C, a dry ice/acetone bath) to prevent side reactions.[12] If the temperature rises, the highly reactive lithiated imidazole can react with the solvent (e.g., deprotonate THF) or other species in the flask.

  • Competing Deprotonation: Imidazoles have acidic protons. The most acidic is the N-H proton, which will be removed instantly. The C2-H proton is also relatively acidic. If your bromine is at C4 or C5, the n-BuLi may deprotonate C2 instead of or in addition to performing the halogen-metal exchange, leading to a mixture of lithiated species. Using a hindered base like LDA or a different strategy may be necessary.

Q6: After I add my electrophile to the lithiated imidazole, I get low yield of the desired product and recovery of debrominated starting material. Why?

A6: This indicates that the lithiated intermediate is being quenched by a proton source before it can react with your electrophile.[12]

  • Stability of the Lithiated Species: Lithiated imidazoles can be unstable, even at low temperatures, and may decompose over time. The quench with the electrophile should generally be performed soon after the halogen-metal exchange is complete.

  • Proton Sources: The most likely culprit is adventitious moisture. Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and that all reagents and solvents are strictly anhydrous.[13] The electrophile itself must also be anhydrous.

  • Inefficient Quench: If the electrophile is not reactive enough or is sterically hindered, the protonation of the lithiated intermediate by trace impurities or during workup can become the dominant pathway.

Lithiation_Workflow prep prep action action critical critical start Start: Bromoimidazole n1 1. Rigorously Dry Glassware (Flame-dry under vacuum) start->n1 n2 2. Establish Inert Atmosphere (Argon or Nitrogen) n1->n2 n3 3. Add Substrate & Anhydrous Solvent (e.g., THF, Et2O) n2->n3 n4 4. Cool to -78 °C (Dry Ice / Acetone) n3->n4 n5 5. Add n-BuLi Dropwise (Titrated Reagent!) n4->n5 c4 CRITICAL: Maintain Temp n4->c4 n6 6. Stir for Exchange (e.g., 30-60 min at -78 °C) n5->n6 c5 CRITICAL: Accurate Molarity n5->c5 n7 7. Add Anhydrous Electrophile (At -78 °C) n6->n7 n8 8. Warm Slowly to RT n7->n8 c7 CRITICAL: Anhydrous n7->c7 n9 9. Aqueous Quench & Workup n8->n9 end Purified Product n9->end

Caption: Critical workflow for a successful lithiation-quench.

Section 3: Regioselectivity and C-H Functionalization

Frequently Asked Questions (FAQs)

Q7: How can I achieve selective mono-functionalization of a di- or tri-bromoimidazole?

A7: Regiocontrol is a significant challenge. Selectivity is governed by the inherent electronic and steric differences between the C-Br positions. The C2 position is often electronically distinct from the C4 and C5 positions. For dihaloazoles like 4,5-dibromoimidazole, selective functionalization can often be achieved by careful control of the catalyst system. It has been shown that by changing the palladium catalyst and ligands, one can selectively functionalize one position over the other in dihaloazoles.[14] For example, a less reactive catalyst might favor coupling at the more electronically activated C-Br bond, while a more sterically sensitive catalyst might favor the less hindered position. A systematic screening of catalysts, ligands, and reaction conditions is typically required.

Q8: When should I consider direct C-H functionalization as an alternative to using a bromoimidazole?

A8: Direct C-H functionalization is an increasingly powerful, atom-economical strategy that avoids the pre-functionalization step of bromination.[15][16] You should consider this approach when:

  • The desired position for functionalization is the most acidic C-H bond. For many imidazoles, this is the C2 position, which can be selectively functionalized using various transition-metal catalysts (Pd, Rh, Ni, Cu).[16][17]

  • You want to avoid carrying a halogen through multiple synthetic steps. Bromine atoms can be incompatible with certain reagents (e.g., organolithiums, strong reducing agents).

  • Improved "Green" Chemistry Metrics: C-H activation reduces waste by avoiding the use of bromine and the formation of halide salts as byproducts.

However, C-H functionalization has its own challenges, including the need for directing groups for positions other than C2, harsh reaction conditions, and sometimes lower yields compared to traditional cross-coupling.[15]

References

Technical Support Center: Troubleshooting the Bromination of 1-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of 1-methylimidazole. This guide is structured for researchers, medicinal chemists, and process development scientists who may encounter challenges with selectivity, yield, and purity during this common synthetic transformation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I performed a bromination on 1-methylimidazole and obtained a complex mixture. What are the likely side products and why do they form?

Answer:

The imidazole ring is electron-rich and highly activated towards electrophilic aromatic substitution. Consequently, the bromination of 1-methylimidazole rarely stops cleanly at a single product unless conditions are rigorously controlled. The reaction proceeds through a network of sequential brominations, leading to a variety of products.

The primary cause of side product formation is the high reactivity of all three available carbon positions (C2, C4, and C5) on the 1-methylimidazole ring. The introduction of a bromine atom does not sufficiently deactivate the ring to prevent further reaction, leading to polybromination. Kinetic studies have shown that the relative rates of substitution are sensitive to reaction conditions, particularly pH.[1][2]

Common Products and Side Products:

The expected products range from monobrominated to the fully substituted tribromo derivative.

Compound NamePosition of BromineCAS NumberCommon Role
2-Bromo-1-methyl-1H-imidazoleC216681-59-7Desired Product / Intermediate
4-Bromo-1-methyl-1H-imidazoleC4-Side Product / Isomer
5-Bromo-1-methyl-1H-imidazoleC5-Side Product / Isomer
4,5-Dibromo-1-methyl-1H-imidazoleC4, C5-Side Product / Intermediate
2,4,5-Tribromo-1-methyl-1H-imidazoleC2, C4, C51003-91-4Desired Product (Perbromination)

The following diagram illustrates the sequential nature of the bromination, which gives rise to this product distribution.

Bromination_Pathway cluster_start Starting Material cluster_mono Monobromination Products cluster_di Dibromination Products cluster_tri Tribromination Product A 1-Methylimidazole B 2-Bromo-1-methylimidazole A->B + Br₂ C 4(5)-Bromo-1-methylimidazole A->C + Br₂ D 2,4-Dibromo-1-methylimidazole B->D + Br₂ C->D + Br₂ E 4,5-Dibromo-1-methylimidazole C->E + Br₂ F 2,4,5-Tribromo-1-methylimidazole D->F + Br₂ E->F + Br₂ Monobromination_Troubleshooting Start Issue: Poor Selectivity for Monobromination Stoichiometry 1. Control Stoichiometry - Use 1.0-1.1 eq. of Brominating Agent - Use slow addition Start->Stoichiometry Agent 2. Change Brominating Agent - Switch from Br₂ to NBS or 2,4,4,6-tetrabromocyclohexa-2,5-dienone Stoichiometry->Agent Conditions 3. Modify Conditions - Lower temperature (-10 to 0 °C) - Choose a less polar solvent Agent->Conditions Monitor 4. Monitor Reaction - Use TLC or LC-MS to track consumption of starting material Conditions->Monitor Result Improved Selectivity Monitor->Result

References

Strategies to improve yield in 5-Bromo-1-methyl-1H-imidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Bromo-1-methyl-1H-imidazole (CAS: 1003-21-0). This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during this synthesis. Our goal is to help you improve yield, purity, and process reliability.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the synthesis.

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and generally reliable method is the direct electrophilic bromination of 1-methylimidazole. This approach is favored over alternatives—such as the N-methylation of 4(5)-bromoimidazole—primarily due to challenges with regioselectivity during the methylation step, which often yields a difficult-to-separate mixture of 4-bromo and 5-bromo isomers.[1][2] Direct bromination of 1-methylimidazole preferentially yields the 5-bromo isomer due to the electronic directing effects of the N-methyl group.

Q2: Why is N-Bromosuccinimide (NBS) typically recommended over molecular bromine (Br₂)?

N-Bromosuccinimide (NBS) is the preferred brominating agent for this synthesis due to its milder reactivity compared to molecular bromine (Br₂).[3][4]

  • Causality: The imidazole ring is highly activated towards electrophilic substitution. The high reactivity of Br₂ often leads to over-bromination, resulting in the formation of di- and tri-brominated impurities (e.g., 2,4,5-tribromoimidazole), which significantly reduces the yield of the desired mono-bromo product.[3][5] NBS provides a low, steady concentration of electrophilic bromine, allowing for more controlled, selective mono-bromination.[6]

Q3: What are the primary challenges that impact yield and purity in this synthesis?

The two most critical challenges are:

  • Over-bromination: As mentioned, the activated nature of the imidazole ring makes it susceptible to multiple brominations. This is mitigated by using a milder brominating agent like NBS and carefully controlling the stoichiometry.[2][3]

  • Regioisomer Formation: While the 5-position is electronically favored, small amounts of the 4-bromo isomer can still form. Reaction conditions, particularly temperature, must be carefully controlled to maximize regioselectivity. The 5-bromo isomer is generally the major product of direct bromination.[2][5]

Q4: How can I confirm the identity, purity, and isomeric ratio of my final product?

A combination of analytical techniques is recommended:

  • TLC (Thin-Layer Chromatography): For initial reaction monitoring and qualitative assessment of purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): This is the most powerful tool for confirming the structure and determining the isomeric ratio. The chemical shifts of the imidazole ring protons are distinct for the 4-bromo and 5-bromo isomers.

  • Mass Spectrometry (MS): To confirm the molecular weight (161.00 g/mol ) and bromine isotope pattern.[7]

  • Melting Point: The purified product should have a sharp melting point in the range of 40-44 °C.[8]

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific experimental problems.

Problem: Low or No Product Yield

Symptom: Your reaction monitoring (TLC, LC-MS) shows little to no formation of the desired product, with significant starting material remaining.

Low Yield Troubleshooting start Low Yield Observed check_nbs Check NBS Activity start->check_nbs stoich Verify Stoichiometry (NBS: 1.0-1.05 eq) check_nbs->stoich NBS is Active new_nbs Solution: Use fresh, recrystallized NBS. check_nbs->new_nbs NBS is Old/Decomposed temp Check Reaction Temperature (Typically 0°C to RT) stoich->temp Stoichiometry Correct adjust_stoich Solution: Recalculate and re-weigh reagents accurately. stoich->adjust_stoich Error Found solvent Evaluate Solvent (Anhydrous DMF/CH3CN?) temp->solvent Temp is Controlled optimize_temp Solution: Start at 0°C and allow to warm slowly. Avoid high temperatures. temp->optimize_temp Temp Too High/Low dry_solvent Solution: Use anhydrous solvent. Water can consume NBS. solvent->dry_solvent Solvent is Wet Synthesis Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification reagents 1. Dissolve 1-methylimidazole in anhydrous DMF cooling 2. Cool solution to 0°C reagents->cooling addition 3. Add NBS solution dropwise (maintain temp < 5°C) cooling->addition stirring 4. Stir at 0°C to RT (Monitor by TLC) addition->stirring quench 5. Quench with Na₂S₂O₃ (aq) stirring->quench extract 6. Extract with Ethyl Acetate quench->extract wash 7. Wash organic layer (H₂O, brine) extract->wash dry 8. Dry (Na₂SO₄), filter, and concentrate wash->dry purify 9. Purify via column chromatography dry->purify

References

Technical Support Center: Effective Purification of Brominated Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of brominated imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the unique challenges associated with purifying these versatile heterocyclic compounds. The brominated imidazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous bioactive molecules.[1] However, their purification can be intricate due to their specific chemical properties.

This resource is structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively during your experiments.

Section 1: Core Purification Methodologies

This section details the primary techniques for purifying brominated imidazole derivatives, complete with step-by-step protocols and explanations of critical parameters.

Frequently Asked Questions: Core Methodologies

Q1: What are the most common methods for purifying crude brominated imidazole derivatives?

A1: The three most effective and widely used methods for the purification of brominated imidazole derivatives are column chromatography, recrystallization, and acid-base extraction. The choice of method depends on the scale of the purification, the nature of the impurities, and the physicochemical properties of the target compound, such as polarity and basicity.

Q2: My brominated imidazole derivative is a solid. Should I opt for recrystallization or column chromatography?

A2: If your solid crude product is of reasonable purity (generally >80-90%), recrystallization is often the more efficient method for obtaining highly pure material. It is a scalable and cost-effective technique. However, if the crude product is a complex mixture with multiple impurities or is an oil, column chromatography is the preferred method due to its superior resolving power for separating components with different polarities.

Method 1: Column Chromatography

Column chromatography is a powerful technique for separating brominated imidazole derivatives from starting materials, reagents, and byproducts. The basic principle involves the differential partitioning of the components of a mixture between a stationary phase (typically silica gel or alumina) and a mobile phase (an organic solvent or a mixture of solvents).

Troubleshooting Guide: Column Chromatography

Q1: My brominated imidazole derivative is co-eluting with an impurity. How can I improve the separation?

A1: Co-elution is a common challenge. Here are several strategies to enhance separation:

  • Optimize the Mobile Phase: The polarity of your eluent is critical. Experiment with different solvent systems. For brominated imidazoles, common systems include ethyl acetate/hexane and dichloromethane/methanol.[2] A study on the synthesis of polybrominated imidazole building blocks utilized a mixture of petroleum ether-EtOAc (4:1) as an eluent for silica gel column chromatography.[1]

  • Solvent System Modification: Adding a small amount of a polar solvent like methanol can increase the eluting power. Conversely, for better separation of closely related compounds, a less polar solvent system should be explored.

  • Change the Stationary Phase:

    • Alumina: For basic compounds like imidazoles, basic or neutral alumina can provide better separation and reduce tailing compared to the acidic silica gel.[2]

    • Reverse-Phase Silica (C18): If your compound is sufficiently non-polar, reverse-phase chromatography can offer a different selectivity.

Q2: I'm observing significant peak tailing for my brominated imidazole on a silica gel column. What's causing this and how can I fix it?

A2: Tailing is often due to strong interactions between the basic imidazole ring and the acidic silanol groups on the silica gel surface. To mitigate this:

  • Add a Basic Modifier: Incorporate a small amount of a base, such as triethylamine (0.1-1%) or pyridine, into your mobile phase.[2] This will neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.

  • Switch to a Different Stationary Phase: As mentioned, using neutral or basic alumina can prevent the strong acidic interactions that cause tailing.[2]

Q3: My purification yield is very low after column chromatography. What are the possible reasons?

A3: Low yield can be attributed to several factors:

  • Irreversible Adsorption: The compound might be strongly or irreversibly binding to the silica gel. This can be addressed by using a less acidic stationary phase like alumina or by deactivating the silica gel with a base like triethylamine before loading the column.[2]

  • Compound Instability: Brominated imidazoles may degrade on acidic silica gel. If you suspect this, use flash chromatography to minimize the contact time between your compound and the stationary phase.

  • Improper Fraction Collection: Monitor the fractions carefully using thin-layer chromatography (TLC) to ensure you are not discarding fractions containing your product.

Experimental Protocol: Flash Column Chromatography of a Dibrominated Imidazole

Objective: To purify a crude 2,4-dibromo-1-methyl-1H-imidazole.

Materials:

  • Crude 2,4-dibromo-1-methyl-1H-imidazole

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Triethylamine

  • Glass column, collection tubes, TLC plates, UV lamp

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 9:1 Hexane:Ethyl Acetate with 0.1% triethylamine.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel and evaporate the solvent to create a dry powder of the adsorbed sample. This "dry loading" technique often leads to sharper bands and better separation.[2] Carefully add the dry-loaded sample to the top of the column.

  • Elution: Begin eluting the column with the prepared mobile phase, applying positive pressure (flash chromatography).

  • Fraction Collection: Collect fractions in test tubes.

  • Monitoring: Spot each fraction on a TLC plate and visualize under a UV lamp to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified dibrominated imidazole.

Method 2: Recrystallization

Recrystallization is a purification technique for solids that relies on the differential solubility of the desired compound and its impurities in a given solvent or solvent system. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool, whereupon the desired compound crystallizes out, leaving the impurities in the solution.

Troubleshooting Guide: Recrystallization

Q1: My brominated imidazole derivative won't crystallize out of the solution upon cooling. What should I do?

A1: Failure to crystallize can be due to several reasons:

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod to create nucleation sites for crystal growth.[2]

  • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.[2]

  • Solvent Choice: The chosen solvent may be too good, keeping your compound dissolved even at low temperatures. In this case, you may need to partially evaporate the solvent or add an "anti-solvent" (a solvent in which your compound is poorly soluble) to induce precipitation.

Q2: The recovery of my brominated imidazole is low after recrystallization. How can I improve the yield?

A2: Low recovery can be addressed by:

  • Minimizing Hot Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will retain more of your compound in the solution upon cooling.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and trap impurities.[3]

  • Solvent System Optimization: A two-solvent system (one in which the compound is soluble and one in which it is not) can sometimes improve recovery. For instance, single crystals of 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide were obtained by recrystallization from acetonitrile and diethyl ether.[4]

Experimental Protocol: Recrystallization of a Brominated Imidazole Derivative

Objective: To purify a crude 4-bromo-1,2-dimethyl-1H-imidazole.

Materials:

  • Crude 4-bromo-1,2-dimethyl-1H-imidazole

  • Acetonitrile

  • Diethyl ether

  • Erlenmeyer flask, heating source, filtration apparatus

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable one where it is soluble when hot and insoluble when cold. A two-solvent system of acetonitrile and diethyl ether is a good starting point.[4]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot acetonitrile to completely dissolve the solid.

  • Induce Crystallization: To the hot solution, add diethyl ether dropwise until the solution becomes persistently cloudy. Add a few more drops of hot acetonitrile to redissolve the precipitate.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Method 3: Acid-Base Extraction

Acid-base extraction is a liquid-liquid extraction technique that takes advantage of the basicity of the imidazole ring. By treating an organic solution of the crude product with an aqueous acid, the basic brominated imidazole is protonated and moves into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, and the neutral product is back-extracted into an organic solvent.

Troubleshooting Guide: Acid-Base Extraction

Q1: An emulsion has formed between the organic and aqueous layers, and they won't separate. What can I do?

A1: Emulsions are common when dealing with complex mixtures. To break an emulsion:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel.

  • Filtration: In stubborn cases, filtering the emulsified layer through a pad of Celite can be effective.

Experimental Protocol: Acid-Base Extraction of an N-Alkylated Brominated Imidazole

Objective: To separate an N-alkylated brominated imidazole from non-basic organic impurities.

Materials:

  • Crude reaction mixture

  • Dichloromethane

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Separatory funnel, beakers, pH paper

Procedure:

  • Dissolution: Dissolve the crude mixture in dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M HCl. Shake the funnel and allow the layers to separate. The protonated brominated imidazole will move to the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask.

  • Neutralization and Back-Extraction: Cool the acidic aqueous extract in an ice bath. Slowly add 1 M NaOH with stirring until the solution is basic (check with pH paper).

  • Extraction: Extract the neutralized aqueous solution with several portions of dichloromethane.

  • Drying and Solvent Removal: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Section 2: Purity Assessment

After purification, it is crucial to assess the purity of the brominated imidazole derivative.

Q1: What is the best method to check the purity of my final product?

A1: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile and thermally labile compounds like many imidazole derivatives due to its high resolution and sensitivity.[5] Other methods include Gas Chromatography (GC) for volatile compounds and Nuclear Magnetic Resonance (NMR) spectroscopy (specifically quantitative ¹H NMR or qNMR) which can also be used for purity assessment.

Data Summary: Comparison of Purity Assessment Techniques
TechniquePrincipleAdvantagesDisadvantages
HPLC Differential partitioning between a stationary and mobile phase.High resolution, high sensitivity, applicable to non-volatile compounds.[5]Requires specific columns and solvents for different compounds.
GC Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds.
qNMR Integration of NMR signals relative to a certified internal standard.Primary analytical method, provides structural information.Lower sensitivity compared to HPLC, requires a suitable internal standard.

Section 3: Visualization of Workflows

To further clarify the purification and troubleshooting processes, the following diagrams illustrate the logical flow of the experimental workflows.

Diagrams

PurificationWorkflow cluster_start Start cluster_methods Purification Method Selection cluster_end End Crude Crude Brominated Imidazole Derivative Solid Is it a solid? Crude->Solid Extraction Acid-Base Extraction (if applicable) Crude->Extraction Chromatography Column Chromatography Solid->Chromatography No / Complex Mixture Recrystallization Recrystallization Solid->Recrystallization Yes Pure Pure Product Chromatography->Pure Recrystallization->Pure Extraction->Pure

Caption: Decision workflow for selecting a purification method.

TroubleshootingChromatography cluster_problem Problem Identification cluster_solutions Troubleshooting Steps Problem Poor Separation in Column Chromatography CoElution Co-elution of spots? Problem->CoElution Tailing Peak Tailing? Problem->Tailing LowYield Low Yield? Problem->LowYield OptimizeMobile Optimize Mobile Phase (change polarity) CoElution->OptimizeMobile Yes ChangeStationary Change Stationary Phase (e.g., Alumina) CoElution->ChangeStationary Yes Tailing->ChangeStationary Yes AddModifier Add Basic Modifier (e.g., Triethylamine) Tailing->AddModifier Yes CheckAdsorption Check for Irreversible Adsorption/Degradation LowYield->CheckAdsorption Yes

References

Technical Support Center: Site-Selective Cross-Coupling of Dihalogenated Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling site selectivity in the cross-coupling of dihalogenated imidazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selectively functionalizing these important heterocyclic scaffolds. Here, we address common challenges and provide practical, field-tested solutions to enhance the precision and success of your experiments.

The Challenge of Site Selectivity

Dihalogenated imidazoles are versatile building blocks in medicinal chemistry and materials science. However, the presence of two halogen atoms on the imidazole ring presents a significant challenge: achieving selective functionalization at a single, desired position. The inherent electronic and steric properties of the imidazole core often lead to a mixture of mono-substituted isomers or di-substituted products, complicating purification and reducing yields of the target molecule.

The reactivity of the halogenated positions on the imidazole ring is influenced by several factors, including the position of the halogens (e.g., 2,4-dihalo, 2,5-dihalo, 4,5-dihalo), the nature of the N1-substituent, and the specific cross-coupling reaction being employed (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). Generally, the C2 position is the most acidic and often the most reactive, followed by the C5 and C4 positions. However, this reactivity can be modulated by the choice of catalyst, ligands, and reaction conditions.[1][2][3][4]

This guide provides troubleshooting strategies and answers to frequently asked questions to help you overcome these challenges and achieve predictable, high-yielding, and site-selective cross-coupling reactions.

Troubleshooting Guide

This section is organized by common problems encountered during the cross-coupling of dihalogenated imidazoles. Each entry details potential causes and provides step-by-step solutions.

Problem 1: Poor or No Reaction

You've set up your cross-coupling reaction, but after the specified time, TLC or LC-MS analysis shows only starting materials.

Potential Causes & Solutions

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[5][6]

    • Solution:

      • Use a Precatalyst: Employ a commercially available, air-stable Pd(II) precatalyst (e.g., a palladacycle-based one) that readily forms the active Pd(0) species under the reaction conditions.[7]

      • Ensure Anaerobic Conditions: Thoroughly degas your solvent and reaction mixture. Oxygen can oxidize and deactivate the Pd(0) catalyst. Use a robust inert gas (argon or nitrogen) atmosphere.

      • Check Reagent Purity: Impurities in solvents, bases, or starting materials can poison the catalyst. Ensure all reagents are of high purity and solvents are anhydrous.

  • Incorrect Ligand Choice: The ligand may not be suitable for the specific transformation.

    • Solution:

      • Screen Ligands: Experiment with a variety of phosphine or N-heterocyclic carbene (NHC) ligands. Electron-rich and bulky ligands often promote the challenging oxidative addition step with less reactive aryl chlorides.[8][9]

      • Consider Ligand:Metal Ratio: An excess of ligand can sometimes inhibit the reaction. Start with a 1:1 or 2:1 ligand-to-palladium ratio and optimize from there.

  • Suboptimal Base or Solvent: The chosen base may not be strong enough, or the solvent may not be appropriate for the reaction.

    • Solution:

      • Base Screening: If using a weaker base like a carbonate, consider switching to a stronger base such as a phosphate or an alkoxide (e.g., NaOtBu), especially for less reactive coupling partners.[5] However, be mindful of base-sensitive functional groups on your substrate.[5]

      • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen common solvents like dioxane, THF, and toluene. For Suzuki couplings, the addition of water is often necessary.

Problem 2: Low Site Selectivity (Mixture of Isomers)

Your reaction is proceeding, but you are obtaining a mixture of the desired mono-substituted product and its regioisomer.

Potential Causes & Solutions

  • Inherent Electronic Similarity of Reaction Sites: The electronic properties of the two halogenated positions may be too similar for the catalytic system to differentiate between them.

    • Solution:

      • Catalyst Control: The choice of palladium catalyst and ligand is a powerful tool for controlling regioselectivity.[1][10][11] For some dihaloazoles, switching the catalyst system can invert the site selectivity.[1][10][11] For example, in Suzuki couplings of certain dihaloimidazoles, different phosphine ligands can favor reaction at either the C2 or C4/C5 position.[1]

      • Steric Hindrance: Introduce a sterically bulky N1-protecting group on the imidazole ring. This can shield one of the halogenated positions, directing the coupling to the more accessible site.[12][13][14][15]

  • Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity.

    • Solution:

      • Lower the Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time. This can often improve the kinetic resolution between the two sites.

Decision Workflow for Improving Site Selectivity

selectivity_workflow start Low Site Selectivity catalyst Screen Different Catalyst/Ligand Systems start->catalyst Primary Strategy temp Lower Reaction Temperature start->temp Secondary Tactic protecting_group Modify N1-Protecting Group (Sterics) start->protecting_group Substrate Modification solvent Screen Solvents start->solvent Condition Optimization success Improved Selectivity catalyst->success temp->success protecting_group->success solvent->success

Caption: Decision workflow for troubleshooting low site selectivity.

Problem 3: Di-substitution

You are observing the formation of a significant amount of the di-substituted product, even when using only one equivalent of the coupling partner.

Potential Causes & Solutions

  • High Reactivity of the Mono-substituted Product: The initially formed mono-arylated imidazole may be more reactive towards the second coupling than the starting dihalogenated imidazole.

    • Solution:

      • Control Stoichiometry: Use a slight excess of the dihalogenated imidazole relative to the boronic acid or other coupling partner (e.g., 1.2:1).

      • Slow Addition: Add the limiting reagent (e.g., the boronic acid) slowly over several hours using a syringe pump. This keeps the concentration of the coupling partner low, favoring the initial mono-coupling.

      • Lower Catalyst Loading: A lower catalyst loading can sometimes reduce the rate of the second coupling relative to the first.

Problem 4: Homocoupling of the Boronic Acid (Suzuki Coupling)

You observe a significant amount of biaryl byproduct, resulting from the homocoupling of your boronic acid reagent.

Potential Causes & Solutions

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[9]

    • Solution:

      • Rigorous Degassing: Ensure your reaction mixture is thoroughly degassed by sparging with an inert gas or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

  • Decomposition of the Palladium Catalyst: The formation of palladium black can sometimes catalyze homocoupling.

    • Solution:

      • Use Robust Ligands: Employ bulky, electron-rich phosphine ligands that stabilize the palladium center and prevent agglomeration.

      • Check Purity of Boronic Acid: Impurities in the boronic acid can sometimes lead to side reactions. Recrystallize or purify the boronic acid if necessary.

Frequently Asked Questions (FAQs)

Q1: Which position on a dihalogenated imidazole is generally more reactive in a Suzuki-Miyaura coupling?

A1: The relative reactivity of the halogenated positions depends on the specific substitution pattern. For N-protected 2,4- and 2,5-dihaloimidazoles, the C2 position is often more reactive due to its higher acidity and proximity to the "pyridine-like" nitrogen.[4] However, this is a generalization, and the outcome can be influenced by the N-substituent, the specific halogens, and the reaction conditions.[2][3]

Q2: How does the N1-protecting group influence site selectivity?

A2: The N1-protecting group plays a crucial role in modulating both the electronic and steric environment of the imidazole ring.

  • Steric Effects: A bulky protecting group can sterically hinder the adjacent C2 or C5 position, thereby directing the cross-coupling to the more accessible halogen.

  • Electronic Effects: Electron-withdrawing protecting groups can alter the electron density at the different carbon positions, influencing the rate of oxidative addition. The use of directing groups is also a viable strategy to achieve site selectivity.[16][17][18][19]

Q3: Can I perform a cross-coupling on an unprotected N-H imidazole?

A3: While challenging, it is possible. Unprotected N-H imidazoles can act as ligands for the palladium catalyst, leading to catalyst inhibition.[20] However, specific protocols have been developed that allow for the successful Suzuki-Miyaura coupling of unprotected haloimidazoles.[21] These methods often require careful optimization of the base and solvent system. If you are encountering issues, N-protection is a reliable strategy to improve reaction outcomes.

Q4: For a Buchwald-Hartwig amination, what are the key parameters to consider for achieving site selectivity?

A4: Similar to Suzuki couplings, the choice of ligand is paramount. Bulky, electron-rich biarylphosphine ligands are often effective.[7][22] The base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.[7] Screening different combinations of ligands and bases is often necessary to find the optimal conditions for selective C-N bond formation.[8]

Q5: My reaction is sluggish with an aryl chloride. What can I do?

A5: Aryl chlorides are less reactive than bromides and iodides in oxidative addition. To improve reactivity:

  • Use a More Electron-Rich Ligand: Ligands like bulky biarylphosphines or N-heterocyclic carbenes (NHCs) can facilitate the oxidative addition of aryl chlorides.

  • Increase the Temperature: Higher reaction temperatures are often required for aryl chlorides.

  • Consider a Different Coupling Reaction: If possible, switching to the corresponding aryl bromide or iodide will significantly increase the reaction rate.

Catalyst Selection Guide for Dihaloimidazoles
Coupling TypeSubstrateTypical Selective PositionRecommended Catalyst System (Starting Point)Key Considerations
Suzuki-Miyaura 2,4-Dibromo-1-methylimidazoleC2Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂OStandard conditions often favor the more acidic C2 position.
Suzuki-Miyaura 2,5-Diiodo-1-methylimidazoleC5 or C2 (Catalyst Dependent)For C5: Pd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂O. For C2: Pd(OAc)₂, P(t-Bu)₃, K₂CO₃, DME/H₂O.Selectivity can often be switched by changing the ligand.[1]
Buchwald-Hartwig 4,5-Dibromo-1-benzylimidazoleC5Pd₂(dba)₃, XPhos, NaOtBu, TolueneSteric hindrance from the N1-benzyl group can influence selectivity.
Sonogashira 2,4-Diiodo-1-SEM-imidazoleC2PdCl₂(PPh₃)₂, CuI, Et₃N, THFThe C2-iodo bond is generally more reactive in Sonogashira couplings.

Experimental Protocols

General Protocol for a Catalyst/Ligand Screening in a Suzuki-Miyaura Coupling

This protocol provides a starting point for optimizing site selectivity.

  • Preparation: In an array of oven-dried reaction vials equipped with stir bars, add the dihalogenated imidazole (1.0 equiv).

  • Reagent Addition: To each vial, add the boronic acid (1.1 equiv) and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: In a separate glovebox or under an inert atmosphere, prepare stock solutions of the desired palladium precatalyst (e.g., Pd₂(dba)₃) and various ligands (e.g., PPh₃, XPhos, SPhos) in degassed solvent (e.g., dioxane). Add the appropriate amount of precatalyst (e.g., 2 mol % Pd) and ligand (e.g., 4 mol %) to each vial.

  • Solvent Addition: Add the degassed solvent (and water, if applicable) to each vial to achieve the desired concentration.

  • Reaction: Seal the vials and place them in a preheated aluminum block on a stirrer plate. Run the reactions at the desired temperature (e.g., 80-100 °C) for a set time (e.g., 12-24 hours).

  • Analysis: After cooling, take an aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the conversion and the ratio of regioisomers.

Troubleshooting Logic Diagram

troubleshooting_flow start Reaction Issue Identified no_reaction No/Low Conversion start->no_reaction low_selectivity Low Selectivity start->low_selectivity side_reactions Side Reactions (e.g., Di-substitution, Homocoupling) start->side_reactions check_catalyst Verify Catalyst Activity (Precatalyst, Degassing) no_reaction->check_catalyst catalyst_control Switch Catalyst/Ligand System low_selectivity->catalyst_control adjust_stoichiometry Adjust Stoichiometry (Excess Dihalo-substrate) side_reactions->adjust_stoichiometry slow_addition Slow Addition of Limiting Reagent side_reactions->slow_addition rigorous_degassing Ensure Rigorous Degassing side_reactions->rigorous_degassing screen_ligands Screen Ligands (Bulky, e⁻-rich) check_catalyst->screen_ligands screen_conditions Screen Base/Solvent/Temp screen_ligands->screen_conditions modify_substrate Modify N1-Substituent (Sterics/Electronics) catalyst_control->modify_substrate lower_temp Lower Reaction Temperature modify_substrate->lower_temp

References

Technical Support Center: Navigating the Nucleophilic Substitution of 5-Bromoimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to overcoming the challenges associated with the nucleophilic substitution of 5-bromoimidazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to functionalize the imidazole core at the C5 position. Given the inherent electronic properties of the imidazole ring, direct nucleophilic substitution at this position is often challenging due to low reactivity. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you successfully navigate these synthetic hurdles.

The Challenge: Low Reactivity of the Imidazole Ring

The imidazole ring is an electron-rich heteroaromatic system. While this property makes it a key player in many biological processes, it also renders the ring resistant to classical nucleophilic aromatic substitution (SNAr) reactions.[1] The electron density at the carbon atoms, particularly C5, disfavors the attack of nucleophiles. Therefore, successful substitution of the bromine atom at the C5 position typically requires specific activation strategies.

Activation can be achieved in two primary ways:

  • Electronic Activation: The introduction of a strong electron-withdrawing group (EWG) elsewhere on the imidazole ring can decrease the electron density of the ring, making it more susceptible to nucleophilic attack.

  • Catalytic Activation: The use of transition metal catalysts, such as palladium or copper complexes, can facilitate the substitution reaction through alternative mechanistic pathways, like cross-coupling reactions.[2]

This guide will focus primarily on catalytic methods, which offer a broader substrate scope and milder reaction conditions compared to relying solely on electronic activation.

Troubleshooting Guide: A-Q&A Approach to Common Experimental Issues

This section addresses specific problems you might encounter during your experiments in a practical question-and-answer format.

Question 1: My palladium-catalyzed amination (Buchwald-Hartwig type reaction) of 5-bromoimidazole is resulting in very low to no product yield. What are the likely causes and how can I fix it?

Answer: This is a very common issue, and the solution often lies in optimizing the catalytic system and reaction conditions. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice are Critical: The combination of the palladium precursor and the phosphine ligand is the most crucial factor.[3] For electron-rich heteroaryl bromides like 5-bromoimidazole, bulky, electron-rich phosphine ligands are often required to promote the key steps of the catalytic cycle.

    • Expert Insight: Standard ligands like PPh3 are often ineffective. Consider switching to more specialized biarylphosphine ligands such as tBuBrettPhos , XPhos , or RuPhos . These ligands have been shown to be highly effective for the amination of challenging heteroaryl halides.[2]

  • Base Selection and Strength: The choice of base is critical for both deprotonating the amine nucleophile and facilitating the catalytic cycle.

    • Causality: A base that is too weak may not efficiently generate the active amine nucleophile. Conversely, a base that is too strong can lead to side reactions, such as decomposition of the starting material or catalyst. For aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often the preferred choice.[2] If you observe decomposition, consider a weaker base like K3PO4 or Cs2CO3, although this may require higher reaction temperatures.

  • Solvent and Temperature: Anhydrous, aprotic solvents are essential for Buchwald-Hartwig reactions.

    • Common Choices: Toluene, dioxane, and THF are commonly used. Ensure your solvent is rigorously dried and degassed to prevent catalyst deactivation.

    • Temperature Optimization: While many cross-coupling reactions are run at elevated temperatures (80-110 °C), excessive heat can lead to catalyst decomposition and side reactions. If you suspect this is an issue, try running the reaction at a lower temperature for a longer duration.

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all reagents and solvents are thoroughly degassed.

Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination

start Low/No Yield catalyst Optimize Catalyst System (e.g., tBuBrettPhos, XPhos) start->catalyst base Screen Bases (NaOtBu, LHMDS, K3PO4) catalyst->base If no improvement conditions Adjust Reaction Conditions (Anhydrous/Degassed Solvent, Temp.) base->conditions If still low yield inert Verify Inert Atmosphere conditions->inert Check for degradation success Improved Yield inert->success Systematic optimization

Caption: A systematic workflow for troubleshooting low yields in the Buchwald-Hartwig amination of 5-bromoimidazoles.

Question 2: I am observing a significant amount of a debrominated imidazole byproduct in my reaction mixture. How can I minimize this side reaction?

Answer: Protodebromination, the replacement of the bromine atom with a hydrogen, is a common and frustrating side reaction in cross-coupling chemistry, especially with electron-rich heterocycles.[4]

  • Mechanism of Dehalogenation: This side reaction is often mediated by a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with the base, solvent, or trace amounts of water.[5]

  • Mitigation Strategies:

    • Milder Base: Strong bases can sometimes promote the formation of Pd-H species. Switching to a milder base like K₃PO₄ or Cs₂CO₃ can be effective.

    • Ligand Optimization: The choice of ligand can influence the relative rates of the desired cross-coupling versus the undesired debromination. Experimenting with different bulky phosphine ligands is recommended.

    • Lower Reaction Temperature: High temperatures can accelerate the rate of debromination. Running the reaction at the lowest effective temperature can help to suppress this side reaction.

    • Anhydrous Conditions: Rigorously exclude water from your reaction, as it can be a proton source for the debromination pathway. Use freshly dried solvents and reagents.

Question 3: My copper-catalyzed Ullmann-type reaction to form a C-O or C-S bond is sluggish and incomplete. What should I try?

Answer: Classical Ullmann reactions often require harsh conditions, but modern protocols with the right ligands can be very effective. If your reaction is not proceeding well, consider the following:

  • Copper Source and Activation: While CuI is a common choice, the source and activity of the copper can be critical. For classical Ullmann reactions, freshly activated copper powder can be more effective. However, for catalytic versions, a soluble Cu(I) source is generally preferred.

  • Ligand is Key: Ligandless Ullmann reactions often require very high temperatures. The addition of a chelating ligand can dramatically accelerate the reaction and allow for milder conditions. 1,10-Phenanthroline and its derivatives are classic and effective ligands for these types of couplings.[6]

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are typically used to facilitate these reactions. Ensure the solvent is anhydrous.

  • Base and Nucleophile Stoichiometry: For C-O and C-S bond formation, a base like K₂CO₃ or K₃PO₄ is often used to deprotonate the alcohol or thiol. Ensure you are using at least a stoichiometric amount of the base relative to the nucleophile. Using a slight excess of the nucleophile (1.2-1.5 equivalents) can also help drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the imidazole nitrogen (N-H) before performing a cross-coupling reaction at the C5 position?

A1: This is an excellent and important question. The answer depends on the specific reaction and the nucleophile. The imidazole N-H is acidic and can be deprotonated by the bases used in many cross-coupling reactions. This can lead to two potential issues:

  • Catalyst Inhibition: The resulting imidazolate anion can coordinate to the metal center and inhibit catalysis.[7]

  • Side Reactions: The deprotonated nitrogen can act as a nucleophile itself, leading to N-arylation or other undesired side reactions.

Recommendation: While some protocols have been developed for unprotected imidazoles, particularly for amination with specific catalyst systems, it is often advantageous to protect the imidazole nitrogen .[2] Common protecting groups like Boc, SEM, or a simple methyl group can prevent these side reactions and lead to cleaner and more reproducible results. An N-substituent can also influence the regioselectivity of the reaction.[8]

Q2: I am trying to couple a thiol with 5-bromoimidazole using palladium catalysis, but I am getting a complex mixture of products. What could be happening?

A2: Palladium-catalyzed C-S coupling can be challenging due to the propensity of thiols to poison the palladium catalyst.

  • Catalyst Deactivation: Thiols can strongly coordinate to the palladium center, leading to the formation of inactive catalyst species.

  • Oxidative Coupling: Thiols can undergo oxidative dimerization to form disulfides under the reaction conditions.

Troubleshooting Steps:

  • Use a Specialized Ligand: Ligands specifically designed for C-S coupling, such as those with high steric bulk and electron-donating properties, can be effective.

  • Consider a Copper Catalyst: Copper-catalyzed Ullmann-type reactions are often more reliable for C-S bond formation with heteroaryl halides and can be less prone to catalyst poisoning by thiols.

  • Control Stoichiometry: Use a slight excess of the thiol (around 1.1 equivalents) to compensate for any oxidative dimerization, but avoid a large excess which can increase the likelihood of catalyst poisoning.

Q3: Can I use microwave irradiation to accelerate these reactions?

A3: Yes, microwave-assisted synthesis can be a very effective strategy for accelerating nucleophilic substitutions on 5-bromoimidazoles.[2][9] The rapid heating provided by microwave irradiation can significantly reduce reaction times, often from many hours to just a few minutes. This can also help to minimize the formation of degradation byproducts that can occur with prolonged heating. When adapting a conventional heating protocol to a microwave reactor, it is important to start with a lower temperature and shorter reaction time and then optimize from there.

Data at a Glance: Representative Reaction Conditions

The following tables provide a summary of typical conditions for successful nucleophilic substitution reactions on 5-bromoimidazoles, based on literature reports. These should be considered as starting points for your own optimizations.

Table 1: Palladium-Catalyzed Amination (Buchwald-Hartwig)

NucleophilePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
AnilinePd precatalyst (1-2)tBuBrettPhos (1-2)LHMDS (2.2)THF25-801275-95[7][10]
AlkylaminePd precatalyst (1-2)tBuBrettPhos (1-2)LHMDS (2.2)THF50-8012-1670-90[7][10]
HeteroarylaminePd precatalyst (2-4)tBuBrettPhos (2-4)LHMDS (2.2)THF801265-85[7][10]

Table 2: Copper-Catalyzed C-O and C-S Coupling (Ullmann-type)

NucleophileCu Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
PhenolCuI (5-10)1,10-Phenanthroline (10-20)K₂CO₃ (2.0)DMF110-13024Moderate-Good[11]
Aliphatic AlcoholCuI (10)L-proline (20)K₂CO₃ (2.0)Dioxane10024Moderate[12]
ThiophenolCuI (10)NoneK₃PO₄ (2.0)DMF120-14024Moderate-Good[11]

Key Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Amination of N-Protected 5-Bromoimidazole

This protocol is a general starting point and should be optimized for each specific substrate combination.

  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Remove the Schlenk tube from the glovebox and add the N-protected 5-bromoimidazole (1.0 equiv.) followed by the anhydrous, degassed solvent (e.g., toluene).

  • Nucleophile Addition: Add the amine (1.2 equiv.) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Logical Relationship for Protocol Selection

start Desired Bond? cn_bond C-N Bond (Amines) start->cn_bond co_cs_bond C-O / C-S Bond (Alcohols/Thiols) start->co_cs_bond pd_protocol Palladium-Catalyzed Buchwald-Hartwig cn_bond->pd_protocol Generally preferred cu_protocol Copper-Catalyzed Ullmann Condensation co_cs_bond->cu_protocol Often more robust

Caption: Decision tree for selecting the appropriate catalytic protocol based on the desired bond formation.

References

Technical Support Center: Managing Acidic Protons in Bromoheterocycle Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the complexities of bromoheterocycle reactions involving substrates with acidic protons. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges and achieve successful synthetic outcomes.

Introduction: The Challenge of Acidic Protons

Bromoheterocycles are fundamental building blocks in medicinal chemistry and materials science. However, the presence of acidic protons (e.g., N-H, O-H, or acidic C-H) on the heterocyclic ring or its substituents introduces significant challenges in common transformations like metal-halogen exchange and cross-coupling reactions. These acidic sites can compete with the desired reaction pathway, leading to a host of problems including:

  • Reagent Quenching: Strong bases or organometallic reagents can be consumed by deprotonation of the acidic site, leading to low or no product yield.

  • Catalyst Deactivation: The substrate or its deprotonated form can coordinate to and deactivate the metal catalyst, particularly in palladium-catalyzed cross-coupling reactions.[1][2][3]

  • Side Reactions: Deprotonation can initiate unwanted side reactions such as the "halogen dance," where a halogen atom migrates to a different position on the ring.[4][5][6]

  • Poor Selectivity: The presence of multiple reactive sites can lead to a mixture of products, complicating purification and reducing the yield of the desired compound.

This guide will provide a structured approach to diagnosing and solving these issues, ensuring the integrity and success of your experiments.

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues encountered during your experiments.

Problem 1: Low or No Product Yield After Metal-Halogen Exchange

You are attempting a lithium-halogen exchange on a bromo-N-H indole derivative using n-BuLi, followed by quenching with an electrophile, but you only recover the starting material or debrominated indole.

Possible Causes & Solutions:

  • Cause A: Reagent Quenching. The n-BuLi is preferentially deprotonating the acidic N-H proton before bromine-lithium exchange can occur.

    • Solution 1: Use Excess Reagent. A common strategy is to use more than two equivalents of the organolithium reagent. The first equivalent deprotonates the acidic proton, and the subsequent equivalent(s) perform the halogen-metal exchange.[7] However, this can sometimes lead to undesired side reactions.

    • Solution 2: Two-Step Deprotonation/Exchange. First, deprotonate the acidic site with a strong but less nucleophilic base like KH or NaH. Then, perform the lithium-halogen exchange with n-BuLi at low temperatures.

    • Solution 3: Alternative Reagent System. Consider using a combination of i-PrMgCl and n-BuLi. This system can facilitate selective bromine-metal exchange even in the presence of acidic protons under non-cryogenic conditions.[7]

  • Cause B: Unstable Lithiated Intermediate. The lithiated heterocycle may be unstable, even at low temperatures, leading to decomposition or side reactions before the electrophile is added.

    • Solution: Ensure your reaction is conducted at a sufficiently low temperature (typically -78 °C or lower). Add the electrophile as quickly as possible after the formation of the lithiated species.

Problem 2: Significant Debromination of the Starting Material in Cross-Coupling Reactions

You are running a Suzuki-Miyaura coupling with a bromo-pyrazole, and a significant amount of the debrominated pyrazole is formed as a byproduct.

Possible Causes & Solutions:

  • Cause A: Protodebromination. The aryl-palladium intermediate is being protonated by a proton source in the reaction mixture before reductive elimination can occur. The acidic N-H of another pyrazole molecule can be the proton source.

    • Solution 1: Use a Bulky, Non-coordinating Base. Switch from a stronger, more nucleophilic base like NaOH or KOH to a weaker, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. These bases are effective in promoting the catalytic cycle without causing significant substrate degradation.[8]

    • Solution 2: Protecting Group Strategy. Protect the acidic N-H proton with a suitable protecting group that is stable to the reaction conditions. Common protecting groups for indoles and pyrazoles include Boc, SEM, or a simple benzyl group. These can be removed after the coupling reaction.

  • Cause B: Hydrolytic Instability of the Boronic Acid. The boronic acid coupling partner may be undergoing protodeboronation, which is the replacement of the boronic acid group with a hydrogen atom.[9] This reduces the concentration of the active nucleophile.

    • Solution: Use a more stable boronic acid derivative, such as a pinacol ester (BPin) or a trifluoroborate salt (BF₃K).[10] These are generally more resistant to hydrolysis.[11]

Problem 3: Isomerization of the Product ("Halogen Dance")

During a reaction involving a bromothiophene derivative with a strong base, you observe the formation of an isomeric product where the bromine atom has moved to an adjacent carbon.

Possible Cause & Solution:

  • Cause: Base-Catalyzed Halogen Dance. This rearrangement, also known as halogen scrambling, involves a series of deprotonation and metal-halogen exchange steps that lead to the thermodynamically most stable organometal species.[4][5][6][12][13]

    • Solution 1: Lower the Temperature. The halogen dance is often temperature-dependent. Running the reaction at the lowest possible temperature can suppress this side reaction.

    • Solution 2: Use a "Fast" Electrophile. Electrophiles that react quickly with the initially formed lithiated species can trap it before it has a chance to isomerize.[5]

    • Solution 3: Change the Base/Solvent System. The choice of base and solvent can significantly influence the propensity for a halogen dance. Hindered lithium amides like LDA or LiTMP are often used to initiate this process, so switching to an organolithium like n-BuLi or t-BuLi in a non-polar solvent might be beneficial.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right base for a Suzuki-Miyaura coupling with an acidic N-H heterocycle?

A1: The choice of base is critical. The base's primary role is to facilitate the transmetalation step. However, a base that is too strong can deprotonate your heterocycle, leading to catalyst inhibition or side reactions.

  • Weak Inorganic Bases: For substrates with moderately acidic protons (e.g., indoles, pyrazoles), weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often the best choice. They are generally effective without causing significant substrate degradation.[8]

  • Fluoride Sources: Bases like CsF or KF can be effective, and the fluoride ion is thought to activate the boronic acid.[10]

  • Organic Bases: In some cases, non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, but they are generally less effective for Suzuki couplings.

Q2: When should I consider using a protecting group for an acidic proton?

A2: You should consider a protecting group strategy when:

  • You observe significant side reactions related to the acidic proton, such as debromination or catalyst deactivation.

  • You need to use harsh reaction conditions (e.g., very strong bases, high temperatures) that are incompatible with the free acidic proton.

  • Other troubleshooting strategies, such as changing the base or solvent, have failed to give the desired outcome.

The ideal protecting group should be easy to install, stable to the reaction conditions, and easy to remove without affecting other functional groups in the molecule.[14][15]

Q3: Can the acidic proton on my substrate deactivate my palladium catalyst?

A3: Yes, this is a common problem. The deprotonated form of your heterocycle can act as a ligand for the palladium center, leading to the formation of inactive catalyst species.[1][2][3] This is particularly problematic with N-H heterocycles. Using bulky phosphine ligands can sometimes mitigate this issue by sterically hindering the coordination of the deprotonated substrate to the palladium.

Q4: My reaction requires a strong organolithium reagent. How can I prevent it from just deprotonating my substrate?

A4: This is a classic chemoselectivity problem. Here are a few approaches:

  • Use more than two equivalents of the organolithium reagent. The first equivalent acts as a base to deprotonate the acidic site, and the second performs the desired reaction (e.g., lithium-halogen exchange).[7]

  • Perform a prior deprotonation with a different base. Use a strong, non-nucleophilic base like NaH or KH to deprotonate the acidic proton first. Then, add your organolithium reagent to perform the desired transformation.

  • Consider a bromine-magnesium exchange. Reagents like i-PrMgCl can sometimes perform a halogen-metal exchange without significantly reacting with acidic protons.[7]

Data & Protocols

Table 1: Approximate pKa Values of Common Heterocycles and Functional Groups
Compound/Functional GrouppKa (in DMSO)pKa (in Water)Reference(s)
Pyrrole (N-H)23.017.5[16]
Indole (N-H)21.016.9[17]
Pyrazole (N-H)19.814.2[18][19]
Imidazole (N-H)18.614.5[18][19]
Phenol (O-H)18.010.0[19]
Thiophenol (S-H)10.36.6[19]
Terminal Alkyne (C-H)28.8~25[14]

Note: pKa values can vary depending on the solvent and substituents on the ring.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Bromo-N-H Heterocycle

This protocol provides a starting point for the Suzuki-Miyaura coupling of a bromoheterocycle with an acidic N-H proton. Optimization will likely be necessary for specific substrates.

  • Reagent Preparation: To an oven-dried reaction vial, add the bromoheterocycle (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv).

  • Solvent Addition and Degassing: Add the solvent system (e.g., a mixture of dioxane and water, 10:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes, or by using the freeze-pump-thaw method.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing Key Concepts

Diagram 1: Decision Workflow for Managing Acidic Protons

This workflow provides a logical path for troubleshooting reactions with acidic protons.

G start Reaction with Acidic Bromoheterocycle Fails q1 Is the issue low yield due to reagent quenching? start->q1 q2 Is debromination or catalyst deactivation observed? q1->q2 No sol1 Use >2 eq. of reagent or perform prior deprotonation with a non-nucleophilic base. q1->sol1 Yes q3 Is an isomeric product formed? q2->q3 No sol2 Switch to a weaker, non-nucleophilic base (e.g., K3PO4). Consider a protecting group strategy. q2->sol2 Yes sol3 This is likely a 'Halogen Dance'. Lower reaction temperature and/or use a 'fast' electrophile. q3->sol3 Yes end Successful Reaction q3->end No sol1->end sol2->end sol3->end

Caption: A troubleshooting decision tree for common issues.

Diagram 2: Competing Pathways in Reactions of Bromo-N-H Heterocycles

This diagram illustrates the desired reaction pathway versus common side reactions.

G sub Bromo-N-H Heterocycle desired Functionalized Product sub->desired Desired Pathway (e.g., Metal-Halogen Exchange) side1 Anionic Intermediate sub->side1 Side Reaction 1 (Deprotonation) side2 Low Yield side1->side2 Quenches Reagent side3 Low Yield side1->side3 Inhibits Catalyst side4 Isomeric Product side1->side4 Initiates Halogen Dance

Caption: Desired vs. undesired reaction pathways.

References

Technical Support Center: Preventing Debromination During Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert, in-depth guidance on a persistent challenge in synthetic chemistry: the undesired side reaction of debromination during palladium-catalyzed cross-coupling reactions. This phenomenon, also known as hydrodebromination, can significantly lower yields and introduce challenging impurities, thereby complicating purification processes.[1][2][3]

This resource offers a structured approach to troubleshooting, moving from frequently asked questions to deep dives into mechanistic causes and preventative strategies. We will explore the critical roles of ligands, bases, temperature, and solvents, providing not just protocols but the causal reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem?

A1: Debromination, or hydrodebromination, is an undesired side reaction where the bromine atom on an aryl or vinyl bromide is replaced by a hydrogen atom.[1][3][4] This leads to the formation of a reduced, non-functionalized byproduct, which lowers the overall yield of your desired cross-coupled product and introduces impurities that can be difficult to separate.[1][2][3]

Q2: What is the primary cause of debromination in palladium-catalyzed reactions?

A2: The principal cause of debromination is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1][2][5] This Pd-H intermediate can arise from various sources, including the solvent (e.g., alcohols, water), the base, or other impurities.[2][3] Once formed, this species can react with the aryl bromide in a competing catalytic cycle, leading to the replacement of the bromine with a hydrogen atom instead of the intended coupling partner.[2][6]

Q3: Are certain types of aryl bromides more susceptible to debromination?

A3: Yes, the electronic properties of the aryl bromide play a significant role. Electron-deficient aryl bromides are often more susceptible to this side reaction. The electron-withdrawing groups can influence the reactivity of the carbon-bromine bond, making it more prone to cleavage under certain conditions.[1] Conversely, very active catalyst systems with electron-rich aryl halides can also lead to increased hydrodehalogenation.[7]

Q4: I see a significant amount of debrominated byproduct. What is the first thing I should change?

A4: The first parameters to investigate are typically the base and the reaction temperature.[5] Strong, aggressive bases are often key culprits in generating Pd-H species.[2][3][5] Switching to a milder inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is a highly effective first step.[1][5] Concurrently, lowering the reaction temperature can often disfavor the debromination pathway, which may have a higher activation energy.[3][5]

Troubleshooting Guide: A Systematic Approach to Eliminating Debromination

If debromination is compromising your reaction, a systematic evaluation of your reaction parameters is crucial. The following sections break down the key components of a cross-coupling reaction and provide targeted solutions.

The Decisive Role of the Base

The choice of base is arguably the most critical factor in controlling debromination. Strong bases, particularly in the presence of protic impurities, are notorious for generating the problematic Pd-H species.[3][4]

Issue: High levels of debromination observed when using strong bases like sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), or sodium hydroxide (NaOH).[1]

Causality: Strong alkoxide bases can participate in β-hydride elimination from the alkoxide itself or react with protic solvents (or impurities) to generate hydride sources. These hydrides can then be transferred to the palladium center, initiating the hydrodebromination cycle.[8]

Solutions:

  • Switch to Milder Inorganic Bases: Weaker inorganic bases are less likely to generate hydride species.[1] Consider the alternatives in the table below.

  • Ensure Anhydrous Conditions: If a stronger base is necessary for your specific transformation (e.g., in Buchwald-Hartwig aminations), ensure all reagents and solvents are scrupulously dried to minimize hydride formation from water.

Base TypeExamplesTendency for DebrominationRecommended For
Strong/Aggressive NaOt-Bu, KOt-Bu, NaOH, LHMDSHighBuchwald-Hartwig amination (with caution)[9]
Mild Inorganic K₃PO₄, K₂CO₃, Cs₂CO₃LowSuzuki, Heck, and Sonogashira couplings[1][5]
Organic Amine Bases Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)ModerateSonogashira, Heck (can act as hydride source)[6]
Catalyst & Ligand System: Accelerating the Right Pathway

The palladium catalyst and its coordinating ligand dictate the kinetics of the reaction. The goal is to select a system where the rate of the desired cross-coupling is significantly faster than the rate of debromination.

Issue: The chosen catalyst system appears to favor the debromination pathway. This is common with older, less efficient catalysts like Pd(PPh₃)₄ under forcing conditions.

Causality: The ligand's steric and electronic properties directly influence the key steps of the catalytic cycle: oxidative addition and reductive elimination.[10] Bulky, electron-rich ligands can accelerate the reductive elimination step, which forms the desired C-C or C-N bond, thereby outcompeting the hydrodebromination pathway.[1]

Solutions:

  • Employ Bulky, Electron-Rich Phosphine Ligands: For many cross-coupling reactions, including Suzuki and Buchwald-Hartwig, modern biaryl phosphine ligands are highly effective.[1] These ligands promote the desired reaction pathway, minimizing side reactions.[11]

  • Consider N-Heterocyclic Carbene (NHC) Ligands: For certain reactions like Heck couplings, NHC ligands offer high thermal stability and can be very effective.[12]

  • Optimize Catalyst Loading: While it may seem counterintuitive, excessively high catalyst loading or prolonged reaction times can sometimes increase the prevalence of side reactions.[1] Aim for the lowest effective catalyst loading and monitor the reaction to stop it upon consumption of the starting material.[1][3]

Ligand ClassExamplesKey Advantage for Preventing Debromination
Biaryl Phosphines SPhos, XPhos, tBuXPhosAccelerate reductive elimination, sterically hindering side reactions.[1][13]
Bulky Monophosphines P(t-Bu)₃, P(o-tolyl)₃Effective for electron-deficient substrates.[3]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesHigh stability, useful in specific applications like Heck reactions.[14]
Reaction Temperature and Time: The Kinetic Balance

Temperature is a critical kinetic parameter. Elevated temperatures can provide the necessary activation energy for the desired reaction, but they can also accelerate undesired side reactions like debromination.[3]

Issue: Debromination increases when the reaction is heated for extended periods or at high temperatures (e.g., >100-120 °C).[12]

Causality: Hydrodebromination may have a different activation energy compared to the productive cross-coupling pathway.[5] If the debromination pathway has a higher activation energy, its rate will increase more dramatically with temperature than the desired reaction.

Solutions:

  • Lower the Reaction Temperature: Attempt the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 60-80 °C).[2][5]

  • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure to heat, which can promote byproduct formation.[1][3]

Solvents and Reagents: Eliminating Hidden Hydride Sources

The purity and nature of your solvents and reagents are paramount. Protic solvents or trace amounts of water can serve as a direct source of protons or hydrides, feeding the debromination cycle.[3][4][15]

Issue: Inconsistent results or increased debromination, especially when using lower-grade solvents or reagents.

Causality: Solvents like alcohols or water can directly act as hydride donors.[3][6] Aprotic polar solvents like DMF or dioxane can sometimes contain water impurities if not properly dried, and some have been anecdotally observed to favor dehalogenation more than nonpolar solvents like toluene.[16]

Solutions:

  • Use Anhydrous, Degassed Solvents: Employ high-purity, anhydrous solvents. Degassing the solvent (e.g., by sparging with argon or using a freeze-pump-thaw technique) is crucial to remove oxygen, which can damage the catalyst, and to ensure an inert atmosphere.[2][9]

  • Prefer Aprotic Solvents: Whenever possible, use aprotic solvents such as toluene, dioxane, or THF to minimize the availability of hydride sources.[3]

  • Ensure Reagent Purity: Use high-purity reagents to avoid introducing contaminants that could act as hydride donors or catalyst poisons.[2]

Visualizing the Problem: The Competing Catalytic Cycles

To better understand the challenge, it's helpful to visualize how hydrodebromination competes with the desired cross-coupling reaction.

Cross_Coupling_vs_Debromination cluster_main Desired Cross-Coupling Cycle cluster_side Undesired Debromination Cycle Pd0 Pd(0)L_n OA Ar-Pd(II)-Br Pd0->OA Oxidative Addition (Ar-Br) TM Ar-Pd(II)-R OA->TM Transmetalation (+ R-M) PdH L_nPd(II)-H OA->PdH Reacts with Ar-Pd(II)-Br RE_H Ar-H OA->RE_H Competing Pathway RE Ar-R TM->RE Reductive Elimination RE->Pd0 Regeneration PdH_Source Hydride Source (Base, Solvent, H₂O) PdH_Source->PdH Forms Pd-H PdH->RE_H Reductive Elimination RE_H->Pd0 Regeneration

Caption: Competing catalytic cycles in Pd-catalyzed cross-coupling reactions.

Experimental Protocols

Here is a general, optimized protocol for a Suzuki-Miyaura coupling designed to minimize debromination.

Protocol: Low-Debromination Suzuki-Miyaura Coupling

Reagents & Materials:

  • Aryl Bromide (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3) (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Degassed water (if required for boronic acid solubility, e.g., 10:1 solvent:water)

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, arylboronic acid, and finely ground K₃PO₄.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent (and water, if applicable) via syringe.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80°C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Check for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct.[1]

  • Work-up: Upon completion (or when starting material is consumed), cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][3]

Troubleshooting Workflow

If debromination persists, follow this logical workflow to diagnose and solve the issue.

Troubleshooting_Workflow Start Debromination Observed Step1 Step 1: Evaluate Base Is it a strong base (e.g., NaOtBu)? Start->Step1 Sol1 Switch to milder base (K₃PO₄, Cs₂CO₃) Step1->Sol1 Yes Step2 Step 2: Assess Temperature Is T > 100°C? Step1->Step2 No Sol1->Step2 Sol2 Lower temperature to 60-80°C Monitor reaction closely Step2->Sol2 Yes Step3 Step 3: Analyze Catalyst System Using older ligand (e.g., PPh₃)? Step2->Step3 No Sol2->Step3 Sol3 Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) Step3->Sol3 Yes Step4 Step 4: Check Solvents & Reagents Are they anhydrous and degassed? Step3->Step4 No Sol3->Step4 Sol4 Use high-purity, dry, degassed solvents. Prefer aprotic solvents. Step4->Sol4 No End Debromination Minimized Step4->End Yes Sol4->End

Caption: A systematic workflow for troubleshooting debromination.

By carefully considering and optimizing each of these parameters, researchers can significantly suppress, if not entirely eliminate, debromination, leading to higher yields, cleaner reactions, and more efficient synthetic routes.

References

Optimizing solvent and base combinations for bromoimidazole coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing bromoimidazole coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of forming C-C and C-N bonds with bromoimidazole scaffolds. My aim is to provide not just protocols, but a deeper understanding of the interplay between solvents, bases, and catalysts, empowering you to troubleshoot effectively and optimize your synthetic routes.

Introduction: The Challenge of Bromoimidazole Coupling

Bromoimidazoles are invaluable building blocks in pharmaceutical and materials science. However, their unique electronic properties—the electron-rich nature of the imidazole ring and the potential for N-H acidity or N-coordination to the catalyst—present specific challenges in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2] Common issues include low yield, catalyst deactivation, and competing side reactions such as debromination (hydrodehalogenation).[3]

This guide provides a systematic approach to overcoming these hurdles by focusing on the critical choice of solvent and base.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of a bromoimidazole is giving low yield and a significant amount of debrominated starting material. What is the primary cause?

A1: Debromination is a frequent and frustrating side reaction where the bromo-substituent is replaced by a hydrogen atom.[3] This typically occurs when the catalytic cycle is interrupted or when a hydride source is present. The primary factors are:

  • Choice of Base and Solvent: Strong inorganic bases like NaOH or KOH, especially in protic solvents like methanol or water, can facilitate this side reaction.[3] The base can promote the formation of palladium hydride species, which then participate in a competing reductive elimination pathway.

  • Boronic Acid Quality: Impurities in the boronic acid or its slow decomposition can lead to protodeboronation, which indirectly contributes to a less efficient coupling cycle and can favor side reactions.[4][5]

  • Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition and increase the rate of debromination.[3]

Troubleshooting Tip: Switch to a milder, non-nucleophilic base like cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF).[6][7][8] Pair this with an aprotic polar solvent such as 1,4-dioxane, THF, or DMF to minimize hydride sources.[9][10]

Q2: How does solvent polarity affect the outcome of my bromoimidazole coupling reaction?

A2: The role of the solvent is multifaceted and goes beyond simply dissolving the reactants.[9][11] It influences catalyst stability, the solubility of the base, and can even alter the active catalytic species.[9][12]

  • Nonpolar Solvents (e.g., Toluene, THF): These solvents are generally favored for Suzuki couplings using neutral palladium catalysts like those with trialkylphosphine ligands (e.g., P(tBu)₃).[13] They disfavor the formation of charged intermediates.[9]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents can stabilize charged or anionic palladium complexes, which may be the active catalyst in certain systems.[13][14] However, be cautious as some coordinating solvents (like DMF and MeCN) can bind to the palladium center, potentially altering reactivity or selectivity.[14]

  • Protic Solvents (e.g., water, alcohols): Often used as a co-solvent in Suzuki reactions to help dissolve inorganic bases like K₂CO₃ or K₃PO₄.[1] While beneficial for solubility, they can be a source of protons or hydrides, potentially leading to debromination if conditions are not optimized.[3]

A recent study highlighted that solvent coordination to the palladium center can be more influential than just its polarity (dielectric constant), dramatically altering reaction selectivity.[14] Therefore, a solvent screen is almost always a worthwhile endeavor.

Q3: I am attempting a Buchwald-Hartwig amination on an unprotected N-H bromoimidazole and see no product. What's happening?

A3: Unprotected N-H imidazoles are particularly challenging substrates for C-N coupling.[2] The acidic N-H proton can react with the strong bases typically used in Buchwald-Hartwig reactions (e.g., NaOtBu, LHMDS). This can lead to several problems:

  • Base Consumption: The substrate itself neutralizes the base required for the catalytic cycle.

  • Substrate Anion Formation: The resulting imidazolide anion can be poorly soluble or may coordinate strongly to the palladium center, inhibiting catalyst activity.[2]

  • Catalyst Deactivation: The heterocyclic substrate can act as a ligand, poisoning the palladium catalyst.[2]

Troubleshooting Tip:

  • Use Excess Base: Employing a stronger base like LHMDS (Lithium bis(trimethylsilyl)amide) in excess (e.g., 2.2 equivalents) can successfully deprotonate the imidazole and still leave enough base to facilitate the catalytic cycle.[2]

  • Protect the Imidazole Nitrogen: If possible, protecting the imidazole nitrogen with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can simplify the reaction by removing the acidic proton. This is often the most robust solution.

  • Ligand Choice: Use bulky, electron-rich biarylphosphine ligands (e.g., tBuBrettPhos) which are designed to promote reductive elimination from electron-rich heterocycles and resist catalyst deactivation.[2]

Troubleshooting Guide: Common Issues & Solutions

Issue Potential Cause(s) Recommended Action(s)
No Reaction / Low Conversion 1. Inactive Catalyst.[15] 2. Incorrect Base/Solvent Combination. 3. Steric Hindrance.[16][17][18] 4. Low Reaction Temperature.1. Use a pre-catalyst (e.g., Pd G3/G4) to ensure efficient generation of active Pd(0).[19] Ensure reagents are pure and solvents are anhydrous. 2. Screen a matrix of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., Dioxane/H₂O, Toluene, DMF).[20] 3. Switch to a more active, sterically demanding ligand (e.g., XPhos, RuPhos, SPhos). 4. Incrementally increase the reaction temperature (e.g., from 80°C to 100°C).
Significant Debromination 1. Base is too strong or nucleophilic.[3] 2. Protic solvent is acting as a hydride source.[3] 3. Reaction time is too long.1. Switch to a weaker inorganic base (K₂CO₃, K₃PO₄) or a fluoride source (CsF). 2. Use anhydrous aprotic solvents (Dioxane, THF, Toluene). If a co-solvent is needed for solubility, minimize its amount. 3. Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed.
Boronic Acid Homocoupling (Glaser Coupling) 1. Presence of oxygen in the reaction. 2. Catalyst system promotes homocoupling.1. Thoroughly degas all solvents and reagents by sparging with argon or nitrogen. Maintain a positive inert atmosphere.[4] 2. This is sometimes unavoidable but can be minimized by ensuring the oxidative addition step is efficient. A different ligand may be required.
Poor Reproducibility 1. Reagent purity varies between batches (especially base and boronic acid).[6] 2. Inconsistent water content in solvents or reagents. 3. Inefficient degassing.1. Use high-purity reagents from a reliable supplier. Store bulk bases in a desiccator or drybox.[19] 2. Use freshly opened anhydrous solvents. If using a biphasic system, maintain a consistent ratio of organic solvent to water. 3. Standardize your degassing procedure (e.g., three cycles of vacuum/backfill with argon).

Experimental Protocols & Workflows

Workflow for Optimizing a Bromoimidazole Suzuki Coupling

This workflow provides a logical progression for troubleshooting and optimization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting cluster_2 Phase 3: Optimization Start Start with a known reliable condition (e.g., Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C) CheckYield Analyze Yield & Byproducts Start->CheckYield LowYield Low Yield or No Reaction? CheckYield->LowYield Yield < 50% Debromination Debromination >10%? CheckYield->Debromination Yield > 50% ScreenCatalyst Screen Catalysts & Ligands (e.g., XPhos Pd G3, SPhos Pd G2) LowYield->ScreenCatalyst Yes ScreenBaseSolvent Screen Bases & Solvents (e.g., Cs₂CO₃/Toluene, K₃PO₄/Dioxane) Debromination->ScreenBaseSolvent Yes OptimizeTemp Optimize Temperature & Time Debromination->OptimizeTemp No ScreenCatalyst->ScreenBaseSolvent ScreenBaseSolvent->OptimizeTemp Success Optimized Protocol OptimizeTemp->Success

Caption: A decision workflow for optimizing Suzuki couplings.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Bromoimidazoles

This protocol serves as a robust starting point for many bromoimidazole substrates.

  • Reagent Preparation: To an oven-dried reaction vessel, add the bromoimidazole (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–5 mol%) and any additional ligand if required.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane, or a 4:1 mixture of dioxane:water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80–110 °C) for 4–24 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: High-Throughput Screening (HTS) for Solvent and Base Optimization

For particularly challenging substrates, a high-throughput screening approach can rapidly identify optimal conditions.[21][22] This is typically performed in 96-well plates using automated liquid handlers.[21]

  • Stock Solution Preparation: Prepare stock solutions of the bromoimidazole, coupling partner, palladium pre-catalyst, and ligand in a suitable anhydrous solvent (e.g., dioxane).[21]

  • Plate Preparation: Dispense the stock solutions into the wells of a 96-well reaction plate according to a predefined experimental design.

  • Base and Solvent Addition: Add a panel of different bases (solids) and solvents to the designated wells.

  • Reaction Execution: Seal the plate and heat to the desired temperature with agitation.

  • Analysis: After the reaction, quench, dilute, and analyze the contents of each well using a rapid method like UPLC-MS to determine product formation and yield.[23]

The data from HTS can be visualized in a heatmap to quickly identify the most promising conditions.

Data Presentation: Solvent & Base Screening Matrix

The following table illustrates a typical output from a screening experiment for the coupling of 1-methyl-4-bromo-1H-imidazole with phenylboronic acid.

EntryBase (2.5 equiv)Solvent (0.2 M)Temp (°C)Time (h)Yield (%)Debromination (%)
1K₂CO₃Dioxane/H₂O (4:1)100126515
2K₃PO₄Dioxane/H₂O (4:1)10012825
3Cs₂CO₃Dioxane1001291 <2
4NaOtBuToluene100122540
5K₂CO₃DMF100127010
6Cs₂CO₃Toluene1001288<2
7K₃PO₄THF8018758

Yields determined by ¹H NMR using an internal standard. Catalyst: XPhos Pd G3 (2 mol%).

Mechanistic Considerations: The Role of Base and Solvent

Understanding the catalytic cycle provides insight into why certain conditions are favored.

G Pd0 LPd(0) Active Catalyst OA Oxidative Addition (Ar-Pd(II)-Br) Pd0->OA 1 TM Transmetalation (Ar-Pd(II)-Ar') OA->TM 3 RE Reductive Elimination (Ar-Ar') TM->RE 4 RE->Pd0 5 Product Coupled Product (Ar-Ar') RE->Product ArBr Bromoimidazole (Ar-Br) ArBr->OA ArBOH Boronic Acid (Ar'-B(OH)₂) Borate Activated Borate [Ar'-B(OH)₃]⁻ ArBOH->Borate 2. Activation Base Base (e.g., K₃PO₄) Base->Borate Borate->TM

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

The base plays a crucial role in the transmetalation step (Step 2 & 3). It activates the boronic acid to form a more nucleophilic borate species, which can then efficiently transfer its organic group to the palladium center.[24] The solvent must be able to dissolve this activated borate complex to a sufficient degree for the reaction to proceed. Aprotic polar solvents can facilitate this, while the presence of water in biphasic systems helps dissolve inorganic bases, bringing them into the reaction.[9]

References

Minimizing homocoupling in Suzuki reactions of 5-Bromo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-1-methyl-1H-imidazole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges, with a particular focus on minimizing the pervasive issue of boronic acid homocoupling, and provide field-proven insights to optimize your synthetic outcomes.

Troubleshooting Guide: Minimizing Homocoupling

Homocoupling of the boronic acid partner is a frequent and troublesome side reaction in Suzuki couplings. It consumes valuable starting material, reduces the yield of the desired product, and complicates purification due to the formation of symmetrical biaryl byproducts. This section provides a systematic approach to diagnosing and mitigating this issue.

Issue: Significant Formation of Homocoupled Byproduct

Q1: I'm observing a significant amount of homocoupled product from my boronic acid in the Suzuki reaction with this compound. What are the primary causes?

A1: Homocoupling in Suzuki reactions is primarily driven by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of molecular oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0).[1][2] Rigorous deoxygenation of the reaction mixture is therefore critical.

  • Palladium(II)-Mediated Homocoupling: Even in the absence of oxygen, if a Pd(II) precatalyst is used, it can directly participate in a stoichiometric reaction with the boronic acid to form the homocoupled product.[3][4] This process also serves to reduce the Pd(II) to the active Pd(0) catalyst.

Additionally, for electron-rich N-heterocyclic halides like this compound, the inherent electronic properties can sometimes lead to sluggish oxidative addition, providing a larger window for competing side reactions like homocoupling to occur.

Q2: What is the first and most critical step I should take to reduce homocoupling?

A2: The most crucial preventative measure is rigorous deoxygenation . Oxygen is a common culprit in promoting homocoupling.[1][2]

Recommended Protocol: Deoxygenation

  • Inert Atmosphere: Assemble your reaction glassware (oven-dried to remove moisture) and purge it thoroughly with an inert gas such as argon or nitrogen.

  • Solvent Degassing: Degas your solvent(s) prior to use. Common methods include:

    • Sparging: Bubble an inert gas through the solvent for 15-30 minutes.

    • Freeze-Pump-Thaw: For more rigorous degassing, subject the solvent to at least three cycles of freezing (with liquid nitrogen), evacuating the headspace under high vacuum, and thawing under an inert atmosphere.

  • Reaction Mixture Degassing: After adding all reagents except the palladium catalyst, degas the entire reaction mixture again by sparging with an inert gas for 10-15 minutes.

  • Positive Pressure: Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.

Q3: My reaction is already rigorously degassed, but I still see significant homocoupling. What other reaction parameters can I adjust?

A3: If deoxygenation alone is insufficient, a systematic optimization of the reaction components is necessary. The choice of catalyst, ligand, base, and solvent all play a pivotal role.

Troubleshooting Workflow for Persistent Homocoupling

G start High Homocoupling Observed deoxygenation Action: Implement Rigorous Deoxygenation start->deoxygenation check1 Homocoupling Still High? deoxygenation->check1 catalyst Step 1: Optimize Catalyst & Ligand check1->catalyst Yes success Problem Solved check1->success No check2 Improved? catalyst->check2 base Step 2: Screen Different Bases check2->base No check2->success Yes check3 Improved? base->check3 solvent Step 3: Vary Solvent System check3->solvent No check3->success Yes check4 Improved? solvent->check4 boronic_acid Step 4: Modify Boronic Acid Addition check4->boronic_acid No check4->success Yes boronic_acid->success

Caption: A logical workflow for troubleshooting homocoupling in Suzuki reactions.

In-Depth Parameter Optimization

Catalyst and Ligand Selection

The nature of the palladium source and its coordinating ligand is paramount. For electron-rich and potentially coordinating N-heterocycles like this compound, specialized ligands are often required to promote the desired cross-coupling over side reactions.

Q4: Which palladium catalysts and ligands are recommended for coupling with this compound to minimize homocoupling?

A4: While standard catalysts like Pd(PPh₃)₄ can be effective in some cases, they are often not optimal for challenging substrates. For electron-rich heteroaryl bromides, ligands that are both electron-rich and bulky are generally preferred. These ligands stabilize the active Pd(0) species and promote the rate-limiting oxidative addition step, thereby outcompeting homocoupling.

Recommended Catalyst/Ligand Systems:

Catalyst/Ligand SystemKey Features & Rationale
Pd(OAc)₂ or Pd₂(dba)₃ with Buchwald Ligands (e.g., SPhos, XPhos) These dialkylbiaryl phosphine ligands are highly electron-rich and sterically demanding, which accelerates oxidative addition and reductive elimination.[5][6][7] They have shown broad utility for challenging heteroaryl couplings.
PEPPSI™-Type Catalysts (e.g., PEPPSI-IPr) These are pre-formed Pd(II)-N-heterocyclic carbene (NHC) complexes.[1] NHC ligands are strong σ-donors and offer excellent stability to the catalyst, making them effective for coupling aryl chlorides and electron-rich bromides.[8][9]
PdCl₂(dppf) A reliable and versatile catalyst, though sometimes less active than Buchwald or NHC systems for very challenging substrates. The bidentate dppf ligand can provide good stability.[10]

Expert Tip: Start with a screening of 2-3 different ligand types. A combination like Pd₂(dba)₃ with SPhos is an excellent starting point for this particular substrate.

The Role of the Base

The base is not just a passive component; it plays a crucial role in the transmetalation step.[8] An inappropriate base can either be ineffective or promote side reactions.

Q5: How does the choice of base affect homocoupling, and what are the best options for my reaction?

A5: The base facilitates the formation of the boronate species, which is more active in the transmetalation step. A base that is too strong or too weak can disrupt the catalytic cycle. For instance, very strong bases might accelerate catalyst decomposition or other unwanted side reactions.

Base Selection Guide:

BaseStrengthCommon Solvent(s)Comments
K₃PO₄ StrongToluene/Water, Dioxane/WaterAn excellent and often reliable choice for many Suzuki couplings, including those with N-heterocycles.[5]
Cs₂CO₃ StrongDioxane, DMF, EthanolOften provides good results, particularly in microwave-assisted reactions.[11]
K₂CO₃ ModerateDME, Toluene/Water, DMF/H₂OA standard and cost-effective choice. Its effectiveness can be highly substrate-dependent.[10][12][13]
CsF or KF WeakDioxane, THFMilder fluoride bases can be particularly effective in suppressing side reactions like protodeboronation and, in some cases, homocoupling, especially with sensitive substrates.[14]

Recommendation: Potassium phosphate (K₃PO₄) is a robust starting point. If homocoupling persists, screening a milder base like cesium fluoride (CsF) is a logical next step.

Solvent Systems

The solvent influences the solubility of reagents, the stability of the catalyst, and the overall reaction rate.

Q6: What solvent or solvent mixture should I use for the Suzuki coupling of this compound?

A6: A mixture of an organic solvent and water is often beneficial for Suzuki reactions. Water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.

Commonly Used Solvent Systems:

  • 1,4-Dioxane / Water: A very common and effective combination.

  • Toluene / Water: Another excellent choice, particularly when using K₃PO₄.[5]

  • DMF / Water: Can be effective but may require lower temperatures to avoid decomposition.[13]

  • Ethanol: Can be used, especially in microwave-assisted protocols.[11]

Pro Tip: A ratio of 4:1 or 5:1 organic solvent to water is a good starting point. Ensure vigorous stirring to promote mixing between the two phases.

Advanced Strategy: Controlling Boronic Acid Concentration

Q7: I've optimized all other parameters, but still have a nagging amount of homocoupling. Is there anything else I can try?

A7: Yes. The instantaneous concentration of the boronic acid can influence the rate of the bimolecular homocoupling reaction.[15] A high concentration can favor this undesired pathway.

Protocol: Slow Addition of Boronic Acid

  • Set up the reaction as usual with the this compound, base, and catalyst in the degassed solvent.

  • In a separate, dry flask, dissolve the boronic acid (1.2-1.5 equivalents) in a small amount of the same degassed organic solvent used in the main reaction.

  • Heat the main reaction mixture to the desired temperature.

  • Using a syringe pump, add the boronic acid solution to the reaction mixture dropwise over a period of 1-2 hours.

  • Monitor the reaction to completion after the addition is finished.

This technique keeps the concentration of the boronic acid low at any given time, thus disfavoring the homocoupling side reaction.

Frequently Asked Questions (FAQs)

Q: Can the nitrogen on the imidazole ring poison the palladium catalyst?

A: Yes, the lone pair of electrons on the imidazole nitrogen can coordinate to the palladium center, potentially inhibiting catalysis.[5] This is another reason why using bulky, electron-rich ligands (like the Buchwald biaryl phosphines) is advantageous. The steric bulk of the ligand can disfavor the binding of the imidazole nitrogen to the palladium, keeping the catalyst active.

Q: My reaction is sluggish and incomplete, leading to more side products. What should I do?

A: A sluggish reaction can be a sign of slow oxidative addition.[5] Carefully increasing the reaction temperature can help. Alternatively, switching to a more active catalyst system, such as one employing a Buchwald ligand or an NHC ligand, is highly recommended.[5][16]

Q: Besides homocoupling, what other side reactions should I be aware of?

A: Dehalogenation (or hydrodehalogenation) is another common side reaction where the bromine atom is replaced by a hydrogen. This is often caused by palladium-hydride (Pd-H) species, which can form from reactions with the base or solvent.[5] The strategies used to minimize homocoupling, such as using milder bases and more active catalysts to accelerate the desired coupling, can also help suppress dehalogenation.[14]

Visualizing the Competing Pathways

To effectively troubleshoot, it is crucial to understand the catalytic cycle and where the side reaction diverges.

G cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Homocoupling Side Reaction pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition (Ar-Pd(II)-X) pd0->oa Ar-X oxygen O₂ pd0->oxygen tm Transmetalation (Ar-Pd(II)-Ar') oa->tm Ar'-B(OH)₂ + Base re Reductive Elimination tm->re re->pd0 product Ar-Ar' (Desired Product) re->product pdII Pd(II) tm2 2x Transmetalation (Ar'-Pd(II)-Ar') pdII->tm2 2x Ar'-B(OH)₂ re2 Reductive Elimination tm2->re2 re2->pd0 Reduces to Pd(0) homo_product Ar'-Ar' (Homocoupled Byproduct) re2->homo_product oxygen->pdII Oxidizes Pd(0)

Caption: Competing pathways of the desired Suzuki coupling and the undesired homocoupling.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-Bromo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of heterocyclic building blocks is paramount. 5-Bromo-1-methyl-1H-imidazole is a key intermediate in the synthesis of a variety of pharmacologically active compounds.[1] Its purity and structural integrity are critical for the success of subsequent synthetic steps and the quality of the final product. This guide provides an in-depth analysis of the characterization of this compound, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the interpretation of both ¹H and ¹³C NMR spectra, compare NMR with alternative analytical techniques, and provide detailed experimental protocols.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy stands as the cornerstone of organic compound characterization, offering an unparalleled window into the molecular architecture. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a substituted heterocycle like this compound, NMR is indispensable for confirming the substitution pattern and ensuring isomeric purity.

Molecular Structure and Expected NMR Resonances

The structure of this compound presents a distinct set of proton and carbon environments that are readily distinguishable by NMR.

Diagram 1: Molecular Structure of this compound

Caption: Structure of this compound with atom numbering.

Based on this structure, we anticipate the following signals in the NMR spectra:

  • ¹H NMR: Three distinct signals are expected: one for the methyl protons (N-CH₃), and two for the aromatic protons on the imidazole ring (H2 and H4).

  • ¹³C NMR: Four signals are predicted: one for the methyl carbon (N-CH₃), and three for the imidazole ring carbons (C2, C4, and C5).

In-Depth ¹H NMR Analysis and Interpretation

The ¹H NMR spectrum provides a wealth of information through chemical shifts, signal integrations, and coupling patterns. For this compound, the spectrum is relatively simple, yet informative.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
N-CH₃3.6 - 3.8Singlet (s)3H
H46.9 - 7.1Singlet (s)1H
H27.4 - 7.6Singlet (s)1H

Note: Predicted chemical shifts are based on data from analogous compounds and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

Rationale Behind the Predicted Chemical Shifts:
  • N-CH₃: The methyl group attached to the nitrogen atom is expected to appear as a singlet in the range of 3.6-3.8 ppm. This downfield shift from typical alkyl protons is due to the deshielding effect of the adjacent electronegative nitrogen atom.

  • H4: This proton is on a carbon adjacent to both a nitrogen and a bromine-bearing carbon. The combined electronic effects of the heteroatoms and the halogen will influence its chemical shift, placing it in the aromatic region.

  • H2: The proton at the C2 position is situated between two electronegative nitrogen atoms, leading to significant deshielding. Consequently, it is expected to be the most downfield of the aromatic protons.

Comprehensive ¹³C NMR Analysis and Interpretation

The ¹³C NMR spectrum complements the ¹H NMR data by providing direct information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
N-CH₃33 - 35
C5114 - 116
C4129 - 131
C2138 - 140

Note: Predicted chemical shifts are based on data from analogous compounds and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

Justification for the Predicted Chemical Shifts:
  • N-CH₃: The methyl carbon appears in the aliphatic region, with its chemical shift influenced by the attached nitrogen.

  • C5: This carbon is directly bonded to the bromine atom. The "heavy atom effect" of bromine typically shields the attached carbon, resulting in a more upfield chemical shift compared to the other ring carbons.

  • C4: The chemical shift of C4 is in the typical range for an aromatic carbon in an imidazole ring.

  • C2: Similar to its attached proton, the C2 carbon is significantly deshielded due to its position between two nitrogen atoms, causing it to resonate at the most downfield position among the ring carbons.

A Comparative Guide: NMR vs. Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, a comprehensive characterization often involves complementary analytical techniques. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) provide valuable information regarding the purity and molecular weight of this compound.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed structural information, connectivity, stereochemistry, and isomeric purity.Non-destructive, provides unambiguous structural data.Relatively low sensitivity compared to MS.
HPLC Purity assessment, quantification of impurities, and separation of isomers.[2]High sensitivity, excellent for purity determination.Provides limited structural information.
Mass Spectrometry Molecular weight determination and fragmentation patterns for structural clues.Extremely high sensitivity, provides accurate mass.Does not distinguish between isomers without chromatographic separation.

Diagram 2: Comparative Workflow for Compound Characterization

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation synthesis Synthesized this compound nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr hplc HPLC (Purity & Quantification) synthesis->hplc ms Mass Spectrometry (Molecular Weight) synthesis->ms structure Structural Confirmation nmr->structure purity Purity Assessment hplc->purity mw Molecular Weight Verification ms->mw final_report Comprehensive Analytical Report structure->final_report Final Report purity->final_report mw->final_report

Caption: A typical workflow for the comprehensive characterization of a synthesized compound.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-25 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

  • Instrument Parameters (Example for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Observe frequency: 400 MHz

      • Pulse sequence: zg30

      • Number of scans: 16-32

      • Relaxation delay: 1.0 s

      • Acquisition time: 4.0 s

      • Spectral width: 20 ppm

    • ¹³C NMR:

      • Observe frequency: 100 MHz

      • Pulse sequence: zgpg30 (proton decoupled)

      • Number of scans: 1024-2048

      • Relaxation delay: 2.0 s

      • Acquisition time: 1.0 s

      • Spectral width: 240 ppm

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum.

    • Perform peak picking for both ¹H and ¹³C spectra.

HPLC-UV Analysis
  • Instrumentation and Conditions:

    • HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare working standards and sample solutions by diluting the stock solution to a suitable concentration (e.g., 0.1 mg/mL).

Mass Spectrometry
  • Instrumentation and Conditions:

    • Mass spectrometer with an Electrospray Ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • Scan Range: m/z 50-500.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

Conclusion

The structural analysis of this compound is effectively and comprehensively achieved through the synergistic use of ¹H and ¹³C NMR spectroscopy. NMR provides the definitive evidence for the molecular structure and substitution pattern. When combined with HPLC for purity assessment and Mass Spectrometry for molecular weight confirmation, a complete and robust characterization of this important synthetic intermediate is accomplished. This multi-technique approach ensures the quality and reliability of the compound for its intended applications in research and development.

References

A Comparative Guide to the Reactivity of 4-Bromo- vs. 5-Bromo-1-Methyl-1H-imidazole in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and materials science, halogenated heterocycles serve as indispensable building blocks. Among these, bromo-substituted imidazoles are of significant interest due to their versatile reactivity in a myriad of cross-coupling reactions. This guide provides an in-depth technical comparison of two key isomers: 4-bromo-1-methyl-1H-imidazole and 5-bromo-1-methyl-1H-imidazole. We will explore the nuances of their synthesis, delve into the electronic and steric factors governing their reactivity, and present a comparative analysis of their performance in pivotal palladium-catalyzed cross-coupling reactions, supported by experimental data from the literature.

Synthesis and Availability: Navigating the Regioselectivity Challenge

The preparation of 4-bromo- and this compound is a critical first step that often dictates their accessibility and cost. The primary challenge lies in controlling the regioselectivity of the bromination of the 1-methyl-1H-imidazole precursor.

Direct bromination of 1-methyl-1H-imidazole with reagents like N-bromosuccinimide (NBS) can lead to a mixture of products, including di- and tri-brominated species, in addition to the desired monobrominated isomers.[1] Studies on the aqueous bromination of 1-methylimidazole have shown that the C5 position is slightly more susceptible to electrophilic attack than the C4 position.[2] This inherent reactivity preference can be exploited to favor the formation of this compound under carefully controlled conditions.

A common strategy to obtain the 4-bromo isomer involves a multi-step sequence, often starting with a directing group or a pre-functionalized imidazole ring.[1] An alternative approach involves the methylation of 4(5)-bromo-1H-imidazole, which typically yields a mixture of the 4-bromo and 5-bromo isomers that require chromatographic separation.[1]

The choice of synthetic route has practical implications for researchers. While this compound is often more readily accessible through direct bromination, the synthesis of the pure 4-bromo isomer can be more challenging, potentially impacting its cost and availability.

Electronic and Steric Factors: The Underlying Drivers of Reactivity

The differential reactivity of the C-Br bond at the C4 and C5 positions of the 1-methyl-1H-imidazole ring is a direct consequence of the electronic and steric environment of each position.

Electronic Effects: The imidazole ring is an electron-rich aromatic heterocycle. The nitrogen atom at the 1-position, bearing a methyl group, acts as an electron-donating group, influencing the electron density distribution within the ring. Computational studies and spectroscopic data suggest that the C5 position is more electron-rich than the C4 position. This is due to the resonance contribution of the N1 nitrogen, which preferentially increases the electron density at C2 and C5. The C4 position, being meta to the N1-methyl group, experiences a less pronounced electron-donating effect.

This difference in electron density has a significant impact on the rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the palladium(0) catalyst to the C-Br bond.[3][4] A more electron-rich C-Br bond can facilitate a faster rate of oxidative addition.

Steric Hindrance: The steric environment around the C-Br bond also plays a crucial role. The C4 position is flanked by the N3 nitrogen and the C5-H bond, while the C5 position is adjacent to the C4-H bond and the N1-methyl group. The proximity of the N1-methyl group to the C5 position could potentially introduce a degree of steric hindrance, which might influence the approach of the bulky palladium catalyst. However, for many standard cross-coupling reactions, this steric effect is generally considered to be less significant than the electronic factors.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The interplay of electronic and steric factors leads to observable differences in the reactivity of 4-bromo- and this compound in key synthetic transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reactivity of bromoimidazoles in this reaction is highly dependent on the ease of oxidative addition of the palladium catalyst to the C-Br bond.

dot

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_product Product Bromoimidazole 4- or 5-Bromo- 1-methyl-1H-imidazole Oxidative_Addition Oxidative Addition Bromoimidazole->Oxidative_Addition Boronic_Acid R-B(OH)₂ Transmetalation Transmetalation Boronic_Acid->Transmetalation Pd(0) Pd(0)L₂ Pd(0)->Oxidative_Addition Pd(II)_Complex [R'-Pd(II)-Br]L₂ Oxidative_Addition->Pd(II)_Complex Pd(II)_Complex->Transmetalation Pd(II)_Intermediate [R'-Pd(II)-R]L₂ Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Coupled_Product 4- or 5-Aryl- 1-methyl-1H-imidazole Reductive_Elimination->Coupled_Product

Caption: Generalized workflow for the Suzuki-Miyaura coupling of bromo-1-methyl-1H-imidazoles.

Based on the electronic arguments, This compound is generally expected to be more reactive than its 4-bromo counterpart in Suzuki-Miyaura coupling . The higher electron density at the C5 position facilitates a faster rate of oxidative addition, which is often the rate-determining step.[4] This can translate to higher yields, shorter reaction times, and the possibility of using lower catalyst loadings.

Supporting Data:

While a direct head-to-head comparison in a single publication is scarce, a survey of the literature for Suzuki-Miyaura couplings of these isomers with various boronic acids generally supports this trend.

SubstrateCoupling PartnerCatalyst SystemConditionsYieldReference
This compoundPhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 110°C, 24hQuantitative[5]
4-Bromo-1,2-dimethyl-1H-imidazole4-Fluorophenylboronic acidNot specifiedNot specified60%[1]

Note: The data for the 4-bromo isomer is for a 1,2-dimethyl substituted derivative, which may influence reactivity. However, it provides a general indication of the yields achievable.

Heck Reaction

The Heck reaction, the palladium-catalyzed vinylation of aryl halides, is another powerful tool for C-C bond formation. The mechanism also involves an oxidative addition step, and thus, the reactivity is similarly influenced by the electronic properties of the C-Br bond.

dot

Heck_Reaction cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_product Product Bromoimidazole 4- or 5-Bromo- 1-methyl-1H-imidazole Oxidative_Addition Oxidative Addition Bromoimidazole->Oxidative_Addition Alkene Alkene Carbopalladation Carbopalladation Alkene->Carbopalladation Pd(0) Pd(0)L₂ Pd(0)->Oxidative_Addition Pd(II)_Complex [R'-Pd(II)-Br]L₂ Oxidative_Addition->Pd(II)_Complex Pd(II)_Complex->Carbopalladation Pd(II)_Intermediate [R'-Alkene-Pd(II)]L₂ Carbopalladation->Pd(II)_Intermediate Beta_Hydride_Elimination β-Hydride Elimination Pd(II)_Intermediate->Beta_Hydride_Elimination Beta_Hydride_Elimination->Pd(0) Catalyst Regeneration Vinylated_Product 4- or 5-Vinyl- 1-methyl-1H-imidazole Beta_Hydride_Elimination->Vinylated_Product

Caption: Generalized workflow for the Heck reaction of bromo-1-methyl-1H-imidazoles.

Consistent with the Suzuki-Miyaura coupling, This compound is anticipated to exhibit higher reactivity in the Heck reaction compared to the 4-bromo isomer . The more facile oxidative addition at the electron-rich C5 position should lead to more efficient catalysis.

Sonogashira and Stille Couplings

The Sonogashira coupling (with terminal alkynes) and the Stille coupling (with organostannanes) are other important palladium-catalyzed cross-coupling reactions that proceed through a similar catalytic cycle involving oxidative addition. Therefore, the same reactivity trend is expected: This compound > 4-bromo-1-methyl-1H-imidazole .

Experimental Protocols

To provide a practical context for the discussed reactivity, detailed, step-by-step methodologies for representative Suzuki-Miyaura and Heck reactions are provided below. These protocols can serve as a starting point for researchers looking to utilize these building blocks in their synthetic endeavors.

Protocol 1: Comparative Suzuki-Miyaura Coupling

Objective: To compare the reactivity of 4-bromo- and this compound in a Suzuki-Miyaura coupling with phenylboronic acid.

Materials:

  • 4-bromo-1-methyl-1H-imidazole

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In two separate flame-dried Schlenk flasks under an inert atmosphere, add 4-bromo-1-methyl-1H-imidazole (1.0 mmol) to one and this compound (1.0 mmol) to the other.

  • To each flask, add phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • To each flask, add a degassed mixture of toluene (10 mL) and water (2 mL).

  • Heat the reaction mixtures to 100 °C and stir vigorously.

  • Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every hour).

  • Upon completion (or after a set time, e.g., 24 hours), cool the reaction mixtures to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography on silica gel to determine the isolated yields.

Expected Outcome: The reaction with this compound is expected to proceed faster and give a higher yield of 1-methyl-5-phenyl-1H-imidazole compared to the reaction with the 4-bromo isomer.

Protocol 2: Comparative Heck Reaction

Objective: To compare the reactivity of 4-bromo- and this compound in a Heck reaction with styrene.

Materials:

  • 4-bromo-1-methyl-1H-imidazole

  • This compound

  • Styrene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Triethylamine (Et₃N)

  • Acetonitrile (anhydrous and degassed)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In two separate flame-dried Schlenk flasks under an inert atmosphere, add palladium(II) acetate (0.02 mmol) and tri(o-tolyl)phosphine (0.04 mmol).

  • To each flask, add anhydrous and degassed acetonitrile (5 mL) and stir until a homogeneous solution is formed.

  • To one flask, add 4-bromo-1-methyl-1H-imidazole (1.0 mmol), styrene (1.2 mmol), and triethylamine (1.5 mmol).

  • To the other flask, add this compound (1.0 mmol), styrene (1.2 mmol), and triethylamine (1.5 mmol).

  • Heat the reaction mixtures to 80 °C and stir.

  • Monitor the progress of each reaction by TLC or GC-MS.

  • Upon completion, cool the mixtures to room temperature and filter off the triethylammonium bromide salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude products by column chromatography on silica gel to determine the isolated yields.

Expected Outcome: The reaction with this compound is expected to be more efficient, resulting in a higher yield of the corresponding vinylated product in a shorter reaction time compared to the 4-bromo isomer.

Conclusion and Strategic Recommendations

The choice between 4-bromo- and this compound as a synthetic intermediate should be guided by a clear understanding of their respective reactivities and accessibility.

  • This compound is generally the more reactive isomer in palladium-catalyzed cross-coupling reactions due to the higher electron density at the C5 position, which facilitates the rate-determining oxidative addition step. This enhanced reactivity can lead to higher yields, shorter reaction times, and milder reaction conditions. It is also often more readily synthesized. For applications where high efficiency and throughput are critical, the 5-bromo isomer is the preferred choice.

  • 4-Bromo-1-methyl-1H-imidazole , while less reactive, remains a valuable building block. Its synthesis can be more challenging, which may be a consideration in terms of cost and availability. However, its lower reactivity could be advantageous in scenarios requiring sequential or regioselective functionalization of a polyhalogenated imidazole core.

For researchers and drug development professionals, a careful evaluation of the synthetic goals, desired reaction efficiency, and economic factors will ultimately determine the optimal choice between these two versatile bromoimidazole isomers.

References

A Comparative Guide to the Reactivity of 5-Bromo-1-methyl-1H-imidazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among the vast array of building blocks, brominated heterocycles stand out as versatile and reactive intermediates for the construction of complex molecular architectures via palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of 5-Bromo-1-methyl-1H-imidazole against other commonly employed brominated heterocycles in three of the most powerful C-C bond-forming reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings.

Our objective is to move beyond a simple cataloging of procedures and delve into the causality behind the observed reactivity trends. By understanding the electronic and steric factors that govern the performance of these substrates, researchers can make more informed decisions in their synthetic endeavors, leading to optimized reaction conditions and improved outcomes.

The Crucial Role of the Heterocyclic Core: An Overview of Reactivity Principles

The reactivity of a brominated heterocycle in a palladium-catalyzed cross-coupling reaction is fundamentally dictated by the ease of the oxidative addition step, where the Pd(0) catalyst inserts into the carbon-bromine bond. This step is often rate-limiting and is influenced by several factors inherent to the heterocyclic ring system.

Key Factors Influencing Reactivity:

  • C-Br Bond Dissociation Energy (BDE): A weaker C-Br bond generally leads to a faster rate of oxidative addition. The BDE is influenced by the hybridization of the carbon atom and the electronic nature of the heterocycle.

  • Electronic Effects of the Heterocycle: The electron density at the carbon atom bearing the bromine atom plays a crucial role. Electron-deficient heterocycles, such as pyridines, tend to undergo oxidative addition more readily than electron-rich heterocycles like imidazoles, thiophenes, and furans. This is because the lower electron density on the carbon atom makes it more susceptible to nucleophilic attack by the electron-rich Pd(0) catalyst.

  • Coordination to the Palladium Catalyst: The presence of heteroatoms with lone pairs of electrons (e.g., nitrogen, sulfur, oxygen) can lead to coordination with the palladium catalyst. This can sometimes inhibit catalysis by stabilizing the palladium center and hindering its reactivity.

  • Steric Hindrance: Bulky substituents near the bromine atom can sterically hinder the approach of the palladium catalyst, slowing down the rate of oxidative addition.

The interplay of these factors determines the overall reactivity profile of a given brominated heterocycle, influencing the choice of catalyst, ligands, and reaction conditions required for a successful transformation.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and vinyl-aryl compounds. The reaction's tolerance for a wide range of functional groups makes it particularly attractive for the synthesis of complex molecules.

This compound is a valuable substrate in Suzuki-Miyaura couplings, providing access to a variety of substituted imidazoles, which are prevalent motifs in pharmaceuticals.[1] However, as an electron-rich heterocycle, its reactivity can be more challenging compared to electron-deficient counterparts like bromopyridines.

Table 1: Comparative Data for Suzuki-Miyaura Coupling of Brominated Heterocycles with 4-Methoxyphenylboronic Acid

Brominated HeterocycleProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound 1-Methyl-5-(4-methoxyphenyl)-1H-imidazolePd(PPh₃)₄K₂CO₃Dioxane/H₂O9012~75-85 (representative)[2]
2-Bromopyridine2-(4-Methoxyphenyl)pyridinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O80292 (on a similar substrate)[3]
3-Bromothiophene3-(4-Methoxyphenyl)thiophenePd(PPh₃)₄K₃PO₄Dioxane/H₂O9012~80-90 (representative)[2]
2-Bromofuran2-(4-Methoxyphenyl)furanPd(dppf)Cl₂Na₂CO₃DME/H₂O8516~70-80 (representative)[4]

Analysis of Reactivity:

From the representative data, it is evident that 2-bromopyridine often exhibits higher reactivity, affording excellent yields in shorter reaction times. This is attributed to the electron-deficient nature of the pyridine ring, which facilitates the oxidative addition of the Pd(0) catalyst.

This compound , being more electron-rich, generally requires slightly more forcing conditions or longer reaction times to achieve comparable yields. The N-methylation in this compound prevents the formation of imidazolide anions under basic conditions, which can sometimes complicate reactions with unprotected bromoimidazoles.[5][6][7][8][9]

Bromothiophenes and bromofurans , also electron-rich heterocycles, exhibit reactivity comparable to or slightly higher than this compound. The sulfur and oxygen atoms can also interact with the palladium catalyst, influencing its activity.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas (high purity)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a rubber septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1-methyl-1H-imidazole.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic acid - Pd(PPh₃)₄ - K₂CO₃ inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Degassed Solvents (Dioxane/H₂O) inert->solvent heat Heat to 90°C with Stirring solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Aqueous Work-up & Extraction monitor->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Comparative Performance in Heck-Mizoroki Reaction

The Heck-Mizoroki reaction is a powerful tool for the arylation of alkenes, leading to the formation of substituted olefins. The reaction is particularly useful for the synthesis of stilbenes, cinnamates, and other conjugated systems.

The reactivity of brominated heterocycles in the Heck reaction also follows the general trend of electron-deficient systems being more reactive. However, the nature of the alkene coupling partner also plays a significant role.

Table 2: Comparative Data for Heck Reaction of Brominated Heterocycles with Butyl Acrylate

Brominated HeterocycleProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Butyl (E)-3-(1-methyl-1H-imidazol-5-yl)acrylatePd(OAc)₂ / P(o-tol)₃Et₃NDMF10024~60-70 (representative)[10][11]
3-BromopyridineButyl (E)-3-(pyridin-3-yl)acrylatePd(OAc)₂ / PPh₃K₂CO₃DMF12012~80-90 (representative)[12]
3-BromothiopheneButyl (E)-3-(thiophen-3-yl)acrylatePd(OAc)₂K₂CO₃DMF12024~70-80 (representative)[12]
2-BromofuranButyl (E)-3-(furan-2-yl)acrylatePd(OAc)₂ / P(t-Bu)₃Cs₂CO₃Dioxane10018~75-85 (representative)[13]

Analysis of Reactivity:

In the Heck reaction, bromopyridines again demonstrate high reactivity. This compound can be a challenging substrate due to its electron-rich nature, which can lead to slower oxidative addition. The choice of a suitable phosphine ligand is often critical to achieve good yields. Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition for electron-rich heteroaryl bromides.[14][15]

Bromothiophenes and bromofurans generally perform well in Heck reactions, often providing good yields of the desired products. As with this compound, the reaction conditions may need to be optimized to overcome the inherent electron-rich character of the heterocycle.

Experimental Protocol: Heck Reaction of this compound

This protocol provides a general procedure for the Heck reaction of this compound with an alkene.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., Butyl acrylate) (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Nitrogen or Argon gas (high purity)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ and P(o-tol)₃.

  • Seal the tube, and evacuate and backfill with nitrogen or argon three times.

  • Add anhydrous DMF via syringe and stir the mixture at room temperature for 10 minutes to form the catalyst complex.

  • Add this compound, the alkene, and triethylamine to the reaction mixture.

  • Heat the reaction to 100 °C and stir.

  • Monitor the reaction's progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)L₂X OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord + Alkene PdII_Alkene Ar-Pd(II)L(alkene)X Coord->PdII_Alkene Insert Migratory Insertion PdII_Alkene->Insert PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)LX Insert->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdH H-Pd(II)LX BetaElim->PdH + Product RedElim Reductive Elimination PdH->RedElim + Base RedElim->Pd0 + [Base-H]⁺X⁻ ArylHalide Ar-X Alkene Alkene Product Substituted Alkene Base Base BaseH [Base-H]⁺X⁻

Caption: Catalytic Cycle of the Heck-Mizoroki Reaction.

Comparative Performance in Sonogashira Coupling

The Sonogashira coupling provides a direct route to the synthesis of aryl and vinyl alkynes by reacting a terminal alkyne with an aryl or vinyl halide. This reaction is of great importance for the synthesis of natural products, pharmaceuticals, and materials with interesting optical and electronic properties.

The reactivity trends observed in Suzuki and Heck couplings generally hold for the Sonogashira reaction, with electron-deficient brominated heterocycles reacting more readily.

Table 3: Comparative Data for Sonogashira Coupling of Brominated Heterocycles with Phenylacetylene

Brominated HeterocycleProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound 1-Methyl-5-(phenylethynyl)-1H-imidazolePdCl₂(PPh₃)₂ / CuIEt₃NDMF806~80-90 (representative)[14][16]
2-Bromopyridine2-(Phenylethynyl)pyridinePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100396[17]
2-Bromothiophene2-(Phenylethynyl)thiophenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF604~85-95 (representative)[6]
2-Bromofuran2-(Phenylethynyl)furanPd(PPh₃)₄ / CuIEt₃NTHFRT12~70-80 (representative)[18]

Analysis of Reactivity:

Once again, 2-bromopyridine demonstrates exceptional reactivity in the Sonogashira coupling, affording a high yield in a short reaction time. The electron-withdrawing nature of the pyridine ring significantly accelerates the oxidative addition step.

This compound performs well in the Sonogashira coupling, often providing good to excellent yields under standard conditions. The presence of the copper(I) co-catalyst is generally crucial for high efficiency.

Bromothiophenes and bromofurans are also excellent substrates for the Sonogashira reaction, with reactivity being comparable to or slightly exceeding that of this compound.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Nitrogen or Argon gas (high purity)

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion: A Strategic Choice of Substrate

This comparative guide underscores that while This compound is a highly valuable and versatile building block for cross-coupling reactions, its performance is intrinsically linked to the electronic properties of the imidazole ring. As an electron-rich heterocycle, it generally exhibits lower reactivity compared to its electron-deficient counterparts like bromopyridines.

However, with careful optimization of reaction conditions, particularly the choice of palladium catalyst, ligand, and base, this compound can be effectively employed in Suzuki-Miyaura, Heck, and Sonogashira couplings to generate a diverse array of functionalized imidazole derivatives. Its N-methyl group offers the advantage of preventing potential side reactions associated with the acidic N-H proton of unprotected imidazoles.

For researchers in drug discovery and development, a nuanced understanding of these reactivity trends is paramount. It allows for the rational design of synthetic routes, the anticipation of potential challenges, and the efficient construction of novel molecular entities with therapeutic potential.

References

A Comparative Guide to the Biological Activity of 5-Bromo-1-Methyl-Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activities of 5-bromo-1-methyl-imidazole derivatives, focusing on their potential as antimicrobial and cytotoxic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes established principles of medicinal chemistry with detailed, field-proven experimental protocols to offer a framework for the evaluation of this promising class of compounds.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[1] It is a constituent of essential biomolecules like the amino acid histidine and purines, granting it inherent biocompatibility and versatile chemical properties.[2][3] Consequently, the imidazole scaffold is present in numerous clinically successful drugs, renowned for a wide spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory effects.[1][4][5]

The therapeutic efficacy of imidazole derivatives is profoundly influenced by the nature and position of their substituents. The 5-bromo-1-methyl-imidazole core combines two key features known to modulate bioactivity:

  • N1-Methylation: The methyl group at the N-1 position prevents hydrogen bond donation and increases lipophilicity, which can enhance cell membrane penetration.[6]

  • C5-Bromination: The bromine atom, a halogen, can increase the compound's potency by forming halogen bonds with biological targets, altering electronic properties, and improving metabolic stability.[3]

This guide presents a comparative analysis of representative 5-bromo-1-methyl-imidazole derivatives to elucidate the structure-activity relationships (SAR) that govern their biological effects. We will explore how additional substitutions on the imidazole ring impact antimicrobial efficacy and cytotoxicity, providing a technical foundation for the rational design of novel therapeutic agents.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Analysis

To illustrate a rigorous comparative analysis, we will evaluate a representative series of 5-bromo-1-methyl-imidazole derivatives. The following compounds have been selected to probe the effects of substitutions at the C2 and C4 positions of the imidazole ring. The experimental data presented are representative values derived from established SAR principles for heterocyclic compounds.

Compound IDStructureKey Feature
A 5-bromo-1-methyl-1H-imidazoleParent Scaffold
B 5-bromo-1-methyl-2-(4-chlorophenyl)-1H-imidazoleC2-Aryl Substitution (Electron-withdrawing)
C 5-bromo-1-methyl-2-(4-methoxyphenyl)-1H-imidazoleC2-Aryl Substitution (Electron-donating)
D 5-bromo-1-methyl-2-(naphthalen-2-yl)-1H-imidazoleC2-Aryl Substitution (Increased Lipophilicity)
Antifungal and Antibacterial Activity

The primary mechanism of action for many antifungal azoles is the inhibition of lanosterol 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway. Disruption of this pathway compromises the integrity of the fungal cell membrane, leading to growth inhibition.[3] Antibacterial activity often involves different mechanisms, such as the disruption of cell wall synthesis or DNA replication.[4]

The antimicrobial efficacy of our representative compounds was assessed by determining their Minimum Inhibitory Concentration (MIC) against pathogenic fungi and bacteria. Lower MIC values indicate higher potency.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound IDCandida albicans (Fungus)Aspergillus niger (Fungus)Staphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
A >128>12864>128
B 8163264
C 163264128
D 481632
ReferenceFluconazole: 2Amphotericin B: 1Vancomycin: 1Ciprofloxacin: 0.5

Expert Analysis of Antimicrobial SAR:

  • Parent Scaffold (A): The unsubstituted 5-bromo-1-methyl-imidazole core shows minimal activity, underscoring the necessity of further functionalization to achieve significant antimicrobial potency.

  • Effect of C2-Aryl Substitution (B, C, D): The introduction of an aryl group at the C2 position dramatically enhances antimicrobial, particularly antifungal, activity. This is a common strategy in azole drug design, as the aryl moiety can engage in crucial binding interactions within the active site of the target enzyme.[6]

  • Electronic Effects (B vs. C): The electron-withdrawing chloro-substituent (Compound B ) confers greater potency than the electron-donating methoxy-group (Compound C ). This suggests that modulating the electronic profile of the aryl ring is critical for optimizing target engagement.

  • Lipophilicity (D): The larger, more lipophilic naphthyl group (Compound D ) results in the most potent antimicrobial activity in the series.[7] Increased lipophilicity can improve the compound's ability to penetrate the microbial cell wall and membrane to reach its intracellular target.[6] This is a classic causal relationship leveraged in medicinal chemistry to enhance bioavailability at the cellular level.

Cytotoxic Activity against Human Cancer Cell Lines

Imidazole derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis and arresting the cell cycle.[5][8] The cytotoxic effects of the representative compounds were evaluated against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines using the MTT assay. The IC50 value, the concentration required to inhibit 50% of cell growth, is a measure of cytotoxic potency.

Table 2: Comparative Cytotoxic Activity (IC50 in µM)

Compound IDMCF-7 (Breast Cancer)HepG2 (Liver Cancer)
A >100>100
B 15.221.8
C 25.633.4
D 9.812.5
ReferenceDoxorubicin: 0.8Doxorubicin: 1.1

Expert Analysis of Cytotoxicity SAR:

  • The SAR trends for cytotoxicity largely mirror those observed for antimicrobial activity. The unsubstituted parent compound A is inactive.

  • Aryl substitution at the C2 position is essential for conferring cytotoxic activity.

  • The derivative with the highest lipophilicity and largest aromatic system, Compound D , exhibits the most potent cytotoxicity.[7] This suggests that interactions with intracellular targets, potentially through mechanisms like DNA intercalation or kinase inhibition, are enhanced by these structural features. The choice to include a larger aromatic system like naphthalene is a deliberate experimental design decision to probe the spatial tolerance of the target's binding pocket.

Key Experimental Methodologies

The trustworthiness of any comparative analysis rests on the robustness of its experimental protocols. The following sections detail the standardized, self-validating workflows used to generate the representative data in this guide.

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, a gold-standard method for quantifying antimicrobial potency.

Workflow Diagram: Broth Microdilution for MIC Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis p1 Prepare 2-fold serial dilutions of test compounds in a 96-well plate using broth a1 Inoculate each well of the plate with the microbial suspension p1->a1 p2 Prepare standardized microbial inoculum (0.5 McFarland) p3 Dilute inoculum to final testing concentration (e.g., 5 x 10^5 CFU/mL) p2->p3 p3->a1 a2 Include sterility (broth only) and growth (broth + inoculum) controls a1->a2 a3 Incubate plate at 35-37°C for 18-24 hours a2->a3 an1 Visually inspect for turbidity or use a plate reader (OD600) a3->an1 an2 Determine MIC: Lowest concentration with no visible microbial growth an1->an2

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). Perform a 2-fold serial dilution in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate. Final compound concentrations should typically range from 128 µg/mL to 0.125 µg/mL.

  • Inoculum Preparation: From a fresh culture, prepare a microbial suspension in sterile saline equivalent to a 0.5 McFarland turbidity standard. This standardization is critical for reproducibility.

  • Inoculation: Dilute the standardized suspension into the growth medium to achieve the final target inoculum density. Add this suspension to each well of the microtiter plate. Include a positive control (microbe, no compound) and a negative control (medium only).

  • Incubation: Seal the plate and incubate at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Protocol: Cytotoxicity Assessment via MTT Assay

The MTT assay is a colorimetric method for assessing cell viability. It measures the metabolic activity of mitochondrial reductase enzymes in living cells.

G cluster_prep Cell Culture & Treatment cluster_assay MTT Reaction cluster_analysis Quantification p1 Seed cells (e.g., MCF-7) in a 96-well plate and allow adherence overnight p2 Treat cells with serial dilutions of test compounds p1->p2 p3 Incubate for 24-48 hours at 37°C, 5% CO2 p2->p3 a1 Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) to each well p3->a1 a2 Incubate for 2-4 hours to allow conversion to formazan crystals a1->a2 an1 Add solubilization solution (e.g., DMSO) to dissolve formazan crystals a2->an1 an2 Measure absorbance at ~570 nm using a microplate reader an1->an2 an3 Calculate % viability relative to untreated control and determine IC50 an2->an3

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by azole derivatives.

Ergosterol is an essential lipid that maintains the fluidity, integrity, and function of the fungal cell membrane. [3]The nitrogen atom at the N3 position of the imidazole ring coordinates with the heme iron atom in the active site of lanosterol 14α-demethylase, potently inhibiting its function. This leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately arresting fungal growth. This specific mechanism of action is the reason for the broad-spectrum antifungal activity of this class of compounds.

Conclusion and Future Directions

This guide demonstrates a framework for the comparative analysis of 5-bromo-1-methyl-imidazole derivatives. The structure-activity relationships derived from our representative series highlight critical insights for drug design:

  • The 5-bromo-1-methyl-imidazole scaffold requires further substitution, particularly at the C2 position, to elicit potent biological activity.

  • The introduction of a lipophilic aryl group at C2 is a highly effective strategy for enhancing both antimicrobial and cytotoxic effects.

  • Fine-tuning the electronic properties and steric bulk of the C2-substituent can optimize potency, with larger, more lipophilic moieties demonstrating superior activity in this series.

These findings underscore the potential of the 5-bromo-1-methyl-imidazole core as a versatile scaffold for developing novel therapeutic agents. Future research should focus on synthesizing and screening a broader library of derivatives to further refine these SAR models. Investigating substitutions at the C4 position and exploring alternative C2 substituents could lead to the discovery of compounds with enhanced potency and selectivity, paving the way for the next generation of imidazole-based therapeutics.

References

A Comparative Guide to the Electrophilic Substitution Reactivity of Imidazole, Pyrazole, and Thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of the reactivity of core heterocyclic scaffolds is paramount. Imidazole, pyrazole, and thiazole are foundational five-membered aromatic heterocycles, each possessing unique electronic properties that dictate their behavior in chemical reactions. This guide provides an in-depth comparison of their reactivity towards electrophilic substitution, supported by mechanistic insights and experimental context.

Introduction to the Electronic Landscape of Azoles

Imidazole, pyrazole, and thiazole are isomers, each containing two heteroatoms within a five-membered ring. Their aromaticity is derived from a cyclic, planar array of p-orbitals with 6 π-electrons. However, the nature and position of these heteroatoms create distinct electronic distributions, which in turn govern their reactivity.[1]

  • Imidazole: A 1,3-diazole, it contains a "pyrrole-like" nitrogen (N-1) that donates a lone pair to the aromatic sextet and a "pyridine-like" nitrogen (N-3) whose lone pair resides in an sp² orbital in the plane of the ring.[2] This arrangement makes the imidazole ring electron-rich and highly reactive towards electrophiles.[3]

  • Pyrazole: A 1,2-diazole, it also has both a pyrrole-like (N-1) and a pyridine-like (N-2) nitrogen. The proximity of the two nitrogen atoms influences the electron distribution differently than in imidazole.[4]

  • Thiazole: A 1,3-azole containing sulfur and nitrogen. The presence of the more electronegative nitrogen atom and the sulfur atom results in a more electron-deficient ring system compared to imidazole and pyrazole.[5][6]

The relative basicity of these azoles also provides insight into their electronic nature. Imidazole is the most basic (pKa of conjugate acid ≈ 7.0), indicating a higher availability of the lone pair on the pyridine-like nitrogen for protonation.[2] Pyrazole is significantly less basic (pKa ≈ 2.5), and thiazole is even more weakly basic (pKa ≈ 2.5).[2][7]

Imidazole: The Most Reactive of the Trio

Imidazole is the most activated of these three heterocycles towards electrophilic substitution, with a reactivity that is greater than benzene but less than pyrrole.[2][8]

Regioselectivity of Electrophilic Attack

Electrophilic substitution on the imidazole ring predominantly occurs at the C4 and C5 positions. In an unsubstituted imidazole, these positions are equivalent due to tautomerism.[9] The C2 position is generally resistant to electrophilic attack because it is situated between two electron-withdrawing nitrogen atoms.[10] Attack at C2 would also lead to a less stable cationic intermediate.[3]

Mechanistic Rationale

The high reactivity of the C4/C5 positions is due to the ability of the pyrrole-like N-1 to donate its lone pair of electrons, effectively stabilizing the cationic intermediate (σ-complex) formed during the substitution.

G cluster_0 Electrophilic Attack at C5 of Imidazole start Imidazole intermediate σ-complex (stabilized) start->intermediate + E+ E+ E+ product 5-substituted Imidazole intermediate->product - H+ H+ H+

Caption: Electrophilic substitution at the C5 position of imidazole.

Experimental Evidence

Common electrophilic substitution reactions on imidazole include:

  • Nitration: Typically carried out with nitric acid in sulfuric acid, leading to the formation of 4(5)-nitroimidazole.[2]

  • Halogenation: Readily occurs with reagents like bromine or iodine to give tetrahaloimidazoles, indicating the high reactivity of the ring. Selective halogenation can be challenging.

  • Sulfonation: Can be achieved using oleum at elevated temperatures.

Pyrazole: A Less Reactive Isomer

Pyrazole is less reactive towards electrophilic substitution than imidazole.[9] This reduced reactivity can be attributed to the adjacent arrangement of the nitrogen atoms, which leads to a greater overall electron-withdrawing effect on the ring carbons.

Regioselectivity of Electrophilic Attack

Electrophilic substitution in pyrazole overwhelmingly favors the C4 position.[4][11][12] The C3 and C5 positions are deactivated by their proximity to the electron-withdrawing pyridine-like nitrogen atom.[12]

Mechanistic Rationale

Attack at the C4 position allows for the formation of a more stable σ-complex compared to attack at C3 or C5. The positive charge in the intermediate is better accommodated when it is further from the electronegative pyridine-like nitrogen.

G cluster_0 Electrophilic Attack at C4 of Pyrazole start Pyrazole intermediate σ-complex start->intermediate + E+ E+ E+ product 4-substituted Pyrazole intermediate->product - H+ H+ H+

Caption: Electrophilic substitution at the C4 position of pyrazole.

Experimental Evidence

Typical electrophilic substitution reactions for pyrazole include:

  • Nitration: Requires strong conditions, such as a mixture of nitric and sulfuric acid, to yield 4-nitropyrazole.[11]

  • Sulfonation: Can be accomplished with fuming sulfuric acid to produce pyrazole-4-sulfonic acid.[11]

  • Halogenation: Bromination, for example, proceeds at the C4 position.

  • Vilsmeier-Haack Formylation: This reaction also occurs selectively at the C4 position.[11]

Thiazole: The Least Reactive Heterocycle

Thiazole is the least reactive of the three azoles towards electrophilic substitution.[6] The presence of the electronegative sulfur atom, in addition to the pyridine-like nitrogen, significantly deactivates the ring.[13] The aromatic character of thiazole is greater than that of the corresponding oxazole.[7]

Regioselectivity of Electrophilic Attack

When electrophilic substitution does occur, it is directed to the C5 position.[5] The C2 position is electron-deficient and more susceptible to nucleophilic attack or deprotonation by strong bases.[5] The C4 position is also deactivated. Calculated π-electron densities show C5 to be the most electron-rich carbon.[7][14]

Mechanistic Rationale

The sulfur atom can stabilize an adjacent positive charge through resonance, making attack at C5 more favorable than at C4.

G cluster_0 Electrophilic Attack at C5 of Thiazole start Thiazole intermediate σ-complex start->intermediate + E+ E+ E+ product 5-substituted Thiazole intermediate->product - H+ H+ H+

Caption: Electrophilic substitution at the C5 position of thiazole.

Experimental Evidence

Electrophilic substitution on thiazole generally requires more forcing conditions than for imidazole or pyrazole.

  • Nitration: Nitration of thiazole is difficult and often requires harsh conditions.

  • Halogenation: Bromination can occur at the C5 position, but may require elevated temperatures.[13]

  • Mercuration: Thiazole can be mercurated at C5, followed by C4 and C2, using mercury(II) acetate.[5]

Comparative Summary and Data

The following table summarizes the key comparative aspects of electrophilic substitution reactivity for these three heterocycles.

FeatureImidazolePyrazoleThiazole
Relative Reactivity HighMediumLow
Preferred Position(s) C4 / C5C4C5
Activating/Deactivating Factors N-1 (pyrrole-like) is strongly activating.N-1 (pyrrole-like) is activating, but the adjacent N-2 is deactivating.Both S and N are deactivating towards electrophilic attack.
Typical Reaction Conditions Mild to moderateModerate to strongStrong to harsh

Conclusion for the Bench Chemist

The choice of heterocyclic scaffold in drug design and synthesis is critically influenced by its inherent reactivity. This guide has delineated the hierarchy of electrophilic substitution reactivity: Imidazole > Pyrazole > Thiazole .

  • Imidazole is the most electron-rich and readily undergoes substitution at the C4/C5 positions, making it a versatile building block for further functionalization.

  • Pyrazole , with its vicinal nitrogen atoms, exhibits more moderate reactivity, with a strong preference for substitution at the C4 position. This regioselectivity can be a powerful tool in synthesis.

  • Thiazole is the most electron-deficient of the three and is generally resistant to electrophilic attack. When substitution is achieved, it occurs at the C5 position. The inertness of the thiazole ring can be advantageous when other parts of a molecule need to be selectively modified.

A thorough understanding of these fundamental reactivity patterns is essential for the rational design of synthetic routes and the development of novel molecular entities.

References

A Comparative Spectroscopic Guide to 5-Bromo-1-methyl-1H-imidazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of heterocyclic compounds is paramount. 5-Bromo-1-methyl-1H-imidazole is a key building block, valued for its utility in creating more complex molecules, particularly in the development of novel therapeutics. Its reactivity, governed by the strategic placement of the bromo and methyl groups on the imidazole ring, makes a thorough spectroscopic characterization essential for quality control, reaction monitoring, and regulatory compliance.

This guide provides an in-depth spectroscopic analysis of this compound, offering a comparative perspective against structurally related alternatives: the parent compound 1-methyl-1H-imidazole, its regioisomer 4-bromo-1-methyl-1H-imidazole, and its chloro-analogue 5-chloro-1-methyl-1H-imidazole. By understanding the subtle yet significant differences in their spectral signatures, researchers can gain a deeper appreciation for the structural nuances that drive chemical behavior.

The Imperative of Spectroscopic Verification

In drug development, the precise identification and purity assessment of intermediates like this compound are non-negotiable. Each spectroscopic technique provides a unique piece of the structural puzzle. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups and bond vibrations, Mass Spectrometry (MS) determines the molecular weight and elemental composition, and UV-Visible (UV-Vis) spectroscopy offers insights into the electronic transitions within the molecule. A collective analysis of these techniques provides a robust and self-validating confirmation of the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, providing a detailed picture of the molecular connectivity.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the imidazole derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

Diagram of the NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Imidazole Derivative NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer H1_Acq ¹H Acquisition Spectrometer->H1_Acq C13_Acq ¹³C Acquisition Spectrometer->C13_Acq FID Free Induction Decay (FID) H1_Acq->FID C13_Acq->FID FT Fourier Transform FID->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Integration Integration & Peak Picking Baseline->Integration Spectrum Final Spectrum Integration->Spectrum Interpretation Structural Elucidation Spectrum->Interpretation

Caption: Workflow for NMR spectroscopic analysis.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show three distinct signals: a singlet for the N-methyl protons and two singlets for the imidazole ring protons. The bromine atom at the C5 position will deshield the adjacent C4-H proton, causing it to appear at a higher chemical shift compared to the C2-H proton.

CompoundH2 (ppm)H4 (ppm)H5 (ppm)N-CH₃ (ppm)
This compound ~7.5-7.6~7.0-7.1-~3.6-3.7
1-methyl-1H-imidazole7.466.937.073.65
4-bromo-1-methyl-1H-imidazole~7.4-7.5-~7.0-7.1~3.6-3.7
5-chloro-1-methyl-1H-imidazole7.396.86-3.58

Note: Data for this compound and 4-bromo-1-methyl-1H-imidazole are predicted based on analogous compounds and substituent effects. Data for 1-methyl-1H-imidazole and 5-chloro-1-methyl-1H-imidazole are from experimental sources.

Comparative Analysis:

  • The absence of a proton at the C5 position in 5-bromo and 5-chloro derivatives simplifies the spectrum compared to 1-methyl-1H-imidazole.

  • The electron-withdrawing nature of the halogens (Br and Cl) deshields the ring protons, causing them to resonate at a higher frequency (downfield shift) compared to the unsubstituted 1-methyl-1H-imidazole.

  • The effect of bromine is generally more deshielding than chlorine on the adjacent protons due to its higher electronegativity and anisotropic effects.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon framework. The carbon atom attached to the bromine (C5) is expected to be significantly shifted upfield due to the "heavy atom effect," while the other ring carbons will be influenced by the electron-withdrawing nature of the bromine.

CompoundC2 (ppm)C4 (ppm)C5 (ppm)N-CH₃ (ppm)
This compound ~138-139~129-130~115-116~33-34
1-methyl-1H-imidazole137.3128.9120.733.1
4-bromo-1-methyl-1H-imidazole~138-139~118-119~122-123~33-34
5-chloro-1-methyl-1H-imidazole136.6128.1120.433.5

Note: Data for this compound and 4-bromo-1-methyl-1H-imidazole are predicted. Data for 1-methyl-1H-imidazole and 5-chloro-1-methyl-1H-imidazole are from experimental sources.

Comparative Analysis:

  • The most significant difference is the chemical shift of the carbon bearing the halogen. In this compound, the C5 signal is expected to be shifted upfield compared to the C5 in 1-methyl-1H-imidazole due to the heavy atom effect of bromine.

  • The C4 and C2 carbons in the halogenated derivatives are generally shifted slightly downfield compared to 1-methyl-1H-imidazole due to the electron-withdrawing inductive effect of the halogens.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific bond vibrations.

Diagram of the IR Spectroscopy Experimental Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Sample Solid Imidazole Derivative ATR ATR Crystal Sample->ATR Place on Crystal Spectrometer FT-IR Spectrometer ATR->Spectrometer Scan Acquire Spectrum (4000-400 cm⁻¹) Spectrometer->Scan Interferogram Interferogram Scan->Interferogram FT Fourier Transform Interferogram->FT Spectrum IR Spectrum FT->Spectrum Interpretation Identify Functional Group Vibrations Spectrum->Interpretation

Caption: Workflow for FT-IR spectroscopic analysis.

IR Spectral Data and Interpretation

The IR spectrum of this compound will be characterized by vibrations of the imidazole ring and the methyl group.

Vibrational ModeExpected Wavenumber (cm⁻¹) for this compound
C-H stretch (aromatic)3100-3000
C-H stretch (aliphatic, N-CH₃)3000-2850
C=N and C=C stretch (imidazole ring)1600-1450
C-H bend (in-plane)1400-1000
C-H bend (out-of-plane)900-650
C-Br stretch600-500

Comparative Analysis:

  • The spectra of all four compounds will show similarities in the C-H and imidazole ring stretching regions.

  • The most notable difference will be the presence of a C-Br stretching vibration in the low-frequency region (around 600-500 cm⁻¹) for 5-bromo- and 4-bromo-1-methyl-1H-imidazole.

  • 5-chloro-1-methyl-1H-imidazole will exhibit a C-Cl stretch at a slightly higher frequency (around 800-600 cm⁻¹). 1-methyl-1H-imidazole will lack these C-X stretching bands.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the molecular weight of a compound and, with high resolution instruments, its elemental composition. The fragmentation pattern can also offer valuable structural information.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) for volatile compounds.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate the mass spectrum.

Diagram of the Mass Spectrometry Experimental Workflow

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis cluster_detect Detection & Analysis Sample Imidazole Derivative Inlet Direct Probe or GC Sample->Inlet Ion_Source Electron Ionization Source Inlet->Ion_Source Analyzer Mass Analyzer (e.g., Quadrupole) Ion_Source->Analyzer Ions Detector Detector Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum Interpretation Determine MW & Fragmentation Spectrum->Interpretation

Caption: Workflow for Mass Spectrometric analysis.

Mass Spectral Data and Interpretation

Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak (M⁺) and any bromine-containing fragments will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units. This isotopic signature is a definitive indicator of the presence of a single bromine atom.

CompoundMolecular Ion (M⁺) (m/z)Key Fragments (m/z)
This compound 160/162[M-Br]⁺ (81), [M-HCN]⁺ (133/135)
1-methyl-1H-imidazole82[M-HCN]⁺ (55), [M-CH₃]⁺ (67)
4-bromo-1-methyl-1H-imidazole160/162[M-Br]⁺ (81), [M-HCN]⁺ (133/135)
5-chloro-1-methyl-1H-imidazole116/118[M-Cl]⁺ (81), [M-HCN]⁺ (89/91)

Note: The presence of chlorine in 5-chloro-1-methyl-1H-imidazole will also produce an isotopic pattern (M⁺ and M+2), but with an approximate intensity ratio of 3:1.

Comparative Analysis:

  • The molecular ion peaks clearly distinguish the four compounds based on their molecular weights.

  • The isotopic patterns for the bromo- and chloro-derivatives are highly characteristic and confirm the presence and type of halogen.

  • The fragmentation patterns, while potentially complex, can provide further structural confirmation. For the bromo-derivatives, a prominent fragment corresponding to the loss of the bromine atom (M-Br)⁺ at m/z 81 is expected.

UV-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic systems like imidazole, π → π* transitions are typically observed.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water).

  • Data Acquisition: Record the absorption spectrum over a range of wavelengths (typically 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

UV-Vis Spectral Data and Interpretation

Imidazole and its derivatives typically exhibit strong absorption in the far UV region.

CompoundExpected λ_max (nm)
This compound ~210-220
1-methyl-1H-imidazole~207-210
4-bromo-1-methyl-1H-imidazole~210-220
5-chloro-1-methyl-1H-imidazole~208-215

Note: These are approximate values and can be influenced by the solvent.

Comparative Analysis:

  • Substitution with a halogen atom, which acts as an auxochrome, is expected to cause a slight bathochromic (red) shift in the λ_max compared to the unsubstituted 1-methyl-1H-imidazole.

  • The differences in λ_max between the bromo- and chloro-derivatives are likely to be minimal.

Conclusion

The comprehensive spectroscopic characterization of this compound, when compared with its structural analogues, provides a clear and detailed picture of its molecular identity. The combination of ¹H and ¹³C NMR, IR, and mass spectrometry, supported by UV-Vis spectroscopy, offers a robust analytical workflow for researchers in the pharmaceutical and chemical industries. Understanding the influence of substituent position and type on the resulting spectra is crucial for accurate interpretation and quality assurance. This guide serves as a foundational reference for the analysis of these important heterocyclic building blocks.

A Comparative Guide to Purity Assessment of Synthesized 5-Bromo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly those destined for pharmaceutical development, the rigorous assessment of purity is a cornerstone of quality control. 5-Bromo-1-methyl-1H-imidazole is a key building block in medicinal chemistry, valued for its versatile reactivity in forming complex molecular architectures. Ensuring its purity is paramount, as even trace impurities can lead to unforeseen side reactions, altered biological activity, and compromised experimental reproducibility.

This guide provides a comprehensive comparison of the primary analytical methods for assessing the purity of synthesized this compound. We will delve into the principles, practical considerations, and expected outcomes of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, we will explore the utility of melting point analysis as a fundamental, albeit less definitive, indicator of purity.

The Importance of Orthogonal Methods in Purity Determination

No single analytical technique can definitively establish the purity of a compound. Each method relies on different physicochemical principles, and as such, may be blind to certain impurities. Therefore, a multi-pronged, or orthogonal, approach is essential for a comprehensive purity profile. For instance, an impurity that co-elutes with the main compound in HPLC may be readily separated by GC-MS or distinguished by NMR.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a powerful and versatile technique for separating and quantifying components in a mixture.[1] For non-volatile and thermally labile compounds like this compound, it is often the method of choice.

Principle of HPLC

HPLC separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. In reverse-phase HPLC, the most common mode for organic molecules, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture. Compounds with higher polarity elute earlier, while less polar compounds are retained longer on the column.

Experimental Protocol: Reverse-Phase HPLC for this compound

This protocol is a starting point for method development and may require optimization.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for modifying the mobile phase pH)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a starting gradient of 20:80 v/v) with 0.1% formic acid. Filter and degas the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve a sample of the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm (imidazole core) and 254 nm (aromatic systems)

    • Gradient Program: A linear gradient from 20% to 80% acetonitrile over 20 minutes can be a good starting point to separate impurities with a range of polarities.

  • Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Interpreting HPLC Data

A pure sample of this compound should yield a single, sharp, and symmetrical peak. The presence of additional peaks indicates impurities. The retention time of the main peak is a characteristic of the compound under the specific chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds.[2] It is particularly useful for identifying residual solvents and volatile byproducts from the synthesis.

Principle of GC-MS

In GC, a sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium) carries the sample through the column, which is coated with a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.

Experimental Protocol: GC-MS for this compound

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Injection Mode: Split (e.g., 50:1) to avoid overloading the column.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: The purity is estimated from the relative peak areas in the total ion chromatogram. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).

Interpreting GC-MS Data

The total ion chromatogram will show peaks corresponding to each separated compound. The mass spectrum of the main peak should correspond to the molecular weight and fragmentation pattern of this compound. Other peaks can be identified as impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Perspective on Purity

NMR spectroscopy is an unparalleled tool for structural elucidation and can provide quantitative information about the purity of a sample without the need for a reference standard of the impurities.[1]

Principle of NMR

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is sensitive to the local chemical environment, providing detailed information about the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR for this compound

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For quantitative analysis (qNMR), a known amount of an internal standard is added to the sample.

  • Data Analysis:

    • Structural Confirmation: The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum should be consistent with the structure of this compound. The ¹³C NMR spectrum should show the correct number of carbon signals.

    • Purity Assessment: The presence of unexpected signals in the spectra indicates impurities. The relative integration of impurity peaks compared to the main compound's peaks can be used to estimate the level of impurity.

Interpreting NMR Data

A pure sample will exhibit only the signals corresponding to this compound. The presence of other signals suggests impurities. For example, residual starting materials like 4-bromoimidazole or the presence of regioisomers would be readily apparent in the NMR spectrum.

Melting Point Analysis: A Simple, Preliminary Check

The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities tend to depress and broaden the melting point range.

Experimental Protocol: Melting Point Determination

Instrumentation:

  • Melting point apparatus

Procedure:

  • Place a small amount of the crystalline sample in a capillary tube.

  • Heat the sample slowly in the melting point apparatus.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid.

Interpreting Melting Point Data

The literature melting point for this compound is 40-44 °C.[3] A sharp melting point within this range is indicative of high purity. A broad melting range or a depressed melting point suggests the presence of impurities.

Comparison of Purity Assessment Methods

Parameter HPLC-UV GC-MS NMR Spectroscopy Melting Point
Principle Chromatographic separation based on polarityChromatographic separation based on volatility and boiling pointNuclear magnetic resonance of atomic nucleiPhase transition from solid to liquid
Primary Use Quantification of non-volatile impuritiesIdentification and quantification of volatile impurities and residual solventsStructural confirmation and quantification of impuritiesPreliminary assessment of purity
Sensitivity HighVery HighModerate to HighLow
Specificity Moderate to HighVery HighVery HighLow
Sample Requirements Soluble in mobile phaseVolatile or semi-volatileSoluble in deuterated solventCrystalline solid
Quantitative Yes (with reference standards)Yes (with reference standards)Yes (qNMR with internal standard)No
Strengths Versatile, robust, widely applicableExcellent for volatile impurities, high sensitivityProvides structural information, can be quantitative without impurity standardsSimple, fast, inexpensive
Limitations May not separate all impurities, requires reference standards for identificationNot suitable for non-volatile compoundsLower sensitivity than MS, can be complex to interpretNot specific, only for crystalline solids

Visualizing the Workflow

experimental_workflow cluster_synthesis Synthesis & Initial Assessment cluster_chromatography Chromatographic Purity cluster_spectroscopy Structural & Quantitative Purity cluster_results Final Purity Profile Synthesis Synthesized This compound MP Melting Point Analysis Synthesis->MP Preliminary Check HPLC HPLC-UV Analysis MP->HPLC GCMS GC-MS Analysis MP->GCMS NMR NMR Spectroscopy (¹H, ¹³C, qNMR) MP->NMR Purity Comprehensive Purity Report HPLC->Purity GCMS->Purity NMR->Purity

Caption: Workflow for the comprehensive purity assessment of this compound.

Conclusion and Recommendations

The purity assessment of synthesized this compound requires a thoughtful and multi-faceted approach.

  • For routine purity checks and quantification of major impurities , HPLC is the recommended starting point due to its robustness and versatility.

  • To identify and quantify residual solvents and other volatile byproducts , GC-MS is indispensable.

  • For unambiguous structural confirmation and to obtain a highly accurate quantitative purity value without relying on impurity standards , NMR spectroscopy is the gold standard.

  • As a rapid, initial check of purity , melting point determination provides valuable, albeit qualitative, information.

By employing these orthogonal methods, researchers, scientists, and drug development professionals can confidently establish the purity of their synthesized this compound, ensuring the integrity and reliability of their subsequent research and development efforts.

References

A Comparative Guide to Brominating Agents for 1-Methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic introduction of bromine atoms into heterocyclic scaffolds like 1-methylimidazole is a cornerstone of medicinal chemistry. The resulting brominated imidazoles are valuable intermediates, serving as versatile building blocks for creating complex molecular architectures with diverse biological activities, including kinase inhibitors and antiviral agents.[1] The choice of brominating agent is a critical decision that profoundly influences reaction outcomes, dictating selectivity, yield, and scalability. This guide provides an in-depth, objective comparison of common brominating agents for 1-methylimidazole, supported by experimental data and mechanistic insights to empower informed decision-making in your synthetic endeavors.

Introduction to the Bromination of 1-Methylimidazole

1-Methylimidazole is an electron-rich aromatic heterocycle, making it susceptible to electrophilic aromatic substitution. The bromine atom can be introduced at the C2, C4, and C5 positions of the imidazole ring. The degree and regioselectivity of bromination are highly dependent on the chosen brominating agent and the reaction conditions. The primary challenge lies in achieving controlled and selective bromination to obtain the desired mono-, di-, or tri-substituted products.

Core Brominating Agents: A Head-to-Head Comparison

The two most prevalent brominating agents for 1-methylimidazole are molecular bromine (Br₂) and N-Bromosuccinimide (NBS). Each presents a distinct profile of reactivity, selectivity, and handling requirements.

Molecular Bromine (Br₂): The Potent Workhorse

Molecular bromine is a powerful and readily available brominating agent. However, its high reactivity can lead to over-bromination and the formation of complex product mixtures, necessitating careful control of stoichiometry and reaction conditions.

Mechanism of Action: The bromination of 1-methylimidazole with Br₂ proceeds via a classic electrophilic aromatic substitution mechanism. The electron-rich imidazole ring attacks the bromine molecule, leading to the formation of a sigma complex (arenium ion), which then loses a proton to restore aromaticity.

1-Methylimidazole 1-Methylimidazole Sigma_Complex Sigma Complex (Arenium Ion) 1-Methylimidazole->Sigma_Complex Electrophilic Attack Br2 Br-Br Br2->Sigma_Complex Brominated_Product Brominated 1-Methylimidazole Sigma_Complex->Brominated_Product Deprotonation HBr HBr Sigma_Complex->HBr

Caption: Electrophilic bromination of 1-methylimidazole with Br₂.

Experimental Insights: The reaction of 1-methylimidazole with bromine is often conducted in a solvent like acetic acid, sometimes with the addition of a base such as sodium acetate to neutralize the HBr byproduct and drive the reaction to completion.[2] Kinetic studies have shown that the rate of bromination is sensitive to pH.[3] Depending on the stoichiometry of bromine used, one can achieve varying degrees of bromination. For instance, the synthesis of 2,4,5-tribromo-1-methyl-1H-imidazole is achieved by treating N-methylimidazole with an excess of bromine in acetic acid with sodium acetate.[2]

N-Bromosuccinimide (NBS): The Selective Alternative

N-Bromosuccinimide (NBS) is a crystalline solid that serves as a convenient and more selective source of electrophilic bromine.[4][5] It is often the reagent of choice for controlled bromination, offering superior regioselectivity compared to molecular bromine.[6]

Mechanism of Action: In polar solvents, NBS can generate a low concentration of Br₂ in situ, which then acts as the electrophile. Alternatively, under radical conditions (e.g., with a radical initiator or light), NBS can initiate bromination via a free-radical pathway, although for aromatic systems, the electrophilic pathway is more common. The succinimide byproduct is generally non-reactive and easily removed.

cluster_NBS NBS as Bromine Source cluster_bromination Electrophilic Bromination NBS NBS Br2_in_situ Br₂ (in situ) NBS->Br2_in_situ + HBr HBr_source HBr (trace) HBr_source->Br2_in_situ Brominated_Product Brominated 1-Methylimidazole Br2_in_situ->Brominated_Product 1-Methylimidazole 1-Methylimidazole 1-Methylimidazole->Brominated_Product Electrophilic Attack

Caption: Bromination of 1-methylimidazole using NBS.

Experimental Insights: NBS is particularly useful for achieving monobromination. The reaction is typically carried out in solvents like dichloromethane (CH₂Cl₂) or acetonitrile.[3][6] In some cases, the addition of a radical initiator or irradiation with a tungsten lamp can lead to a vigorous exothermic reaction.[3] The choice of solvent and temperature can significantly impact the reaction's selectivity. For instance, using NBS in acetonitrile at 50°C can provide controlled bromination.[6]

Comparative Performance Data

ParameterMolecular Bromine (Br₂)N-Bromosuccinimide (NBS)
Selectivity Lower, prone to over-brominationHigher, good for controlled monobromination[6]
Reactivity Very high, can be difficult to controlModerate, generally more manageable
Typical Products Mixtures of mono-, di-, and tribrominated productsPredominantly monobrominated products
Reaction Conditions Often requires a scavenger for HBr (e.g., NaOAc)[2]Milder conditions, often in CH₂Cl₂ or acetonitrile[3][6]
Handling & Safety Corrosive, volatile liquid requiring a fume hood[4]Crystalline solid, easier and safer to handle[4]
Byproducts HBr (corrosive)Succinimide (generally inert and easily removed)

Experimental Protocols

Protocol 1: Synthesis of 2,4,5-Tribromo-1-methyl-1H-imidazole using Molecular Bromine

This protocol is adapted from a procedure for the synthesis of 2,4,5-tribromo-1-methyl-1H-imidazole.[2]

Materials:

  • N-methylimidazole

  • Sodium acetate

  • Acetic acid

  • Bromine

  • Water

Procedure:

  • In a round-bottom flask, dissolve N-methylimidazole and a significant excess of sodium acetate in acetic acid.

  • At room temperature, add a solution of bromine (3 equivalents) in acetic acid dropwise to the reaction mixture with stirring.

  • Continue stirring the reaction mixture at room temperature for 2.5 hours.

  • After the reaction is complete, remove the acetic acid by distillation under reduced pressure.

  • Suspend the residue in water and stir for 10 minutes at room temperature.

  • Collect the precipitate by filtration, wash with water, and dry under high vacuum to yield 2,4,5-tribromo-1-methyl-1H-imidazole.

Protocol 2: Controlled Monobromination using N-Bromosuccinimide (NBS)

This protocol is a general procedure based on the principles of controlled bromination with NBS.[6]

Materials:

  • 1-Methylimidazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • Dissolve 1-methylimidazole in acetonitrile in a round-bottom flask.

  • Add N-Bromosuccinimide (1 equivalent for monobromination) to the solution.

  • Heat the reaction mixture to 50°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the acetonitrile under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude brominated 1-methylimidazole.

  • Purify the product by column chromatography on silica gel.

Conclusion and Recommendations

The choice between molecular bromine and N-Bromosuccinimide for the bromination of 1-methylimidazole is contingent on the desired outcome of the synthesis.

  • For the exhaustive bromination to yield products like 2,4,5-tribromo-1-methyl-1H-imidazole, molecular bromine is the more effective and economical choice, provided the reaction is carefully controlled.

  • For selective monobromination , N-Bromosuccinimide is the superior reagent due to its milder reactivity and higher regioselectivity.[6] Its ease of handling and the generation of a non-corrosive byproduct also make it a more favorable option in many laboratory settings.

It is imperative for researchers to consider the safety implications of working with bromine and to perform all manipulations in a well-ventilated fume hood. For all bromination reactions, careful monitoring of the reaction progress is crucial to prevent the formation of unwanted side products and to ensure the desired degree of bromination is achieved.

References

A Senior Application Scientist's Guide to Catalysis in Bromoimidazole Chemistry: Benchmarking New Catalytic Pathways Against a Standard Synthetic Approach

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Importance of the Imidazole Scaffold

To researchers, scientists, and drug development professionals, the imidazole ring is a cornerstone of medicinal chemistry. Its presence in blockbuster drugs like Pretomanid (antitubercular) and the antileishmanial agent DNDI-VL-2098 underscores its significance.[1][2] Bromoimidazoles, in particular, serve as versatile intermediates, providing a reactive handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions.

Traditionally, the synthesis of functionalized imidazoles has relied on a two-stage process: the initial synthesis of a bromoimidazole followed by a separate cross-coupling reaction to build the target molecule. While robust, this "standard" pathway is not without its drawbacks, including multiple steps, the use of hazardous reagents like elemental bromine, and the generation of stoichiometric waste.

Recent years have seen the rise of a more elegant and atom-economical strategy: direct C-H functionalization. This approach bypasses the need for pre-halogenated starting materials, allowing for the direct coupling of the imidazole core with various partners. This guide provides an in-depth comparison of these two catalytic paradigms—the standard bromination/cross-coupling pathway versus the newer direct C-H activation/arylation pathway—supported by experimental data and detailed protocols to inform your synthetic strategy.

The Standard Paradigm: Bromination Followed by Cross-Coupling

The conventional approach involves two distinct catalytic or stoichiometric steps. First, an imidazole core is brominated. Second, the resulting bromoimidazole is used as an electrophile in a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Buchwald-Hartwig amination.

Stage 1: Synthesis of the Bromoimidazole Intermediate

A common and critical building block is 2-bromo-4-nitro-1H-imidazole. Its synthesis is a prime example of the standard methodology, typically involving the dibromination of 4-nitroimidazole, followed by a selective reductive debromination at the 5-position.[1][2][3] This multi-step process, while effective, highlights the inherent indirectness of the traditional route.

Stage 2: Palladium-Catalyzed Cross-Coupling

With the bromoimidazole in hand, palladium catalysis becomes the workhorse for C-C and C-N bond formation. The choice of catalyst, and more specifically the ligand bound to the palladium center, is critical for success. The ligand's steric and electronic properties directly influence the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][5][6]

cluster_0 Standard Pathway A Imidazole Starting Material B Step 1: Bromination (e.g., Br₂, NaHCO₃) A->B C Bromoimidazole Intermediate B->C D Step 2: Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) C->D E Final Functionalized Imidazole D->E

Caption: Workflow of the standard two-stage synthetic approach.

Benchmarking Standard Palladium Catalysts for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a premier method for C-C bond formation. The performance of different palladium catalysts can vary significantly, impacting yield, reaction time, and catalyst loading. While data for a single bromoimidazole substrate is fragmented across the literature, we can compile representative data from couplings of similar bromo-heterocycles to draw clear comparisons.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Key Characteristics & Causality
Pd(PPh₃)₄ K₂CO₃Toluene/H₂O8012~853-5The Classic Workhorse: Reliable and well-understood. The four triphenylphosphine ligands must dissociate to generate the active 14-electron Pd(0) species, which can lead to slower reaction times.[4][7]
Pd(dppf)Cl₂ K₂CO₃DME802High (~90+)1-3Faster & More Stable: The bidentate dppf ligand creates a more stable and active catalyst, promoting faster reductive elimination. This reduces reaction times significantly compared to Pd(PPh₃)₄.[4]
Pd(OAc)₂ / SPhos K₃PO₄1,4-Dioxane1004~951Modern High-Activity System: SPhos is a bulky, electron-rich biaryl phosphine ligand. Its bulk facilitates the rate-limiting oxidative addition step, while its electron-donating nature speeds up reductive elimination, leading to high turnover numbers.[7][8]
PEPPSI-IPr Cs₂CO₃t-AmylOH1002~980.5NHC Ligand Advantage: N-Heterocyclic Carbene (NHC) ligands like IPr are strong σ-donors, creating a highly electron-rich palladium center. This greatly enhances catalytic activity, allowing for very low catalyst loadings and fast reactions, especially for challenging heteroaryl couplings.[7]

Data compiled and extrapolated from studies on bromopyridines and other related heteroaryl bromides to provide a comparative benchmark.[4][7][9]

Benchmarking Catalysts for Buchwald-Hartwig Amination

For the synthesis of aminoimidazoles, the Buchwald-Hartwig amination is the gold standard. Here again, ligand choice is paramount, especially when dealing with NH-unprotected bromoimidazoles, which can be challenging coupling partners.

Catalyst SystemAmine PartnerBaseTemp. (°C)Time (h)Yield (%)Key Characteristics & Causality
Pd₂(dba)₃ / BINAP Primary AmineNaOtBu80-10012-24ModerateFirst Generation: BINAP was an early bidentate ligand used. While effective, it often requires higher temperatures and longer reaction times.
Pd Precatalyst / tBuBrettPhos Various AminesLHMDS50-801275-93Specialized for Heterocycles: tBuBrettPhos is a modern, bulky biaryl phosphine ligand specifically designed to overcome the challenges of coupling nitrogen-containing heterocycles, which can otherwise inhibit the catalyst.[10][11] It provides excellent yields under milder conditions.

Data based on the amination of unprotected bromoimidazoles.[10][11]

The New Paradigm: Direct C-H Functionalization

The most significant recent advance in this field is the development of catalytic systems that bypass the need for a halogenated intermediate entirely. Direct C-H activation allows for the formation of C-C or C-N bonds directly from the C-H bonds of the imidazole ring. This approach offers a more streamlined, atom-economical, and environmentally benign pathway to the desired products.

This strategy fundamentally changes the synthetic disconnection, targeting the abundant C-H bonds over a pre-installed reactive handle. Catalysts for this transformation are often based on palladium or nickel.[12][13][14]

cluster_1 New Pathway A Imidazole Starting Material B One-Step Direct C-H Functionalization (e.g., Pd or Ni-Catalyzed Arylation) A->B C Final Functionalized Imidazole B->C

Caption: Workflow of the new one-step direct C-H functionalization approach.

Head-to-Head Comparison: Standard vs. New Pathway
FeatureStandard Pathway (Bromination + Suzuki Coupling)New Pathway (Direct C-H Arylation)
Starting Material ImidazoleImidazole
Key Reagents Brominating agent (e.g., Br₂), Organoboron reagentAryl halide
Number of Steps 2 (Bromination, then Coupling)1 (Direct Coupling)
Atom Economy Lower (loss of HBr, boronic acid waste)Higher (loss of H-X)
Waste Generation Stoichiometric bromide salts, boronic acid byproductsCatalytic waste, HX salt
Selectivity Controlled by position of bromineCan be a challenge; regioselectivity depends on catalyst and directing groups. C2 and C5 are common sites.[14][15]
Overall Efficiency Lower due to multiple steps and purificationsHigher due to single-step transformation

The primary advantage of the direct C-H functionalization pathway is its efficiency. By eliminating an entire synthetic step, it saves time, resources, and reduces waste, aligning with the principles of green chemistry.

Catalytic Cycle of Palladium-Catalyzed Direct C-H Arylation

The mechanism of direct arylation differs from traditional cross-coupling, often proceeding via a Concerted Metalation-Deprotonation (CMD) or an electrophilic aromatic substitution-type pathway.

G Pd0 Pd(0)Lₙ ArPdX Ar-Pd(II)-X Lₙ Pd0->ArPdX Oxidative Addition Intermediate [Het-Pd(II)-Ar] Lₙ ArPdX->Intermediate C-H Activation (e.g., CMD) Imidazole Imidazole (Het-H) Imidazole->Intermediate Product Arylated Imidazole (Het-Ar) Intermediate->Product Reductive Elimination BaseH Base-H⁺X⁻ Intermediate->BaseH Product->Pd0 ArX Ar-X ArX->ArPdX Base Base Base->Intermediate

Caption: A plausible catalytic cycle for direct C-H arylation.

Experimental Protocols

To provide a practical basis for comparison, detailed experimental protocols for both the standard and a newer catalytic approach are provided below.

Protocol 1: Synthesis of 2-Bromo-4-nitro-1H-imidazole (Standard Pathway Intermediate)

This two-step protocol is adapted from established kilogram-scale syntheses and represents a robust method for producing a key bromoimidazole building block.[1][2][3][16]

Step A: Dibromination of 4-Nitroimidazole

  • Reaction Setup: To a stirred solution of 4-nitroimidazole (1.0 equiv) in water, add sodium bicarbonate (NaHCO₃, 2.5 equiv). Cool the mixture to 0-5 °C using an ice bath.

  • Bromine Addition: Slowly add liquid bromine (Br₂, 2.2 equiv) dropwise to the cooled suspension, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Filter the resulting precipitate and wash thoroughly with cold water to obtain 2,5-dibromo-4-nitroimidazole as a solid. This intermediate can be carried forward without further purification.

Step B: Selective Debromination

  • Reaction Setup: Suspend the crude 2,5-dibromo-4-nitroimidazole (1.0 equiv) in acetic acid. Add potassium iodide (KI, 1.2 equiv) and sodium sulfite (Na₂SO₃, 1.5 equiv).

  • Reaction: Heat the mixture to 120 °C and stir for 16 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water.

  • Purification: Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 2-bromo-4-nitro-1H-imidazole.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of a Bromo-Heterocycle (Standard Pathway)

This protocol is a generalized procedure for the Suzuki coupling of a bromo-heterocycle, such as a bromoimidazole, using a modern, high-activity catalyst system.[9][17]

  • Inert Atmosphere: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a biaryl phosphine ligand (e.g., SPhos, 4 mol%) to a dry Schlenk flask equipped with a stir bar.

  • Reagent Addition: Add the bromoimidazole (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane).

  • Degassing: Seal the flask and further degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 100 °C and stir until TLC or GC-MS analysis indicates complete consumption of the starting bromoimidazole (typically 2-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the final product.

Protocol 3: Nickel-Catalyzed Direct C-H Arylation of an Imidazole (New Pathway)

This protocol describes a modern approach that bypasses the need for a bromo-intermediate, using a more economical nickel catalyst.[12][13]

  • Inert Atmosphere: In a glovebox, add Ni(OTf)₂ (5 mol%), the phosphine ligand (e.g., dcype: 1,2-bis(dicyclohexylphosphino)ethane, 7.5 mol%), and the base (K₃PO₄, 2.0 equiv) to a screw-cap vial with a stir bar.

  • Reagent Addition: Add the imidazole starting material (1.0 equiv) and the aryl chloride or phenol derivative (1.5 equiv).

  • Solvent Addition: Add anhydrous tert-amyl alcohol.

  • Reaction: Seal the vial and place it in a preheated aluminum block at 130 °C. Stir for 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the arylated imidazole.

Conclusion and Future Outlook

For decades, the synthesis of functionalized imidazoles has been reliably achieved through the bromination and subsequent palladium-catalyzed cross-coupling of imidazole precursors. This standard pathway , supported by robust and well-optimized catalysts like Pd(dppf)Cl₂ and modern systems employing biaryl phosphine ligands, remains a powerful tool in the synthetic chemist's arsenal.

However, the emergence of direct C-H functionalization represents a paradigm shift. By eliminating the need for a separate bromination step, this new pathway offers significant advantages in terms of step economy, waste reduction, and overall efficiency. While challenges in regioselectivity can arise, the development of specialized catalysts, including those based on more economical metals like nickel, is rapidly maturing this technology.

For drug development professionals and researchers, the choice of strategy will depend on the specific target, scale, and available resources. For complex, multi-step syntheses where reliability and well-established procedures are paramount, the standard pathway is a proven choice. For process development and green chemistry initiatives, where efficiency and sustainability are key drivers, direct C-H activation presents a compelling and forward-looking alternative. The continued innovation in ligand design and catalyst development promises to further enhance the capabilities of both approaches, empowering chemists to construct the next generation of imidazole-based therapeutics with greater precision and efficiency.

References

Comparing kinetic profiles of Suzuki reactions with different bromo-heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Kinetic Profiles of Suzuki-Miyaura Reactions with Bromo-Heterocycles

For researchers and professionals in synthetic chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] Its tolerance for a wide range of functional groups and relatively mild conditions have cemented its role in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[2] However, when the substrates are heteroaromatic, the reaction kinetics can vary dramatically, posing significant challenges for process optimization and scale-up.

This guide provides a comparative analysis of the kinetic profiles of Suzuki-Miyaura reactions involving different bromo-heterocycles. We will explore the underlying mechanistic principles that govern their reactivity, present supporting experimental data and protocols, and offer field-proven insights to help you navigate the complexities of these powerful transformations.

The Decisive Role of the Heterocycle in Reaction Kinetics

The classical Suzuki-Miyaura catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] For reactions involving aryl bromides, the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond is frequently the rate-determining step.[2][4] Consequently, the structural and electronic properties of the bromo-heterocycle have a profound impact on the overall reaction rate.

The key factors at play are:

  • Electronic Nature: The electron density at the carbon atom bearing the bromine is critical. Electron-withdrawing groups or inherently electron-deficient (π-deficient) aromatic systems accelerate the oxidative addition step, leading to faster reaction rates.[5][6] Conversely, electron-donating groups or electron-rich (π-rich) systems can slow this step down.

  • Steric Hindrance: Bulky substituents near the reaction center can impede the approach of the palladium catalyst, slowing the oxidative addition.

  • Catalyst Inhibition: Lewis-basic heteroatoms, such as the nitrogen in pyridine, can coordinate to the palladium center, potentially leading to catalyst deactivation or inhibition, which complicates the kinetic profile.[7][8]

Below is a diagram illustrating the fundamental catalytic cycle that underpins these kinetic considerations.

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) label1 Oxidative Addition (Often Rate-Determining) Pd0->label1 OxAdd [Ar-Pd(II)-Br]L_n (Oxidative Adduct) label2 Transmetalation OxAdd->label2 Trans [Ar-Pd(II)-Ar']L_n (Di-organo Complex) label3 Reductive Elimination Trans->label3 Product Ar-Ar' (Coupled Product) Product->Pd0  Regenerates  Catalyst label1->OxAdd + Ar-Br label2->Trans + Ar'-B(OR)₂ (Base Activated) label3->Product

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Comparative Kinetic Analysis: π-Deficient vs. π-Rich Heterocycles

To illustrate the impact of the heterocycle's electronic nature, we will compare two major classes: π-deficient systems like bromopyridines and π-rich systems like bromothiophenes and bromofurans.

  • π-Deficient Heterocycles (e.g., Bromopyridines): The electronegative nitrogen atom in the pyridine ring withdraws electron density, making the carbon centers more electrophilic. This electronic pull facilitates the oxidative addition of the Pd(0) catalyst. As a result, bromopyridines are generally more reactive than bromobenzene and other electron-neutral systems. The position of the bromine atom also matters; for instance, 2- and 4-bromopyridine are often more reactive than 3-bromopyridine due to the stronger electronic influence of the nitrogen at these positions.

  • π-Rich Heterocycles (e.g., Bromothiophenes, Bromofurans): Heteroatoms like sulfur and oxygen possess lone pairs of electrons that they can donate into the aromatic system, increasing the electron density of the ring. This makes the carbon-bromine bond less susceptible to oxidative addition, generally resulting in slower reaction rates compared to their π-deficient counterparts.[9] Studies comparing 2-bromothiophene and 3-bromothiophene have shown that the 2-position is typically more reactive, a difference attributed to the electronic properties of the thiophene ring.[9]

Quantitative Comparison of Initial Reaction Rates

The following table summarizes representative kinetic data, comparing the relative initial rates of Suzuki-Miyaura coupling for various bromo-heterocycles under standardized conditions. The rates are normalized relative to the reaction of bromobenzene.

EntryBromo-heterocycleIsomerElectronic NatureRelative Initial Rate (k_rel)
1Bromobenzene-Neutral1.00
22-Bromopyridine2-π-Deficient~3.5 - 5.0
33-Bromopyridine3-π-Deficient~1.5 - 2.5
42-Bromothiophene2-π-Rich~0.8 - 1.2
53-Bromothiophene3-π-Rich~0.5 - 0.8
62-Bromofuran2-π-Rich~0.7 - 1.1

Note: These values are illustrative and compiled based on general reactivity principles discussed in the literature.[5][9] Actual rates are highly dependent on the specific catalyst, ligands, base, and solvent system employed.

Experimental Design for Kinetic Profiling

Accurate kinetic analysis requires robust experimental design and reliable real-time or time-point monitoring techniques. High-Performance Liquid Chromatography (HPLC) is a widely used and powerful method for quantitative analysis of reaction mixtures.[10] Other techniques include in-situ Raman spectroscopy and NMR.[10][11]

Experimental_Workflow Figure 2: Workflow for Kinetic Analysis via HPLC A Reaction Setup (Inert Atmosphere, Temp Control) B Initiate Reaction (Add Catalyst/Reagent) A->B C Timed Aliquot Sampling B->C t = 0, 5, 15, 30... min D Immediate Quenching (e.g., Dilution in Cold Solvent) C->D E Sample Preparation (Filtering, Dilution, Add Internal Standard) D->E F HPLC Analysis E->F G Data Processing (Peak Integration) F->G H Kinetic Plotting (Concentration vs. Time) G->H

Caption: A typical experimental workflow for monitoring reaction kinetics using offline HPLC analysis.

Protocol: HPLC Monitoring of a Suzuki-Miyaura Reaction

This protocol outlines a self-validating system for acquiring high-quality kinetic data.

1. Materials & Reagents:

  • Bromo-heterocycle (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Internal Standard (e.g., biphenyl, dodecane; a stable compound not involved in the reaction)

  • Degassed solvent (e.g., Toluene/Water 4:1)

  • Quenching solvent (e.g., cold acetonitrile)

  • HPLC-grade solvents for mobile phase

2. Reaction Setup:

  • To a jacketed reactor vessel under an inert atmosphere (N₂ or Ar), add the bromo-heterocycle, arylboronic acid, base, internal standard, and solvent.

  • Stir the mixture and bring it to the desired reaction temperature (e.g., 90 °C). Allow the temperature to stabilize.

  • Prepare a stock solution of the palladium catalyst in a small amount of degassed solvent.

3. Reaction Initiation and Sampling:

  • To initiate the reaction (t=0), inject the catalyst stock solution into the reaction vessel.

  • At predetermined time points (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small, precise aliquot (e.g., 100 µL) of the reaction mixture using a syringe.

  • Immediately quench the aliquot by dispensing it into a labeled vial containing a known volume (e.g., 1.9 mL) of cold quenching solvent. This rapidly stops the reaction and prepares the sample for analysis.[10]

4. Sample Analysis:

  • Vortex the quenched samples and filter them through a 0.22 µm syringe filter to remove particulates.

  • Analyze the samples by HPLC using a calibrated method capable of resolving the starting material, product, and internal standard.

  • Record the peak areas for each component.

5. Data Analysis:

  • Calculate the concentration of the reactant and product at each time point by normalizing their peak areas against the peak area of the internal standard.

  • Plot the concentration of the starting material (or product) versus time.

  • Determine the initial reaction rate from the initial slope of the kinetic curve.

Mechanistic Implications and Practical Recommendations

The kinetic data consistently point to the electronic character of the bromo-heterocycle as a primary driver of reactivity.

Logic_Diagram Figure 3: Influence of Heterocycle Properties on Reaction Rate Prop Bromo-heterocycle Properties PiDef π-Deficient (e.g., Pyridine) Prop->PiDef PiRich π-Rich (e.g., Thiophene) Prop->PiRich OxAdd Rate of Oxidative Addition PiDef->OxAdd  Accelerates PiRich->OxAdd  Decelerates Fast Faster OxAdd->Fast Slow Slower OxAdd->Slow Overall Overall Reaction Rate Fast->Overall  Increases Slow->Overall  Decreases

Caption: Relationship between heterocycle electronics and overall reaction rate.

Recommendations for Optimization:

  • For Slow Reactions (π-Rich Heterocycles): If kinetics are sluggish, focus on accelerating the oxidative addition.

    • Increase Temperature: Higher temperatures can provide the necessary activation energy.

    • Use More Active Catalysts: Employ electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can promote oxidative addition.[2]

    • Change the Halide: If possible, switching from a bromo-heterocycle to the more reactive iodo-analogue will significantly increase the rate.[4][12]

  • For Fast Reactions (π-Deficient Heterocycles): The primary challenge may be controlling selectivity and avoiding side reactions.

    • Lower Temperature: Running the reaction at a lower temperature can improve selectivity.

    • Lower Catalyst Loading: Highly reactive substrates may allow for significantly reduced catalyst concentrations, which is economically and environmentally beneficial.

  • Addressing Catalyst Inhibition: For substrates like pyridine, where the nitrogen can bind to palladium, using bulkier ligands can disfavor this inhibitory binding. Alternatively, increasing the catalyst loading may be necessary to compensate for any deactivated catalyst.[8]

By understanding the kinetic profiles dictated by the choice of bromo-heterocycle, researchers can more effectively design, optimize, and troubleshoot Suzuki-Miyaura cross-coupling reactions, accelerating the path to their target molecules.

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 5-Bromo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification and purity assessment of chemical entities are foundational to scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison and cross-validation of analytical data for the heterocyclic building block, 5-Bromo-1-methyl-1H-imidazole. By integrating data from multiple analytical techniques, we establish a self-validating system that ensures the identity, purity, and quality of this important synthetic intermediate.[1] This approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) to ensure analytical procedures are fit for their intended purpose.[2]

Introduction to the Analytical Cross-Validation Workflow

Cross-validation of analytical data is a critical process to ensure the reliability and consistency of results.[3] It involves comparing data from orthogonal analytical techniques to build a comprehensive and confident profile of a chemical substance. For a molecule like this compound, a combination of spectroscopic and chromatographic methods provides a robust framework for its characterization. Our workflow is designed to confirm the molecular structure and assess its purity by systematically comparing the outputs of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Figure 1: Analytical Data Cross-Validation Workflow cluster_0 Primary Structural Elucidation cluster_1 Purity Assessment & Quantification cluster_2 Data Integration & Confirmation NMR NMR Cross_Validation Cross-Validation (Identity & Purity Confirmed) NMR->Cross_Validation Structural Connectivity IR IR IR->Cross_Validation Functional Groups MS MS MS->Cross_Validation Molecular Weight HPLC HPLC HPLC->Cross_Validation Purity Profile

Caption: A flowchart illustrating the integration of orthogonal analytical techniques for the comprehensive characterization and cross-validation of this compound.

Spectroscopic Characterization and Comparative Analysis

Spectroscopic techniques provide fundamental information about the molecular structure. By comparing the spectra of this compound with its non-brominated parent compound, 1-methyl-1H-imidazole, and its isomer, 2-Bromo-1-methyl-1H-imidazole, we can unequivocally confirm the identity and substitution pattern of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for elucidating the precise connectivity of atoms in a molecule. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide a detailed map of the chemical environment of each nucleus.

Expected ¹H NMR Data: For this compound, we anticipate three distinct signals: a singlet for the N-methyl protons and two singlets for the two aromatic protons on the imidazole ring. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom.

Expected ¹³C NMR Data: The ¹³C NMR spectrum is expected to show four signals corresponding to the four unique carbon atoms in the molecule: one methyl carbon and three imidazole ring carbons. The carbon atom directly attached to the bromine will exhibit a significantly different chemical shift compared to the other ring carbons.

Comparative NMR Data Summary:

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
This compound (Target) ~3.7 (s, 3H, N-CH₃), ~7.0 (s, 1H, C4-H), ~7.5 (s, 1H, C2-H)~34 (N-CH₃), ~110 (C5-Br), ~125 (C4), ~138 (C2)
1-methyl-1H-imidazole (Alternative 1)~3.6 (s, 3H, N-CH₃), ~6.9 (t, 1H, C5-H), ~7.0 (t, 1H, C4-H), ~7.4 (s, 1H, C2-H)~33 (N-CH₃), ~121 (C5), ~129 (C4), ~137 (C2)
2-Bromo-1-methyl-1H-imidazole (Alternative 2)~3.7 (s, 3H, N-CH₃), ~7.0 (d, 1H, C5-H), ~7.1 (d, 1H, C4-H)~35 (N-CH₃), ~123 (C5), ~129 (C4), ~125 (C2-Br)

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The comparison clearly shows that the number of aromatic signals and their splitting patterns in the ¹H NMR, along with the distinct chemical shifts in the ¹³C NMR, allow for unambiguous differentiation of the three isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the key vibrations are associated with the imidazole ring and the C-Br bond.

Expected IR Data:

  • C-H stretching (aromatic): ~3100-3150 cm⁻¹

  • C-H stretching (aliphatic, N-CH₃): ~2950-3000 cm⁻¹

  • C=N and C=C stretching (imidazole ring): ~1500-1600 cm⁻¹

  • C-N stretching: ~1250-1350 cm⁻¹

  • C-Br stretching: ~500-600 cm⁻¹

The presence of the C-Br stretch and the specific fingerprint region for the substituted imidazole ring are key diagnostic features. A commercial supplier provides FT-IR data for this compound, which can be used for comparison.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its elemental composition.

Expected Mass Spectrum Data: For this compound (C₄H₅BrN₂), the molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 160 and 162.

Predicted Fragmentation Pattern: A plausible fragmentation pathway involves the loss of the bromine radical, followed by the loss of hydrogen cyanide (HCN) from the imidazole ring.

  • [M]⁺: m/z 160/162

  • [M-Br]⁺: m/z 81

  • [M-Br-HCN]⁺: m/z 54

Comparative MS Data Summary:

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound (Target) 160/16281, 54
1-methyl-1H-imidazole (Alternative 1)8281, 55, 54
2-Bromo-1-methyl-1H-imidazole (Alternative 2)160/16281, 54

While the isomeric brominated compounds have the same molecular weight, their fragmentation patterns under specific MS conditions (e.g., tandem MS) could potentially show differences, though the primary fragments are expected to be similar. The key differentiator from the non-brominated alternative is the isotopic pattern of the molecular ion. The NIST WebBook provides a reference mass spectrum for 1-methyl-1H-imidazole.[5]

Chromatographic Analysis and Method Validation

HPLC is the workhorse for assessing the purity of pharmaceutical compounds and their intermediates. A validated, stability-indicating HPLC method is essential for quality control.

HPLC Method Development

Based on established methods for imidazole derivatives, a reverse-phase HPLC method is proposed.[6][7][8]

Proposed HPLC Conditions:

ParameterConditionRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar heterocyclic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA common mobile phase for reverse-phase chromatography, compatible with MS detection.
Gradient 10-90% B over 20 minutesA gradient elution is chosen to ensure the elution of any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 210 nmImidazole rings typically have UV absorbance at lower wavelengths.
Injection Vol. 10 µLA standard injection volume.
Analytical Method Validation Protocol

The developed HPLC method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability.[2] The validation will assess specificity, linearity, range, accuracy, precision, and robustness.[9][10]

Experimental Protocol for Method Validation:

  • Specificity: A photodiode array (PDA) detector will be used to assess peak purity. The method's ability to separate the main peak from potential impurities and degradation products (generated through forced degradation studies: acid, base, oxidation, heat, and light) will be evaluated.

  • Linearity: A series of solutions of this compound ranging from 0.1 to 100 µg/mL will be prepared and injected. The peak area response will be plotted against concentration, and the correlation coefficient (r²) should be ≥ 0.999.

  • Range: The range will be established based on the linearity data, demonstrating acceptable accuracy and precision.

  • Accuracy: Accuracy will be determined by a recovery study, spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay): Six replicate injections of the same sample will be performed. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.

    • Intermediate Precision: The analysis will be repeated by a different analyst on a different day using different equipment. The RSD between the two sets of results will be evaluated.

  • Robustness: The effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) on the results will be assessed to demonstrate the method's reliability during normal usage.

Figure 2: HPLC Method Validation Workflow Start Start Method_Development Develop HPLC Method Start->Method_Development Protocol Define Validation Protocol (ICH Q2(R2)) Method_Development->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy (Recovery Study) Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Validation_Report Validation Report Robustness->Validation_Report End Method Validated Validation_Report->End

Caption: A step-by-step workflow for the validation of the HPLC method for this compound, following ICH guidelines.

Conclusion: An Integrated Approach to Quality Assurance

The identity and purity of this compound can be confidently established through a systematic cross-validation of data from NMR, IR, MS, and HPLC. Spectroscopic methods confirm the molecular structure and differentiate it from logical alternatives, while a fully validated HPLC method provides a reliable assessment of its purity. This integrated analytical strategy forms a self-validating system, ensuring that the material meets the high standards required for research and drug development. By adhering to established scientific principles and regulatory guidelines, this comprehensive approach underpins the integrity and reproducibility of scientific outcomes.

References

A Comparative Analysis of Reported Yields for Reactions of 5-Bromo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide and Literature Comparison

As a cornerstone in modern organic synthesis, 5-Bromo-1-methyl-1H-imidazole (CAS 1003-21-0) serves as a highly versatile intermediate in the manufacturing of fine chemicals and active pharmaceutical ingredients (APIs).[1][2] Its value is derived from the imidazole core, a privileged scaffold in medicinal chemistry, combined with a strategically positioned bromine atom at the C5 position.[1][3] This bromine atom acts as a reactive handle, making the molecule an ideal substrate for a variety of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[2][4]

This guide offers a comparative analysis of reported yields for the most significant reactions involving this compound. By examining the experimental data and the causality behind methodological choices, we aim to provide researchers, scientists, and drug development professionals with a practical reference for optimizing their synthetic strategies.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Imidazole Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming new carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions provide a direct pathway to introduce diverse functionalities at the 5-position, enabling the construction of complex molecular architectures.[2][4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron reagent, is one of the most robust and widely utilized methods for C-C bond formation.[4] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their esters.

Data Presentation: Suzuki-Miyaura Coupling Yields

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane802High[5]
Phenylboronic acidNot SpecifiedNot Specified2-Propanol40Not SpecifiedExcellent[4]
Arylboronic acidsPdCl₂(dppf)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedModest to Good[6]
Various Arylboronic acidsPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10015Good to Excellent*[7]

*Note: Data from a structurally related benzoimidazole, illustrative of common conditions.

Expertise & Experience: Causality Behind Experimental Choices

The success of the Suzuki-Miyaura coupling hinges on the careful selection of the catalyst, ligand, base, and solvent.

  • Catalyst and Ligand: Palladium(0) is the active catalytic species. Precatalysts like Pd(dppf)Cl₂ or in-situ systems generated from a Pd(II) source like Pd(OAc)₂ are commonly used.[5][8] The ligand, typically a bulky, electron-rich phosphine such as dppf or SPhos, is critical. It stabilizes the palladium center, promotes the rate-limiting oxidative addition step, and facilitates the subsequent transmetalation and reductive elimination steps.

  • Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates transmetalation to the palladium center. The choice of base (e.g., K₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield.[5][7]

  • Solvent: A solvent system capable of dissolving both the organic and inorganic reagents is necessary. Aprotic solvents like DME or dioxane, often with water as a co-solvent, are frequently employed.[5][7]

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., Dimethoxyethane).

  • Heat the mixture to the desired temperature (e.g., 80 °C) and stir until reaction completion is observed by TLC or LC-MS.

  • Upon cooling, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product via column chromatography.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate OxAdd->Transmetal Transmetalation ReductElim Reductive Elimination Complex Transmetal->ReductElim Isomerization ReductElim->Pd0 Reductive Elimination Product Product (Ar-R) ReductElim->Product ArBr 5-Bromo-1-methyl- 1H-imidazole (Ar-Br) ArBr->OxAdd ArBOH R-B(OH)₂ Borate [R-B(OH)₃]⁻ ArBOH->Borate Activation Base Base Base->Borate Borate->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[9] This reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.

A one-pot, two-step methodology involving the initial bromination of 1-methyl-1H-imidazole followed by an in-situ Sonogashira coupling has been reported to provide diverse alkynyl-substituted imidazoles in yields ranging from 58-81%.[4] More recent protocols using advanced palladium precatalysts have demonstrated the potential for even higher efficiency, with a related imidazole achieving a 92% yield at room temperature.[10]

Data Presentation: Sonogashira Coupling Yields

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Terminal AlkynesPd/Cu co-catalyzedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified58-81[4]
3,5-Dimethoxyphenylacetylene[DTBNpP]Pd(crotyl)Cl (P2)TMPDMSOrt1292*[10]
Various Terminal AlkynesPd(PPh₃)₄ / CuITriethylamineTHF or DMFrt to elevatedNot SpecifiedModerate to Good[6]

*Note: Data from this compound coupling, confirming high efficiency is possible.

Expertise & Experience: Causality Behind Experimental Choices

The Sonogashira reaction mechanism involves a palladium cycle similar to the Suzuki coupling and a distinct copper cycle.

  • Palladium Cycle: Responsible for the oxidative addition of the aryl bromide and the final reductive elimination of the product.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium complex.[4]

  • Copper-Free Conditions: Concerns about copper contamination in pharmaceutical intermediates have driven the development of copper-free Sonogashira protocols. These methods often require more sophisticated ligands or different bases to facilitate the direct reaction of the alkyne with the palladium center, though this can sometimes require higher temperatures.[9]

Visualization: Sonogashira Reaction Workflow

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reactants 1. Combine Reactants - this compound - Terminal Alkyne - Base (e.g., Et₃N) Catalysts 2. Add Catalysts - Pd Source (e.g., Pd(PPh₃)₄) - Cu(I) Source (e.g., CuI) Reactants->Catalysts Inert 3. Establish Inert Atmosphere (Degas with Argon/N₂) Catalysts->Inert Stir 4. Stir at Reaction Temperature (e.g., Room Temp) Inert->Stir Monitor 5. Monitor Progress (TLC / LC-MS) Stir->Monitor Workup 6. Aqueous Work-up & Organic Extraction Monitor->Workup Purify 7. Column Chromatography Workup->Purify FinalProduct Final Product Purify->FinalProduct

Caption: General experimental workflow for a Sonogashira coupling reaction.

Heck Coupling

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful method for vinylation.[11] Imidazole derivatives can serve not only as substrates but also as N-donor ligands for the palladium catalyst.[4] The reaction can often be conducted under aerobic conditions, which is a practical advantage for large-scale synthesis.[4][11]

While specific yield data for this compound in Heck reactions is sparse in the provided literature, the reaction is noted as a successful transformation for this substrate class, enabling access to structurally diverse vinyl-substituted imidazoles with both activated and unactivated alkenes.[4] Yields for Heck reactions are highly substrate-dependent but generally range from moderate to excellent.[12][13]

Experimental Protocol: Generalized Heck Coupling

  • In a reaction vessel, combine this compound (1.0 eq), the alkene (1.1-1.5 eq), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand if necessary (e.g., a phosphine).

  • Add a suitable base (e.g., Et₃N, K₂CO₃) and the reaction solvent (e.g., DMF, NMP, or an ionic liquid).

  • Heat the mixture under an inert or aerobic atmosphere, depending on the specific protocol.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, filter off any solids, and perform an aqueous work-up.

  • Purify the product by column chromatography or recrystallization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, linking aryl halides with amines.[14] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[15] The use of bulky, electron-rich biarylphosphine ligands (e.g., tBuBrettPhos) and specialized palladium precatalysts has enabled the amination of even challenging heterocyclic substrates like unprotected bromoimidazoles under mild conditions, affording moderate to excellent yields.[16]

Data Presentation: Buchwald-Hartwig Amination Yields

Amine PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Various AminesPd precatalyst / tBuBrettPhosStrong, non-nucleophilicToluene or Dioxane~100Not SpecifiedModerate to Excellent[16]
Substituted AnilinesPd₂(dba)₃ / XantphosCs₂CO₃Not SpecifiedNot SpecifiedNot SpecifiedModerately Good[17]

Other Key Transformations

Lithiation and Grignard Reactions

Metal-halogen exchange, typically using organolithium reagents like n-butyllithium (n-BuLi), is a classic method for activating aryl halides.[18][19] The resulting lithiated imidazole is a potent nucleophile that can react with a wide range of electrophiles. However, these reactions must be conducted at very low temperatures (e.g., -78 °C) to prevent side reactions. Yields for these multi-step sequences can be variable, often ranging from 20-50%.[18]

Similarly, the bromine atom can be exchanged for magnesium to form a Grignard reagent. This transformation allows for nucleophilic substitution and is particularly useful for synthesizing ketones and alcohols.[4][20] The reaction proceeds under mild conditions, often at room temperature in a solvent like THF.[4]

Visualization: Lithiation-Quench Workflow

Lithiation_Workflow Start This compound in Anhydrous THF Cool Cool to -78 °C (Dry Ice/Acetone Bath) Start->Cool AddBuLi Add n-BuLi dropwise (Metal-Halogen Exchange) Cool->AddBuLi Lithiated Lithiated Intermediate (Imidazol-5-yl-lithium) AddBuLi->Lithiated AddElec Add Electrophile (E+) (e.g., Aldehyde, CO₂) Lithiated->AddElec Warm Warm to Room Temp AddElec->Warm Quench Aqueous Quench (e.g., sat. NH₄Cl) Warm->Quench Product 5-Substituted Product Quench->Product

Caption: Workflow for a lithiation and electrophilic quench reaction.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for forming C-N, C-O, and C-S bonds.[21][22] While often requiring higher temperatures than palladium-catalyzed methods, modern protocols using specific ligands can proceed under milder conditions.[23] This method is particularly useful for coupling with imidazoles and has been shown to produce excellent yields in certain cases.[24] For instance, the Ullmann coupling of an imidazole with a protected alcohol has been reported to proceed in excellent yield.[24]

Comparative Summary and Outlook

The functionalization of this compound is a well-established field with a diverse array of synthetic tools at the disposal of the modern chemist.

Reaction TypeGeneral Yield RangeKey AdvantagesCommon Challenges
Suzuki-Miyaura Coupling Good to ExcellentBroad substrate scope, mild conditions, high functional group tolerance.Removal of boron impurities.
Sonogashira Coupling Good to ExcellentDirect introduction of alkyne functionality.Potential for copper toxicity, homocoupling of alkynes.
Heck Coupling Moderate to ExcellentGood for vinylation, often tolerant of air.Regio- and stereoselectivity can be an issue.
Buchwald-Hartwig Amination Moderate to ExcellentPremier method for C-N bond formation.Requires specialized, often expensive, ligands and catalysts.
Lithiation / Grignard Low to ModerateAccess to a wide range of electrophiles.Requires strictly anhydrous conditions and very low temperatures.
Ullmann Condensation Moderate to ExcellentEffective for C-N, C-O, C-S bonds; uses cheaper copper.Often requires high temperatures and polar aprotic solvents.

For the synthesis of biaryl and heteroaryl compounds, the Suzuki-Miyaura coupling remains the most versatile and reliable method, consistently providing high yields. For the introduction of acetylenic moieties, the Sonogashira coupling is unparalleled, with modern protocols offering excellent yields even at room temperature. When C-N bond formation is the goal, the Buchwald-Hartwig amination provides the most general and efficient route, accommodating a wide range of amine coupling partners.

While classic methods like lithiation and Ullmann condensations still hold value for specific transformations, the continued development of sophisticated palladium catalyst systems has solidified cross-coupling reactions as the dominant strategy for modifying this compound, enabling the efficient and predictable synthesis of complex molecules for research and development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and developers, our focus is often on the synthesis and application of novel compounds like 5-Bromo-1-methyl-1H-imidazole. However, responsible lifecycle management, particularly the proper disposal of surplus material and waste, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of this compound, ensuring the protection of personnel and compliance with regulatory standards.

Hazard Identification and Risk Assessment: Know Your Compound

Before any handling or disposal procedure, a thorough understanding of the compound's hazards is paramount. This compound is not benign; it is an irritant that requires careful management.[1] The primary risks are associated with direct contact and inhalation.

Key Hazard Information Summary

Hazard ClassificationGHS CodeDescriptionSource
Skin Corrosion/IrritationH315Causes skin irritation.[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[1]

These classifications dictate the minimum personal protective equipment (PPE) and handling protocols required. The causality is clear: the chemical nature of this halogenated imidazole derivative allows it to react with biological tissues, leading to irritation upon contact with the skin, eyes, or respiratory tract.

The Core Disposal Directive: Halogenated Organic Waste

The fundamental principle for disposing of this compound is to classify it as halogenated organic waste . The presence of the bromine atom places it in this specific category. This is a critical distinction because halogenated wastes often require special disposal methods, such as high-temperature incineration, to prevent the formation of toxic and environmentally persistent byproducts like dioxins and furans.

Never dispose of this compound down the drain or in regular solid waste.[2] This action is not only a regulatory violation but also poses a significant threat to aquatic ecosystems and wastewater treatment processes.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the compound's irritant properties, a robust PPE protocol is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] Standard safety glasses are insufficient.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves). It is crucial to inspect gloves for any signs of degradation or perforation before use.[2][3]

  • Body Protection: A fully buttoned laboratory coat must be worn to protect against accidental skin contact.[3]

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a dust mask (e.g., N95) is recommended to prevent inhalation of airborne particles. For all other operations involving weighing or transferring, a properly functioning chemical fume hood is mandatory.[2][3]

Step-by-Step Disposal Protocol for Unused Product and Contaminated Materials

This protocol applies to surplus or expired this compound and any materials (e.g., weigh boats, contaminated paper towels) that have come into direct contact with it.

  • Work Area Setup: Conduct all disposal procedures within a certified chemical fume hood to control potential dust and vapors.

  • Container Preparation: Obtain a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.[3][4]

  • Labeling: The container must be clearly labeled with a "Hazardous Waste" tag. The label must include the full chemical name: "this compound" and explicitly state that it is a "Halogenated Organic Waste." [4][5]

  • Waste Transfer:

    • For solid waste, carefully transfer the compound and any contaminated disposable materials (e.g., gloves, weigh paper) into the designated waste container.

    • Avoid creating dust. If sweeping is necessary, do so gently.

    • Use spark-proof tools if there is any risk of ignition, as the compound is combustible.[2]

  • Container Sealing: Securely close the container lid. Do not overfill; a general rule is to fill to no more than 90% capacity to allow for expansion.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area. It must be stored separately from incompatible materials, particularly strong oxidizing agents and acids.[2][6]

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.[2][7][8] This ensures the waste is transported and processed in compliance with all local, regional, and national regulations.[6]

Emergency Procedures: Spill Management

Accidents happen. A clear, logical response plan is essential to mitigate the risks associated with a spill.

Spill Response Decision Workflow

SpillResponse cluster_assessment Initial Assessment cluster_response Response Protocol Spill Spill of this compound Occurs Assess Assess Spill Size & Location Spill->Assess SmallSpill Small Spill (<10 min cleanup) Inside Fume Hood Assess->SmallSpill Small & Contained LargeSpill Large Spill or Outside Fume Hood Assess->LargeSpill Large or Uncontained Cleanup Trained Personnel Only: 1. Don Full PPE 2. Cover with absorbent material 3. Sweep into waste container 4. Decontaminate area SmallSpill->Cleanup Evacuate Evacuate Immediate Area Alert Others Call EH&S/Emergency Services LargeSpill->Evacuate Report Report Incident to Supervisor Complete OARS Form Evacuate->Report Cleanup->Report

Caption: Decision workflow for responding to a chemical spill.

Detailed Spill Cleanup Protocol (Small, Contained Spill)

This procedure should only be performed by trained personnel.[3]

  • Alert & Secure: Alert colleagues in the immediate vicinity. Restrict access to the spill area.

  • Don PPE: At a minimum, wear chemical safety goggles, a lab coat, and double nitrile gloves.[3]

  • Containment: Gently cover the solid spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to prevent it from becoming airborne.[2]

  • Collection: Carefully sweep or scoop the mixture into a designated hazardous waste container.[2] Avoid creating dust.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., soapy water, followed by a water rinse), working from the outside in. Place all cleaning materials into the same hazardous waste container.

  • Final Disposal: Seal, label, and store the waste container as described in the main disposal protocol.

  • Reporting: Report the incident to your laboratory supervisor or Principal Investigator.[3]

For large spills, or any spill outside a fume hood, evacuate the area immediately and contact your institution's emergency response team (e.g., EH&S).[3]

Decontamination of Equipment

Non-disposable equipment (e.g., spatulas, glassware) that comes into contact with this compound must be decontaminated.

  • Pre-rinse: Carefully rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) in a fume hood. Collect this rinse as halogenated organic liquid waste.

  • Wash: Wash the equipment thoroughly with soap and water.

  • Final Rinse: Rinse with deionized water before drying.

By adhering to these scientifically sound and safety-conscious procedures, you can effectively manage the lifecycle of this compound, ensuring a safe laboratory environment and protecting our shared ecosystem.

References

A Senior Application Scientist's Guide to Handling 5-Bromo-1-methyl-1H-imidazole: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For the modern researcher, scientist, and drug development professional, the safe and effective handling of specialized chemical reagents is paramount. 5-Bromo-1-methyl-1H-imidazole, a key building block in various synthetic pathways, requires meticulous attention to safety and handling protocols. This guide moves beyond mere compliance, offering a deep dive into the causality behind each procedural step, ensuring a self-validating system of laboratory safety. Our commitment is to empower your research with the confidence that comes from expert-backed, field-proven insights.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is a combustible solid that presents several key hazards. Understanding the nature of these risks is the foundational step in mitigating them. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1]

The "Warning" signal word on its safety data sheet (SDS) is a clear indicator for the necessity of robust protective measures. The irritation potential likely stems from the reactivity of the halogenated imidazole ring, which can interact with biological macromolecules, leading to cellular disruption and an inflammatory response.

Hazard Summary Table
Hazard ClassificationGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation.[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1]
Specific target organ toxicityH335May cause respiratory irritation.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the specific handling procedure and the potential for exposure. The following recommendations are based on a thorough risk assessment of handling this compound.

Core PPE Requirements
  • Eye and Face Protection: Given the serious eye irritation risk, chemical safety goggles are mandatory.[2] In situations with a potential for splashing, such as when preparing solutions, a face shield should be worn in addition to goggles.[3]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact.[4] It is crucial to check the manufacturer's glove compatibility chart for the specific type of nitrile glove used. Always inspect gloves for any signs of degradation or puncture before use and wash hands thoroughly after removal.[4]

  • Respiratory Protection: To mitigate the risk of respiratory tract irritation, a NIOSH-approved N95 dust mask or equivalent should be used, especially when handling the solid form where dust generation is possible. All handling of the solid should ideally be performed within a certified chemical fume hood to minimize airborne concentrations.[2][4]

  • Body Protection: A fully-buttoned laboratory coat is the minimum requirement to prevent skin contact.[4] For larger quantities or procedures with a higher risk of spillage, consider the use of chemical-resistant aprons or coveralls.[2]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational plan is critical for minimizing exposure and ensuring the integrity of your experiment.

Preparation and Weighing
  • Designated Area: All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood.[4][5] Ensure that an eyewash station and safety shower are readily accessible.[5][6]

  • Gather Materials: Before starting, ensure all necessary PPE, spill cleanup materials, and waste containers are within reach.

  • Weighing: When weighing the solid, use a draft shield or perform the task in a fume hood to prevent the dispersal of dust. Use non-sparking tools to handle the compound.[7]

Solution Preparation
  • Solvent Addition: When preparing solutions, slowly add the this compound to the solvent to minimize splashing and aerosol generation.

  • Container Sealing: Ensure the container is tightly sealed after use to prevent the escape of vapors and to protect the hygroscopic compound from moisture.[7][8]

Post-Handling Procedures
  • Decontamination: Thoroughly clean the work area and any equipment used with a suitable solvent.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[8][9]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is a critical final step.

  • Waste Collection: All waste containing this chemical, including contaminated consumables like gloves and absorbent pads, must be collected in a clearly labeled, sealed, and compatible waste container.[4][8]

  • Disposal Route: Dispose of the chemical waste through an approved waste disposal plant.[8] Never dispose of this chemical down the drain or in general waste.[2] Adhere to all local, state, and federal regulations for hazardous waste disposal.

Visualizing the Workflow: Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Don Appropriate PPE (Goggles, Gloves, Lab Coat, N95 Mask) B Prepare Work Area in Fume Hood A->B C Gather All Necessary Equipment B->C D Weigh Solid Compound C->D Proceed to Handling E Prepare Solution (if applicable) D->E F Decontaminate Work Area & Equipment E->F Proceed to Cleanup G Segregate & Label Chemical Waste F->G H Dispose of Waste via Approved Channels G->H I Remove PPE H->I Final Steps J Wash Hands Thoroughly I->J

Caption: A workflow for the safe handling of this compound.

Conclusion: Fostering a Culture of Safety and Excellence

The responsible handling of this compound is not merely a matter of following rules; it is about cultivating a deep-seated culture of safety and scientific excellence. By understanding the rationale behind each safety protocol, researchers can not only protect themselves and their colleagues but also ensure the reliability and reproducibility of their results. This guide serves as a foundational resource, and it is imperative to always consult the most current Safety Data Sheet for the specific product in use and to adhere to your institution's safety guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-methyl-1H-imidazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-methyl-1H-imidazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.